(R)-BMS-816336
描述
属性
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZMUGLOXGVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009583-20-3, 1009365-98-3 | |
| Record name | BMS 816336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-816336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-816336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Potent and Selective Mechanism of (R)-BMS-816336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue. This targeted modulation of glucocorticoid signaling presents a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of 11β-HSD1
The primary mechanism of action of this compound is the potent and selective inhibition of 11β-HSD1. This enzyme is a critical component of the prereceptor pathway that regulates the availability of active glucocorticoids, such as cortisol, to their intracellular receptors.[1][2][3] In various tissues, 11β-HSD1 acts as a reductase, converting circulating inactive cortisone into active cortisol.[1][2] This localized amplification of glucocorticoid signaling can contribute to the pathophysiology of metabolic diseases when dysregulated.
This compound binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol. This leads to a reduction in intracellular cortisol levels in tissues where 11β-HSD1 is expressed, without significantly affecting systemic circulating cortisol concentrations.[4] The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2, which primarily inactivates cortisol to cortisone in mineralocorticoid target tissues, is a key feature that minimizes the risk of off-target effects, such as apparent mineralocorticoid excess.[4]
Signaling Pathway
The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By reducing the intracellular conversion of cortisone to cortisol, the subsequent activation of the glucocorticoid receptor (GR) is attenuated. This leads to a downstream modulation of gene expression related to glucose and lipid metabolism.
Quantitative Data
The potency and selectivity of this compound have been characterized in a series of preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Enzyme Target | Species | IC50 (nM) |
| 11β-HSD1 | Human | 14.5[5] |
| 11β-HSD1 | Mouse | 50.3[5] |
| 11β-HSD1 | Cynomolgus Monkey | 16[5] |
Table 2: In Vitro Selectivity of BMS-816336
| Enzyme | Selectivity Fold (over 11β-HSD1) |
| 11β-HSD2 (Human) | >10,000[4] |
Note: BMS-816336 is the racemate of this compound.
Table 3: In Vivo Pharmacodynamics of BMS-816336
| Species | Model | ED50 (mg/kg) |
| Cynomolgus Monkey | - | 0.12[4] |
| Mouse | Diet-Induced Obese (DIO) | 8.6[6] |
Table 4: Oral Bioavailability of BMS-816336 in Preclinical Species
| Species | Oral Bioavailability (%F) |
| Mouse | 20-72[4] |
| Rat | 20-72[4] |
| Dog | 20-72[4] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Protocol Overview:
-
Enzyme Preparation: Recombinant human 11β-HSD1 enzyme is prepared and quantified.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The reaction is initiated by adding the enzyme, test compound, the substrate (cortisone), and the cofactor (NADPH) to a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent.
-
Detection: The amount of cortisol produced is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Assessment in Diet-Induced Obese (DIO) Mice
This study evaluates the ability of this compound to inhibit 11β-HSD1 activity in a relevant animal model of metabolic disease.
Protocol Overview:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet to induce obesity and insulin resistance.
-
Dosing: DIO mice are orally administered with either vehicle or varying doses of this compound.
-
Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and target tissues such as the liver and adipose tissue are collected.
-
Ex Vivo 11β-HSD1 Activity Assay: Tissue homogenates are prepared and incubated with cortisone and NADPH. The conversion to cortisol is measured to determine the level of 11β-HSD1 inhibition.
-
Data Analysis: The percentage of 11β-HSD1 inhibition in the drug-treated groups is calculated relative to the vehicle-treated group. The effective dose that causes 50% inhibition (ED50) is then determined.
Clinical Development
A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects.[7] The study has been completed, and the primary publication on the discovery of BMS-816336 states that the compound was found to be well-tolerated in these studies.[4] However, detailed results from this trial have not been made publicly available in a peer-reviewed publication.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular glucocorticoid levels in metabolic tissues, has been robustly demonstrated in preclinical studies. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for type 2 diabetes and other metabolic disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
(R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues, including the liver and adipose tissue. Elevated glucocorticoid levels are associated with metabolic syndrome, type 2 diabetes, and obesity. The inhibition of 11β-HSD1 represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the methodologies used in its evaluation.
Core Compound Data: this compound and Racemate
This compound is the (R)-enantiomer of the clinical candidate BMS-816336. Both the enantiomer and the racemate have been studied for their inhibitory activity against 11β-HSD1.
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | 11β-HSD1 | 14.5 | Human | [1] |
| 11β-HSD1 | 50.3 | Mouse | [1] | |
| 11β-HSD1 | 16 | Cynomolgus Monkey | [1] | |
| BMS-816336 (Racemate) | 11β-HSD1 | 3.0 | Human | [2][3] |
| 11β-HSD2 | >10,000 | Human | [3] | |
| (Rac)-BMS-816336 | 11β-HSD1 | 10 | Human | |
| 11β-HSD1 | 68 | Mouse |
Mechanism of Action: The 11β-HSD1 Signaling Pathway
11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action. It converts inactive cortisone to the active glucocorticoid, cortisol (corticosterone in rodents), which then binds to the glucocorticoid receptor (GR) to modulate gene expression. This process is particularly important in metabolic tissues.
References
- 1. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-BMS-816336: A Potent and Selective 11β-HSD1 Inhibitor
(R)-BMS-816336 has been identified as a potent and orally active inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and potential as a therapeutic agent for metabolic diseases.
Introduction: Targeting 11β-HSD1 in Metabolic Disease
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels. It primarily acts as a reductase, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[1][2] Elevated cortisol levels are associated with various metabolic disorders, including insulin resistance, obesity, and type 2 diabetes.[1][3] Consequently, the inhibition of 11β-HSD1 has emerged as an attractive therapeutic strategy for the treatment of these conditions.[3][4] Bristol Myers Squibb initiated a drug discovery program to identify potent and selective 11β-HSD1 inhibitors, leading to the discovery of a series of adamantyl acetamide derivatives, including BMS-816336 and its enantiomer, this compound.[5]
Discovery and Synthesis
The discovery of BMS-816336 originated from a lead optimization program focused on adamantyl amide 11β-HSD1 inhibitors.[6] The synthesis of the clinical candidate, 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone (BMS-816336), has been described in the scientific literature.[5] For metabolic profiling and human absorption, distribution, metabolism, and excretion (ADME) studies, carbon-14 labeled [phenyl-¹⁴C(U)]BMS-816336 was synthesized in eight steps with a 22% radiochemical yield from [¹⁴C(U)]bromobenzene.[7] Additionally, [¹³C₆]BMS-816336 was prepared in eight labeled steps with a 26% yield from [¹³C₆]bromobenzene to serve as a liquid chromatography/mass spectrometry standard.[7] While a detailed, step-by-step synthesis protocol for the (R)-enantiomer is not publicly available, its chemical structure is known.
Mechanism of Action and In Vitro Potency
This compound and its enantiomer, BMS-816336, are potent inhibitors of the 11β-HSD1 enzyme. The mechanism of action involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of cortisone to cortisol.
The inhibitory activity of these compounds has been assessed in various in vitro assays, with the data summarized in the table below.
| Compound | Target | Species | IC50 (nM) |
| This compound | 11β-HSD1 | Human | 14.5[8] |
| 11β-HSD1 | Mouse | 50.3[8] | |
| 11β-HSD1 | Cynomolgus Monkey | 16[8] | |
| BMS-816336 | 11β-HSD1 | Human | 3.0[5][9] |
| 11β-HSD1 (in HEK cells) | Human | 37.3[9] | |
| 11β-HSD1 (in 3T3L1 cells) | Mouse | 28.6[9] | |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10[10] |
| 11β-HSD1 | Mouse | 68[10] |
Both BMS-816336 and its racemate have demonstrated high selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, with over 10,000-fold selectivity observed for BMS-816336.[5][9][11] This selectivity is crucial as inhibition of 11β-HSD2 can lead to undesirable side effects.[2]
Signaling Pathway
The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By reducing the intracellular conversion of inactive cortisone to active cortisol, the inhibitor effectively dampens the activation of the glucocorticoid receptor (GR), leading to a downstream modulation of gene expression involved in glucose and lipid metabolism.
Preclinical Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of BMS-816336 have been evaluated in several preclinical species. The compound is orally bioavailable, with the percentage of oral bioavailability (%F) ranging from 20% to 72% in preclinical species.[5][9]
| Species | Parameter | Value | Reference |
| Preclinical Species | Oral Bioavailability (%F) | 20 - 72% | [5][9] |
| Cynomolgus Monkey | ED50 | 0.12 mg/kg | [5][9] |
| DIO Mice | ED50 | 8.6 mg/kg | [9] |
| DIO Mice | Plasma EC50 | 0.85 µM | [9] |
Experimental Protocols
11β-HSD1 Inhibition Assay in HEK and 3T3L1 Cells: [9]
-
Cell Culture: Human embryonic kidney (HEK) and 3T3L1 mouse embryonic fibroblast cells are cultured under standard conditions.
-
Transfection (for HEK cells): HEK cells are transiently transfected to express the human 11β-HSD1 enzyme. 3T3L1 cells endogenously express the murine enzyme.
-
Incubation: Cells are incubated with varying concentrations of the test compound (this compound or its enantiomer) and a substrate (cortisone).
-
Cortisol Measurement: The amount of cortisol produced is quantified using methods such as radioimmunoassay or LC-MS/MS.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Pharmacodynamic Assessment in DIO Mice: [9]
-
Animal Model: Diet-induced obese (DIO) mice are used as a model for metabolic syndrome.
-
Dosing: Mice are orally administered with various doses of the test compound.
-
Sample Collection: Blood samples are collected at specified time points after dosing.
-
Ex Vivo 11β-HSD1 Activity: The activity of 11β-HSD1 in liver or adipose tissue homogenates is measured by assessing the conversion of a radiolabeled substrate.
-
ED50 and EC50 Determination: The effective dose that causes 50% inhibition (ED50) and the plasma concentration that causes 50% inhibition (EC50) are calculated.
Clinical Development
BMS-816336 has undergone Phase 1 clinical studies to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects.[12] The results indicated that the compound was well-tolerated.[5][9] The predicted pharmacokinetic profile in humans includes a high peak-to-trough ratio and a short half-life, which is consistent with a once-daily dosing regimen.[5][9] This profile was designed to provide robust inhibition of 11β-HSD1 for the initial 12 hours post-dosing, followed by a period of reduced inhibition to potentially mitigate any impact on the hypothalamic-pituitary-adrenal (HPA) axis.[5][9] Detailed results from these Phase 1 trials are not publicly available.
Drug Development Logic
The development of this compound followed a logical progression from initial discovery to preclinical and clinical evaluation, with a clear focus on demonstrating target engagement, efficacy, and safety.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated promising preclinical activity. Its discovery and development highlight the potential of targeting this enzyme for the treatment of type 2 diabetes and other metabolic disorders. While early clinical data suggest a favorable safety profile, further clinical evaluation is necessary to establish its therapeutic efficacy in patient populations. The information gathered to date provides a strong foundation for the continued investigation of this compound and similar 11β-HSD1 inhibitors.
References
- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
Preclinical Profile of (R)-BMS-816336: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the available preclinical data for (R)-BMS-816336, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Introduction
This compound is the (R)-enantiomer of BMS-816336, a novel, orally active, and selective 11β-HSD1 inhibitor.[1] 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.[1][2][3] While BMS-816336 was identified as the clinical candidate, its enantiomer, this compound, has also been characterized, primarily in the context of its in vitro potency and its appearance in vivo due to the interconversion from BMS-816336.[1]
In Vitro Pharmacology
This compound is a potent inhibitor of 11β-HSD1 across multiple species. The in vitro inhibitory activity of this compound against the 11β-HSD1 enzyme from human, mouse, and cynomolgus monkey has been determined and is summarized in the table below.
Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1
| Species | IC50 (nM) |
| Human | 14.5 |
| Mouse | 50.3 |
| Cynomolgus Monkey | 16 |
Data sourced from Ye et al., 2017.[1]
Experimental Protocols
The following section details the methodology used to determine the in vitro inhibitory activity of this compound.
11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and cynomolgus monkey 11β-HSD1.
Materials:
-
Recombinant human, mouse, and cynomolgus monkey 11β-HSD1 enzymes
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads
-
Test compound (this compound)
-
Assay buffer
Procedure:
-
The test compound was serially diluted to various concentrations.
-
The recombinant 11β-HSD1 enzyme, cortisone, and NADPH were incubated with the test compound in an assay buffer.
-
The reaction was initiated by the addition of the enzyme.
-
The reaction was allowed to proceed for a set time at a controlled temperature.
-
The reaction was stopped, and the amount of cortisol produced was quantified using a scintillation proximity assay.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
The workflow for this assay is illustrated in the diagram below.
In Vivo Preclinical Findings
Dedicated in vivo studies for this compound have not been extensively reported. The available information comes from the in vivo studies of its enantiomer, BMS-816336, where this compound was detected in plasma samples. This indicates that in vivo interconversion between the two enantiomers occurs.
The interconversion of BMS-816336 and this compound is believed to happen through a ketone intermediate via physiological oxidation and reduction processes.[1] The plasma ratios of this compound to BMS-816336 were found to vary across different preclinical species.[1]
Discussion and Conclusion
The preclinical data for this compound demonstrate its potent inhibitory activity against 11β-HSD1 in vitro. While comprehensive in vivo studies on this specific enantiomer are not publicly available, its detection in plasma following administration of BMS-816336 highlights the importance of stereochemistry in the development of 11β-HSD1 inhibitors. The interconversion between the enantiomers in vivo suggests that the overall pharmacological effect of BMS-816336 may be a composite of the activities of both the (S) and (R) forms. Further studies focused solely on the pharmacokinetic and pharmacodynamic properties of this compound would be beneficial for a more complete understanding of its preclinical profile.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of new 11beta-hydroxysteroid dehydrogenase type 1 inhibitors by common feature pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BMS-816336 CAS number and chemical properties
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identifiers
This compound is the (R)-enantiomer of BMS-816336. Its chemical identity is established by the following properties and identifiers.
| Property | Value | Citation(s) |
| CAS Number | 1009583-83-8 | [1][2][3] |
| Molecular Formula | C₂₁H₂₇NO₃ | [1][2][3] |
| Molecular Weight | 341.44 g/mol | [1][2][3] |
| IUPAC Name | (R)-2-(6-Hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | [4] |
| Synonyms | Compound 6n-1 | [2][5] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [1] |
Physicochemical and In Vitro Data
The following table summarizes key physicochemical and in vitro biological data for this compound.
| Parameter | Value | Species | Citation(s) |
| IC₅₀ (11β-HSD1) | 14.5 nM | Human | [1][2][5] |
| IC₅₀ (11β-HSD1) | 50.3 nM | Mouse | [1][2][5] |
| IC₅₀ (11β-HSD1) | 16 nM | Cynomolgus monkey | [1][2][5] |
Biological Activity and Mechanism of Action
This compound is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is an enzyme that primarily acts as an oxoreductase in vivo, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1][6] This intracellular glucocorticoid activation plays a crucial role in various physiological processes. The inhibition of 11β-HSD1 by this compound reduces the intracellular concentration of active glucocorticoids, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes.[7]
The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.[7] The expression of 11β-HSD1 can be induced by pro-inflammatory cytokines such as TNFα and IL-1β through signaling pathways involving MEK, C/EBPβ, and NF-κB/RelA.[3]
Signaling Pathway of 11β-HSD1 Regulation and Action
The following diagram illustrates the regulation of 11β-HSD1 expression and its enzymatic action.
Caption: Regulation of 11β-HSD1 expression and its enzymatic activity.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on methodologies described in the scientific literature.
1. General Synthesis of this compound
A likely synthetic route for this compound would involve the coupling of a suitably protected adamantane derivative with a chiral azetidine moiety. The final steps would involve deprotection to yield the target compound. The synthesis of the related compound, BMS-816336, has been described, and a similar approach would be used for the (R)-enantiomer.
2. 11β-HSD1 Inhibition Assay Protocol
The inhibitory activity of this compound on 11β-HSD1 can be assessed using a cell-based or biochemical assay.
-
Cell-Based Assay:
-
HEK-293 cells stably expressing human 11β-HSD1 are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and incubated overnight.
-
The medium is replaced with a serum-free medium containing a known concentration of cortisone and varying concentrations of this compound.
-
After a defined incubation period (e.g., 4-6 hours), the supernatant is collected.
-
The concentration of cortisol in the supernatant is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The following diagram outlines a typical workflow for an in vitro 11β-HSD1 inhibition assay.
Caption: A generalized workflow for determining the in vitro IC₅₀ of this compound.
In Vivo Studies
In vivo studies have demonstrated that this compound is orally active.[1] It is noteworthy that in vivo, an interconversion between BMS-816336 and its enantiomer this compound can occur through an intermediate ketone.[1] The ratio of the two enantiomers in plasma has been observed to vary across different species, including rats, dogs, and cynomolgus monkeys.[1] Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of BMS-816336 in healthy male subjects.[8][9]
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the intracellular production of active glucocorticoids, presents a promising therapeutic strategy for metabolic diseases. The data and protocols summarized in this guide provide a valuable resource for researchers engaged in the study and development of 11β-HSD1 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bms-816336 | C21H27NO3 | CID 59336911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
(R)-BMS-816336: A Technical Overview of its Molecular Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor activation within cells. Dysregulation of this pathway is implicated in various metabolic disorders, making 11β-HSD1 a compelling therapeutic target. This technical guide provides an in-depth overview of the molecular structure, synthesis, and mechanism of action of this compound, a key investigational compound in this class.
Molecular Structure
The molecular structure of this compound is characterized by a complex adamantyl scaffold. Its IUPAC name is 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone.
| Property | Value | Source |
| Molecular Formula | C21H27NO3 | [1] |
| Molecular Weight | 341.44 g/mol | [1] |
| CAS Number | 1009583-83-8 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key adamantane core followed by stereoselective modifications and final coupling with the azetidine moiety. The following experimental protocol is a summary of the synthetic route described in the literature.
Experimental Protocol
Step 1: Synthesis of (2S,6S)-2-phenyl-2,6-dihydroxyadamantane
-
Starting Material: Commercially available 2-phenyladamantane-2,6-dione.
-
Procedure: The dione is subjected to a stereoselective reduction using a suitable reducing agent, such as sodium borohydride, under controlled temperature and reaction conditions to yield the diol with the desired (2S,6S) stereochemistry. Purification is typically achieved through column chromatography.
Step 2: Mono-protection of the diol
-
Procedure: The resulting diol is selectively protected at one of the hydroxyl groups using a standard protecting group strategy, for instance, by forming a silyl ether. This ensures regioselectivity in the subsequent steps.
Step 3: Oxidation to the corresponding carboxylic acid
-
Procedure: The unprotected hydroxyl group is oxidized to a carboxylic acid using a strong oxidizing agent like Jones reagent or a TEMPO-catalyzed oxidation.
Step 4: Amide coupling with 3-hydroxyazetidine
-
Procedure: The carboxylic acid is activated, for example, by forming an acyl chloride or using a peptide coupling agent such as HATU. The activated acid is then reacted with 3-hydroxyazetidine to form the final amide bond.
Step 5: Deprotection
-
Procedure: The protecting group on the second hydroxyl group of the adamantane core is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether) to yield this compound.
Note: The detailed reaction conditions, including solvents, temperatures, reaction times, and purification methods, are critical for achieving the desired product with high yield and purity and can be found in the primary literature.
Synthesis Workflow
References
(R)-BMS-816336: A Technical Guide on its Potential Therapeutic Applications as a Novel 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BMS-816336 is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. While its direct therapeutic applications as a standalone agent are not extensively documented, its significance arises from its role as the (R)-enantiomer of the clinical candidate BMS-816336. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, drawing from the established pharmacology of 11β-HSD1 inhibition and available preclinical data. The focus will be on its mechanism of action, its potential in metabolic syndrome and type 2 diabetes, and the experimental data supporting these prospects.
Introduction: The Role of 11β-HSD1 in Metabolic Disease
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents) within key metabolic tissues, including the liver and adipose tissue. Elevated intracellular cortisol levels contribute to insulin resistance, visceral obesity, dyslipidemia, and hypertension, all hallmarks of the metabolic syndrome. Consequently, inhibiting 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in these tissues.
This compound: An Enantiomer of a Clinical Candidate
This compound is the enantiomer of BMS-816336, a potent and selective 11β-HSD1 inhibitor that has undergone Phase 1 clinical trials for the treatment of type 2 diabetes.[1] In vivo studies have shown that this compound is detected in plasma following the administration of BMS-816336, indicating in vivo interconversion between the two enantiomers. This underscores the importance of understanding the pharmacological profile of this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol, it reduces intracellular glucocorticoid concentrations in target tissues. This, in turn, modulates the downstream signaling pathways activated by cortisol. One of the key pathways implicated in glucocorticoid-induced insulin resistance is the c-Jun N-terminal kinase (JNK) signaling cascade. Inhibition of 11β-HSD1 has been shown to attenuate JNK activation, thereby improving insulin sensitivity.
Caption: Simplified signaling pathway of 11β-HSD1 and its inhibition by this compound.
Potential Therapeutic Applications
Based on its mechanism of action as an 11β-HSD1 inhibitor, this compound has potential therapeutic applications in the following areas:
-
Type 2 Diabetes and Metabolic Syndrome: By reducing local cortisol production in the liver and adipose tissue, this compound can improve insulin sensitivity, reduce glucose production, and ameliorate dyslipidemia. Preclinical studies with related 11β-HSD1 inhibitors have demonstrated significant improvements in these metabolic parameters.
-
Obesity: Inhibition of 11β-HSD1 in adipose tissue can lead to a reduction in visceral adiposity and an overall decrease in body weight.
-
Atherosclerosis: The anti-inflammatory and metabolic benefits of 11β-HSD1 inhibition may contribute to the prevention and treatment of atherosclerosis.
Quantitative Data
The following tables summarize the in vitro inhibitory potency of this compound and its related compounds.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against 11β-HSD1 [2]
| Species | IC50 (nM) |
| Human | 14.5 |
| Mouse | 50.3 |
| Cynomolgus Monkey | 16.0 |
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of BMS Compounds against Human 11β-HSD1
| Compound | IC50 (nM) | Selectivity over 11β-HSD2 |
| BMS-816336 | 3.0 | >10,000-fold |
| This compound | 14.5 | Not Reported |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for assessing the in vitro potency of 11β-HSD1 inhibitors.
Caption: A generalized workflow for determining the in vitro inhibitory potency of compounds against 11β-HSD1.
Detailed Steps:
-
Compound Plating: Serially dilute this compound in DMSO and add to a 384-well low-volume microplate.
-
Enzyme Addition: Add a solution containing recombinant human 11β-HSD1 enzyme to each well.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution containing cortisone and the cofactor NADPH.
-
Incubation: Incubate the plate at 37°C to allow the enzymatic conversion of cortisone to cortisol.
-
Detection: Stop the reaction and add the HTRF detection reagents. These typically consist of an anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and another anti-cortisol antibody labeled with an acceptor fluorophore (e.g., d2).
-
Second Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.
-
Data Analysis: The ratio of the two emission signals is used to calculate the amount of cortisol produced. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Pharmacodynamic Assessment in Diet-Induced Obese (DIO) Mice
This protocol outlines a general procedure to evaluate the in vivo efficacy of an 11β-HSD1 inhibitor.
Caption: A typical experimental workflow for evaluating the in vivo effects of an 11β-HSD1 inhibitor.
Detailed Steps:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
Group Assignment: The diet-induced obese (DIO) mice are then randomized into treatment groups (e.g., vehicle control and different doses of the test compound).
-
Dosing: The test compound, such as BMS-816336, is administered orally, typically once daily, for a specified period.[3]
-
In-life Measurements: Throughout the study, parameters such as body weight, food intake, and blood glucose levels are monitored regularly.
-
Terminal Procedures: At the end of the treatment period, mice are sacrificed, and blood and tissues (e.g., liver, adipose tissue) are collected.
-
Ex Vivo Analysis: Plasma is analyzed for drug concentration, as well as for biomarkers of metabolic function such as insulin, triglycerides, and cholesterol. Tissues are analyzed to determine the extent of 11β-HSD1 target engagement (e.g., by measuring the conversion of radiolabeled cortisone to cortisol) and for changes in the expression of relevant genes.
Conclusion and Future Directions
This compound is a potent inhibitor of 11β-HSD1, and its presence as an in vivo metabolite of BMS-816336 highlights its clinical relevance. The therapeutic potential of inhibiting 11β-HSD1 is well-established in the context of metabolic diseases. While further studies are needed to delineate the specific therapeutic profile of this compound as a standalone agent, the existing data strongly support the continued investigation of this class of compounds for the treatment of type 2 diabetes, metabolic syndrome, and related disorders. Future research should focus on the pharmacokinetic and pharmacodynamic properties of the individual enantiomers to optimize the therapeutic potential of 11β-HSD1 inhibitors.
References
(R)-BMS-816336: A Technical Guide to its Role in Cortisol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant interest in the regulation of glucocorticoid metabolism. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in cortisol metabolism, relevant signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the modulation of cortisol levels.
Core Mechanism of Action: Inhibition of 11β-HSD1
This compound is the (R)-enantiomer of BMS-816336, a compound developed as a highly selective inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone that regulates a wide array of physiological processes, including metabolism, immune response, and stress.[2] By inhibiting 11β-HSD1, this compound effectively reduces the local production of cortisol in tissues where the enzyme is expressed, such as the liver, adipose tissue, and the brain.[3][4] This targeted modulation of cortisol levels, without significantly affecting systemic circulating cortisol concentrations, presents a promising therapeutic strategy for metabolic disorders like type 2 diabetes and other conditions associated with glucocorticoid excess.[5][6]
In preclinical studies, while BMS-816336 is the primary compound administered, its enantiomer, this compound, is detected in plasma samples.[1] This is due to in vivo metabolic interconversion between the two enantiomers.[1]
Quantitative Data
The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The following table summarizes the available quantitative data.
| Parameter | Species | Value | Reference |
| IC50 | Human 11β-HSD1 | 14.5 nM | [1] |
| IC50 | Mouse 11β-HSD1 | 50.3 nM | [1] |
| IC50 | Cynomolgus Monkey 11β-HSD1 | 16 nM | [1] |
Signaling Pathways
The role of this compound in cortisol metabolism is best understood in the context of the cortisol biosynthesis pathway and the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Cortisol Biosynthesis and Metabolism
The following diagram illustrates the key steps in cortisol synthesis and the point of intervention for this compound.
Caption: Cortisol biosynthesis and metabolism pathway.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback Loop
This compound's mechanism also intersects with the HPA axis, the central regulatory system for cortisol production.
Caption: HPA axis and 11β-HSD1 feedback.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of 11β-HSD1 inhibitors like this compound.
In Vitro 11β-HSD1 Inhibition Assay (Radiometric Method)
This assay measures the enzymatic activity of 11β-HSD1 by quantifying the conversion of radiolabeled cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
[3H]-Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Test compound (this compound) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Thin-layer chromatography (TLC) plates
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 enzyme.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [3H]-Cortisone.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisol and cortisone).
-
Extract the steroids from the aqueous phase using ethyl acetate.
-
Separate the [3H]-Cortisone and the product, [3H]-Cortisol, using TLC.
-
Quantify the amount of radioactivity in the cortisol and cortisone spots using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of an 11β-HSD1 inhibitor.
Caption: Workflow for 11β-HSD1 inhibitor evaluation.
Conclusion
This compound is a potent inhibitor of 11β-HSD1, offering a targeted approach to modulating intracellular cortisol levels. The data and methodologies presented in this guide provide a foundational understanding for researchers in the field of metabolic diseases and glucocorticoid biology. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of the (R)-enantiomer will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflow diagrams serve as a practical resource for the continued exploration of 11β-HSD1 inhibitors.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-BMS-816336: A Novel 11β-HSD1 Inhibitor for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. A key therapeutic target that has emerged in the management of this complex condition is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific amplification of glucocorticoid signaling, which is implicated in the pathophysiology of metabolic syndrome. (R)-BMS-816336 is a potent and selective inhibitor of 11β-HSD1, representing a promising therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and its relevance to metabolic syndrome.
Introduction: The Role of 11β-HSD1 in Metabolic Syndrome
Contrary to initial hypotheses that might link all metabolic modulators to pathways like the glucagon receptor, this compound exerts its effects through a distinct and critical pathway: the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
11β-HSD1 is a microsomal enzyme predominantly expressed in key metabolic tissues, including the liver and adipose tissue.[1] Its primary function is the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[2][3] This intracellular regeneration of glucocorticoids amplifies their local effects, independent of circulating cortisol levels.[2]
Elevated 11β-HSD1 activity in adipose tissue is associated with obesity and metabolic syndrome in humans.[2][4] Transgenic mice overexpressing 11β-HSD1 specifically in adipose tissue develop visceral obesity, insulin resistance, dyslipidemia, and hypertension—hallmarks of the metabolic syndrome.[2][5] Conversely, 11β-HSD1 knockout mice are protected from diet-induced obesity and show improved insulin sensitivity.[2][4]
By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids in target tissues. This, in turn, is expected to ameliorate the downstream pathological effects of excessive glucocorticoid signaling, such as increased gluconeogenesis in the liver and adipocyte dysfunction, thereby addressing key components of the metabolic syndrome.
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is the (R)-enantiomer of the clinical candidate BMS-816336, a hydroxy-substituted adamantyl acetamide. Both the racemate and the individual enantiomers have been shown to be potent inhibitors of 11β-HSD1.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of BMS-816336 and its enantiomers against human, mouse, and cynomolgus monkey 11β-HSD1.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) | Human 11β-HSD2 Selectivity |
| BMS-816336 (racemate) | 10 | 68 | - | >10,000-fold |
| This compound | 14.5 | 50.3 | 16 | Not specified |
| (S)-BMS-816336 | 3.0 | - | - | >10,000-fold |
Data sourced from Ye et al., Journal of Medicinal Chemistry, 2017, and other sources.[6]
BMS-816336 demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding off-target effects related to mineralocorticoid excess.[6]
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in diet-induced obese (DIO) mice and cynomolgus monkeys have demonstrated the in vivo efficacy of BMS-816336.
| Species | Model | Parameter | Value |
| Cynomolgus Monkey | - | ED50 | 0.12 mg/kg |
| DIO Mice | - | ED50 | Not specified in the primary source |
Data sourced from Ye et al., Journal of Medicinal Chemistry, 2017.[6]
The oral bioavailability of BMS-816336 in preclinical species ranges from 20% to 72%.[6] The pharmacokinetic profile is characterized by a high peak-to-trough ratio and a short half-life in humans, which may mitigate the potential for hypothalamic-pituitary-adrenal (HPA) axis activation.[6]
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Metabolic Syndrome
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid signaling within a hepatocyte or adipocyte, and its contribution to the features of metabolic syndrome.
Caption: 11β-HSD1 signaling pathway in metabolic syndrome.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of an 11β-HSD1 inhibitor like this compound.
Caption: Preclinical to clinical workflow for an 11β-HSD1 inhibitor.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on standard methodologies for evaluating 11β-HSD1 inhibitors, the following represents likely protocols.
In Vitro 11β-HSD1 Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 11β-HSD1.
Materials:
-
Human or species-specific 11β-HSD1 microsomes
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
[³H]-cortisol (tracer)
-
Assay buffer
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine the 11β-HSD1 microsomes, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the mixture at 37°C.
-
Stop the reaction.
-
Add anti-cortisol antibody, [³H]-cortisol, and SPA beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell-Based 11β-HSD1 Activity Assay in 3T3-L1 Adipocytes (General Protocol)
Objective: To assess the cellular potency of this compound in a relevant cell model.
Procedure:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treat the differentiated adipocytes with varying concentrations of this compound.
-
Add cortisone to the cell culture medium.
-
Incubate for a defined period.
-
Collect the supernatant and measure the concentration of cortisol produced using methods such as ELISA or LC-MS/MS.
-
Determine the IC50 value in the cellular context.
In Vivo Pharmacodynamic Assay in Cynomolgus Monkeys (Conceptual Protocol)
Objective: To determine the in vivo potency (ED50) of this compound.
Procedure:
-
Administer single oral doses of this compound or vehicle to cynomolgus monkeys.
-
At a specified time post-dose, administer a tracer, such as oral prednisone.
-
Collect serial blood samples.
-
Measure the plasma concentrations of the metabolite, prednisolone, which is formed via 11β-HSD1-mediated conversion of prednisone.
-
The inhibition of prednisolone formation is used as a measure of 11β-HSD1 activity.
-
Calculate the ED50, the dose required to achieve 50% of the maximal inhibition.
Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model (Conceptual Protocol)
Objective: To evaluate the therapeutic effects of this compound on metabolic parameters in a model of metabolic syndrome.
Procedure:
-
Induce obesity and metabolic syndrome in mice (e.g., C57BL/6J strain) by feeding a high-fat diet for an extended period.
-
Treat the DIO mice with daily oral doses of this compound or vehicle.
-
Monitor body weight, food intake, and other relevant parameters throughout the study.
-
At the end of the treatment period, perform metabolic assessments, including:
-
Fasting blood glucose and insulin levels
-
Glucose tolerance test (GTT)
-
Insulin tolerance test (ITT)
-
Serum lipid profiles (triglycerides, cholesterol)
-
-
Collect tissues (liver, adipose) for analysis of gene expression and other biomarkers.
Clinical Development
A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects.[7][8] The study has been completed, and the results indicated that the compound was well-tolerated.[6] Further clinical development would likely involve studies in patients with type 2 diabetes or metabolic syndrome to assess efficacy.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of metabolic syndrome. By targeting the tissue-specific overproduction of active glucocorticoids, this compound offers a mechanistically distinct approach to addressing the multifaceted nature of this condition. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patient populations.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Phase I study of a novel taxane BMS-188797 in adult patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Metabolic syndrome without obesity: Hepatic overexpression of 11β-hydroxysteroid dehydrogenase type 1 in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the (R)-BMS-816336 Enantiomer of BMS-816336
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-BMS-816336, the enantiomer of the potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336. This document details its biological activity, relevant experimental protocols, and the signaling pathway associated with its mechanism of action.
Core Concepts: Stereochemistry and Biological Activity
BMS-816336 is a hydroxy-substituted adamantyl acetamide that has been identified as a novel and potent inhibitor of the human 11β-HSD1 enzyme. The clinically investigated compound, BMS-816336, is specifically the (S)-enantiomer, also referred to as compound 6n-2 in scientific literature. Its counterpart, the (R)-enantiomer, is designated as this compound or compound 6n-1.
The stereochemistry of these molecules plays a crucial role in their biological activity. While both enantiomers exhibit inhibitory effects on 11β-HSD1, the (S)-enantiomer (BMS-816336) is significantly more potent.
An important consideration in the development of BMS-816336 is the in vivo interconversion between the (S) and (R) enantiomers. This transformation is believed to occur through an intermediate ketone metabolite via physiological oxidation and reduction processes. The ratio of the two enantiomers in plasma has been observed to vary across different species.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of BMS-816336 and its (R)-enantiomer against 11β-HSD1 from various species.
| Compound | Enantiomer | Target | IC50 (nM) |
| BMS-816336 | (S) | Human 11β-HSD1 | 3.0 |
| This compound | (R) | Human 11β-HSD1 | 14.5 |
| This compound | (R) | Mouse 11β-HSD1 | 50.3 |
| This compound | (R) | Cynomolgus Monkey 11β-HSD1 | 16 |
BMS-816336 demonstrates over 10,000-fold selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, a critical factor for its safety profile.
Signaling Pathway and Mechanism of Action
BMS-816336 and its (R)-enantiomer exert their effects by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the conversion of inactive cortisone to active cortisol within cells, a key step in the regulation of glucocorticoid activity. By blocking this conversion, these inhibitors reduce local cortisol levels, thereby mitigating the downstream effects of excessive glucocorticoid signaling, which is implicated in various metabolic disorders.
Caption: Mechanism of action of BMS-816336 and its (R)-enantiomer.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of inhibitors against the 11β-HSD1 enzyme.
Objective: To determine the IC50 value of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
[3H]-cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Scintillation fluid
-
96-well plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
Stop solution (e.g., a solution containing unlabeled cortisone and cortisol)
-
High-performance liquid chromatography (HPLC) system with a radiodetector or a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the recombinant 11β-HSD1 enzyme.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Start the substrate conversion by adding [3H]-cortisone.
-
Continue the incubation at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using HPLC with an in-line radiodetector. Alternatively, use a method like solid-phase extraction followed by scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
In Vivo Pharmacokinetic Study in Preclinical Species
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in animal models.
Objective: To determine the pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) of this compound.
Species: Rat, dog, or cynomolgus monkey.
Procedure:
-
House the animals under standard laboratory conditions with access to food and water.
-
Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the analyte (this compound and potentially its enantiomer and metabolites) from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the analyte in the plasma extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is the less potent enantiomer of the clinical candidate BMS-816336, a selective 11β-HSD1 inhibitor. Understanding the distinct pharmacological properties of each enantiomer and their interconversion in vivo is critical for the comprehensive evaluation of BMS-816336 as a therapeutic agent. The experimental protocols provided herein offer a foundation for the continued investigation of this and other novel 11β-HSD1 inhibitors.
A Comparative Analysis of BMS-816336 Racemate and Enantiopure (R)-BMS-816336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the racemic mixture of BMS-816336 and its enantiopure (R)- and (S)-forms, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a promising therapeutic strategy for type 2 diabetes and other metabolic disorders. This document details the pharmacological properties, experimental protocols for their evaluation, and the underlying signaling pathways. Quantitative data are presented in tabular format for clear comparison, and key experimental and logical workflows are visualized using diagrams.
Introduction
BMS-816336 is a novel, orally bioavailable inhibitor of 11β-HSD1.[1][2] The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, thereby amplifying local glucocorticoid action.[3] Elevated intracellular cortisol levels are associated with insulin resistance, visceral obesity, and other features of the metabolic syndrome. By inhibiting 11β-HSD1, BMS-816336 reduces local cortisol concentrations, offering a targeted therapeutic approach.
BMS-816336 possesses a chiral center, leading to the existence of two enantiomers: (S)-BMS-816336 and (R)-BMS-816336. The commercially available clinical candidate, BMS-816336, is the (S)-enantiomer.[1][4] This guide will compare the pharmacological profile of the racemate with the individual enantiomers, providing a detailed understanding of their structure-activity relationship.
Pharmacological Data
The inhibitory potency of the BMS-816336 racemate and its individual enantiomers against 11β-HSD1 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency (IC50) against 11β-HSD1
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |
| BMS-816336 Racemate | 10[1][2] | 68[1][2] | Not Reported |
| (S)-BMS-816336 (BMS-816336) | 3.0[1][5] | Not Reported | Not Reported |
| This compound | 14.5[6][7][8] | 50.3[6][7][8] | 16[6][7][8] |
Note: (S)-BMS-816336 is the designated clinical candidate, BMS-816336.
Table 2: In Vivo Efficacy (ED50)
| Compound | Species | Model | ED50 (mg/kg) |
| (S)-BMS-816336 (BMS-816336) | Cynomolgus Monkey | Acute Pharmacodynamic Effect | 0.12[1][4] |
| (S)-BMS-816336 (BMS-816336) | Mouse | Diet-Induced Obese (DIO) | 8.6[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of BMS-816336 and its analogs is determined using a biochemical assay that measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1.
Protocol:
-
Enzyme Preparation: Recombinant human 11β-HSD1 is expressed and purified from a suitable expression system (e.g., HEK293 cells).
-
Reaction Mixture: The assay is typically performed in a 384-well plate format. Each well contains:
-
Recombinant 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
A buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
The test compound (BMS-816336 racemate or enantiomer) at varying concentrations.
-
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of cortisol produced is quantified. A common method is a competitive homogeneous time-resolved fluorescence (HTRF) assay, where a labeled cortisol conjugate competes with the cortisol produced in the reaction for binding to an anti-cortisol antibody.[9]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Chiral Separation of BMS-816336 Enantiomers
The separation of the (R)- and (S)-enantiomers of BMS-816336 is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
General Protocol:
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of a wide range of chiral compounds.[8][10]
-
Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used to elute the compounds. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is typically used to monitor the elution of the enantiomers.
-
Fraction Collection: The separated enantiomers can be collected for further analysis and characterization.
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
The following diagram illustrates the mechanism of action of 11β-HSD1 and the point of intervention for BMS-816336.
Caption: 11β-HSD1 signaling pathway and inhibition by BMS-816336.
Drug Discovery and Development Workflow
The following diagram outlines a typical workflow for the discovery and development of a chiral drug candidate like BMS-816336.
Caption: Chiral drug discovery and development workflow.
Discussion
The data presented clearly demonstrate that the inhibitory activity of BMS-816336 resides primarily in the (S)-enantiomer. (S)-BMS-816336 is approximately 3.3-fold more potent than the racemate and 4.8-fold more potent than the (R)-enantiomer against human 11β-HSD1.[1][2][5][6][7][8] This significant difference in potency underscores the importance of stereochemistry in the interaction of BMS-816336 with the active site of the 11β-HSD1 enzyme.
The selection of the enantiopure (S)-BMS-816336 as the clinical candidate is a common strategy in drug development.[1][4] Administering the more active enantiomer allows for a lower therapeutic dose, potentially reducing the risk of off-target effects and metabolic burden associated with the less active or inactive enantiomer.
The in vivo studies with (S)-BMS-816336 confirm its potent and orally bioavailable nature, with significant pharmacodynamic effects observed in both non-human primates and rodent models of metabolic disease.[1][3][4]
Conclusion
This technical guide has provided a detailed comparison of the BMS-816336 racemate and its enantiopure forms. The (S)-enantiomer, BMS-816336, is a highly potent and selective inhibitor of 11β-HSD1 and has been advanced into clinical development for the treatment of type 2 diabetes and other metabolic disorders. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field of metabolic disease and drug discovery. The clear stereochemical preference for the (S)-enantiomer highlights the critical role of chiral chemistry in modern drug design and development.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Clinical Candidate 2-((2<i>S</i>,6<i>S</i>)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor | CiNii Research [cir.nii.ac.jp]
- 6. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. asianpubs.org [asianpubs.org]
Adamantyl Acetamide Derivatives as Potent and Selective 11β-HSD1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of adamantyl acetamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The inhibition of this enzyme is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This document summarizes the quantitative inhibitory data, details the experimental protocols for inhibitor characterization, and visualizes key concepts including the relevant signaling pathway, experimental workflows, and structure-activity relationships (SAR).
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an intracellular enzyme that plays a crucial role in regulating glucocorticoid activity at the tissue level. It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to the active glucocorticoid, cortisol.[1] This enzymatic activity is highly expressed in key metabolic tissues, including the liver and adipose tissue.[1] Elevated intracellular cortisol levels have been implicated in the pathophysiology of various metabolic disorders, including insulin resistance, dyslipidemia, and obesity.[1][2] Consequently, the selective inhibition of 11β-HSD1 has emerged as an attractive therapeutic target for the treatment of these conditions.
Adamantyl acetamide derivatives have been identified as a promising class of potent and selective 11β-HSD1 inhibitors.[1][2][3] The bulky, lipophilic adamantyl group is a key pharmacophore that can effectively occupy a hydrophobic pocket in the active site of the enzyme.[1] This guide delves into the specifics of this class of compounds, providing the necessary technical details for researchers in the field.
Quantitative Inhibitory Data
The inhibitory potency of a range of adamantyl acetamide and related adamantyl derivatives against human 11β-HSD1 has been evaluated, primarily through cell-based assays using HEK-293 cells transfected with the human HSD11B1 gene.[1] The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.
The following tables summarize the IC50 values for various adamantyl acetamide and carboxamide derivatives, highlighting the impact of different substituents on their inhibitory activity.
Table 1: Adamantyl Carboxamide and Acetamide Derivatives as 11β-HSD1 Inhibitors [1]
| Compound | R Group | Ar Group | IC50 (nM) |
| 3 | H | 2-thiophenyl | 247 |
| 4 | Me | 2-thiophenyl | 308 |
| 6 | H | 3-methyl-2-thiophenyl | 260 |
| 15 | H | 1-methyl-1H-pyrrol-2-yl | 114 |
| 33 | H | 2-furanyl | 66% inhibition @ 1µM |
| 34 | H | 3-furanyl | 24% inhibition @ 1µM |
| 35 | Me | 2-furanyl | >1000 |
| 36 | Me | 3-furanyl | 68% inhibition @ 1µM |
| 37 | H | phenyl | 44% inhibition @ 1µM |
| 38 | Me | phenyl | >1000 |
Table 2: Adamantyl Ethanone Derivatives as 11β-HSD1 Inhibitors [4]
| Compound | Linker | Aromatic Group | IC50 (nM) |
| 3 | Ether | Phenyl | ~60 |
| 4 | Ether | Benzyl | ~60 |
| 14 | Sulfoxide | 5-methyl-2-thiophenyl | <50 |
| 15 | Sulfoxide | 5-methyl-2-furanyl | <50 |
| 17 | Sulfone | 5-methyl-2-furanyl | <50 |
| 28 | Sulfoxide | 2-pyridyl | 19 |
| 50 | - | 5-acetamide-2-thiophenyl | 848 |
| 51 | Sulfoxide | 5-acetamide-2-thiophenyl | 333 |
| 52 | Sulfone | 5-acetamide-2-thiophenyl | 309 |
Experimental Protocols
The characterization of adamantyl acetamide derivatives as 11β-HSD1 inhibitors involves a series of in vitro assays to determine their potency, selectivity, and metabolic stability.
11β-HSD1 Inhibition Assay (HEK-293 Cell-Based)
This assay quantifies the ability of a test compound to inhibit the conversion of cortisone to cortisol in human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Serum-free medium
-
[³H]-cortisone (radiolabeled substrate)
-
Test compounds dissolved in DMSO
-
Scintillation proximity assay (SPA) beads coated with a cortisol-specific antibody
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed the HEK-293/11β-HSD1 cells in a 96-well plate and grow to approximately 80% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium. The final DMSO concentration should be ≤1%.
-
Incubation: Remove the growth medium from the cells and add the serum-free medium containing [³H]-cortisone and the test compound. Incubate for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.
-
Detection: Lyse the cells and transfer the lysate to a new plate. Add the SPA beads. The antibody on the beads will capture the [³H]-cortisol produced.
-
Measurement: Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [³H]-cortisol produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Assays (11β-HSD2 and 17β-HSD1)
To ensure the inhibitors are selective for 11β-HSD1, their activity against other related enzymes, such as 11β-HSD2 and 17β-HSD1, is assessed. The protocols are similar to the 11β-HSD1 assay but use cell lines expressing the respective enzymes and their specific substrates. Potent inhibitors of 11β-HSD1 typically show no significant activity against these other isoforms.[1]
Microsomal Stability Assay
This assay evaluates the metabolic stability of the compounds in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance of the compound. A longer half-life indicates greater metabolic stability.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of 11β-HSD1 inhibition by adamantyl acetamide derivatives.
Signaling Pathway
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for screening 11β-HSD1 inhibitors.
Structure-Activity Relationship (SAR)
Caption: Key structure-activity relationships for adamantyl acetamide derivatives.
References
- 1. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of (R)-BMS-816336 in Diet-Induced Obese Mice: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vivo studies of (R)-BMS-816336, the active enantiomer of the potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336, in diet-induced obese (DIO) mice. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders, including obesity and type 2 diabetes, by reducing the intracellular conversion of inactive cortisone to active cortisol, thereby attenuating glucocorticoid-mediated adverse metabolic effects.
Core Findings in DIO Mice
While specific quantitative data on the effects of this compound on body weight, food intake, and glucose levels in DIO mice are not extensively detailed in publicly available literature, the parent compound, BMS-816336, has been reported to exhibit a robust acute pharmacodynamic effect in this animal model. Studies with other selective 11β-HSD1 inhibitors in DIO mice have demonstrated significant improvements in metabolic parameters, providing a strong rationale for the therapeutic potential of BMS-816336.
For instance, a structurally distinct 11β-HSD1 inhibitor, administered to DIO mice for 11 days, resulted in a 7% reduction in body weight and a 15% decrease in fasting serum glucose levels . These findings highlight the potential of this class of compounds to positively impact key markers of metabolic disease.
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the in vivo efficacy of an 11β-HSD1 inhibitor, such as this compound, in a DIO mouse model.
Diet-Induced Obesity Model
dot
Caption: Workflow for a typical in vivo study of an anti-obesity compound in DIO mice.
1. Animal Model:
-
Strain: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.
-
Diet: A high-fat diet (HFD), typically providing 45-60% of kilocalories from fat, is administered for a period of 10-16 weeks to induce the obese phenotype. A control group is maintained on a standard chow diet.
-
Housing: Mice are individually housed to allow for accurate measurement of food and water intake.
2. Treatment Administration:
-
Acclimation: Prior to the study, mice are acclimated to the housing conditions and handling procedures.
-
Grouping: Once the DIO phenotype is established (typically a significant difference in body weight compared to the chow-fed group), mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing: The compound is typically administered via oral gavage once or twice daily for a specified duration (e.g., 2-4 weeks).
3. Key Efficacy Endpoints:
-
Body Weight: Measured daily or weekly to assess the effect of the treatment on weight gain or loss.
-
Food Intake: Measured daily to determine if the effects on body weight are due to changes in appetite.
-
Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study to assess the impact on glycemic control.
-
Oral Glucose Tolerance Test (OGTT): Performed to evaluate improvements in glucose disposal and insulin sensitivity.
-
Body Composition: Can be assessed using techniques like DEXA or MRI to determine changes in fat mass and lean mass.
-
Terminal Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected to measure 11β-HSD1 enzyme activity and gene expression of relevant metabolic markers.
Signaling Pathway of 11β-HSD1 Inhibition
The therapeutic rationale for inhibiting 11β-HSD1 in the context of obesity and type 2 diabetes is centered on reducing the local concentration of active glucocorticoids (cortisol in humans, corticosterone in mice) in key metabolic tissues.
dotdot digraph "11beta_HSD1_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Glucocorticoid_Activation" { label="Glucocorticoid Activation"; bgcolor="#F1F3F4"; "Cortisone" [label="Inactive Glucocorticoids\n(Cortisone/11-Dehydrocorticosterone)", fillcolor="#FFFFFF"]; "HSD11B1" [label="11β-HSD1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cortisol" [label="Active Glucocorticoids\n(Cortisol/Corticosterone)", fillcolor="#FFFFFF"]; "Cortisone" -> "HSD11B1" [dir=forward]; "HSD11B1" -> "Cortisol" [dir=forward]; }
"BMS_816336" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "BMS_816336" -> "HSD11B1" [label="Inhibition", style=dashed, arrowhead=tee];
subgraph "cluster_Downstream_Effects" { label="Downstream Metabolic Effects"; bgcolor="#F1F3F4"; "GR" [label="Glucocorticoid Receptor (GR)\nActivation", fillcolor="#FFFFFF"]; "Adipose_Tissue" [label="Adipose Tissue:\n↑ Lipogenesis\n↑ Adipocyte Differentiation\n↓ Insulin Sensitivity", fillcolor="#FFFFFF"]; "Liver" [label="Liver:\n↑ Gluconeogenesis\n↑ Hepatic Steatosis", fillcolor="#FFFFFF"]; }
"Cortisol" -> "GR"; "GR" -> "Adipose_Tissue"; "GR" -> "Liver";
subgraph "cluster_Therapeutic_Outcomes" { label="Therapeutic Outcomes of Inhibition"; bgcolor="#F1F3F4"; "Improved_Insulin_Sensitivity" [label="Improved Insulin Sensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reduced_Gluconeogenesis" [label="Reduced Hepatic\nGluconeogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Decreased_Adiposity" [label="Decreased Adiposity", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"BMS_816336" -> "Improved_Insulin_Sensitivity" [style=invis]; "BMS_816336" -> "Reduced_Gluconeogenesis" [style=invis]; "BMS_816336" -> "Decreased_Adiposity" [style=invis];
{rank=same; "Adipose_Tissue"; "Liver"} }
Phase 1 Clinical Trial of BMS-816336: A Technical Overview
Despite the completion of the Phase 1 clinical trial for the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336 (NCT00979368), specific quantitative results, including detailed safety and pharmacokinetic data, are not publicly available. The trial, which assessed the safety, tolerability, and pharmacokinetics of single oral doses in healthy male subjects, has been marked as "complete," yet no formal results have been posted on clinical trial registries or published in peer-reviewed literature.
This technical guide provides a comprehensive overview of the available information on BMS-816336, focusing on its mechanism of action, preclinical data, and the planned design of its initial human trial.
Executive Summary
BMS-816336 is a potent and highly selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within cells, BMS-816336 was investigated as a potential therapeutic agent for metabolic disorders. Preclinical studies demonstrated promising activity, and a Phase 1 trial (NCT00979368) was conducted to evaluate its safety and pharmacokinetic profile in humans. While qualitative statements from secondary sources suggest the drug was "well-tolerated," the absence of published quantitative data prevents a detailed analysis of its clinical performance.
Mechanism of Action: 11β-HSD1 Inhibition
BMS-816336 functions by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Within these tissues, 11β-HSD1 catalyzes the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol. Elevated intracellular cortisol levels are associated with various metabolic dysfunctions, including insulin resistance and central obesity. By inhibiting 11β-HSD1, BMS-816336 aims to reduce local cortisol concentrations in target tissues, thereby ameliorating the downstream metabolic consequences without altering systemic cortisol levels.
Signaling Pathway
The mechanism of action of BMS-816336 is centered on the modulation of the glucocorticoid signaling pathway at the tissue level. The following diagram illustrates the targeted pathway.
Methodological & Application
Application Notes and Protocols for (R)-BMS-816336 Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol. By modulating the levels of cortisol, a key glucocorticoid, 11β-HSD1 is implicated in various metabolic processes. Inhibition of this enzyme is a therapeutic strategy for managing conditions such as type 2 diabetes and metabolic syndrome. These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of this compound on 11β-HSD1.
Mechanism of Action of this compound
This compound acts by specifically binding to and inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of cortisol, thereby mitigating its downstream effects on glucose metabolism, insulin sensitivity, and other physiological processes. The signaling pathway diagram below illustrates the mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound and its related compounds against 11β-HSD1 has been determined in various assays. The following table summarizes the reported IC50 values.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human 11β-HSD1 | Enzymatic | 14.5 | [1][2] |
| Mouse 11β-HSD1 | Enzymatic | 50.3 | [1][2] | |
| Cynomolgus Monkey 11β-HSD1 | Enzymatic | 16 | [1][2] | |
| BMS-816336 | Human 11β-HSD1 | Enzymatic | 3.0 | [3] |
| HEK Cells | Cell-based | 37.3 | [4] | |
| 3T3L1 Cells | Cell-based | 28.6 | [4] | |
| (Rac)-BMS-816336 | Human 11β-HSD1 | Enzymatic | 10 | [5][6][7][8][9] |
| Mouse 11β-HSD1 | Enzymatic | 68 | [5][6][7][8][9] |
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the IC50 value of this compound. The protocol is adaptable for two common endpoint detection methods: Homogeneous Time-Resolved Fluorescence (HTRF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or 3T3-L1 preadipocytes, stably or transiently expressing human 11β-HSD1.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Cortisone: Stock solution in ethanol or DMSO.
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
For HTRF Detection:
-
For LC-MS/MS Detection:
-
Acetonitrile
-
Methanol
-
Formic acid
-
Internal standards (e.g., d4-cortisol, d7-cortisone)
-
LC-MS/MS system
-
Protocol
1. Cell Seeding: a. Culture cells to ~80-90% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well. d. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. b. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells. c. Pre-incubate the plate for 30-60 minutes at 37°C.
3. Substrate Addition: a. Prepare a working solution of cortisone in cell culture medium. b. Add 10 µL of the cortisone solution to each well to a final concentration of 100-500 nM. c. The final volume in each well should be approximately 110 µL.
4. Incubation: a. Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
5. Endpoint Detection:
5a. HTRF Detection: a. Following incubation, add 50 µL of lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking. b. Transfer 10-20 µL of the lysate to a low-volume 384-well white plate. c. Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate) according to the manufacturer's instructions.[10][11] d. Incubate for 2-4 hours at room temperature, protected from light. e. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
5b. LC-MS/MS Detection: a. Following incubation, centrifuge the plate at a low speed to pellet any detached cells. b. Collect 100 µL of the supernatant from each well. c. To 100 µL of supernatant, add 200 µL of cold acetonitrile containing the internal standards (e.g., d4-cortisol and d7-cortisone) to precipitate proteins. d. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. f. Analyze the samples for cortisol and cortisone concentrations using a validated LC-MS/MS method.[12]
6. Data Analysis:
For HTRF Data: a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. The amount of cortisol produced is inversely proportional to the HTRF signal. c. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. d. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
For LC-MS/MS Data: a. Determine the concentrations of cortisol and cortisone in each sample from the standard curve. b. Calculate the percent conversion of cortisone to cortisol. c. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. d. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided protocols offer robust and reliable methods for assessing the in-cell activity of this compound as an inhibitor of 11β-HSD1. The choice between HTRF and LC-MS/MS will depend on the available instrumentation and the desired throughput and sensitivity. These assays are essential tools for the characterization of 11β-HSD1 inhibitors in a cellular context, providing valuable data for drug development programs.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. (Rac)-BMS-816336|COA [dcchemicals.com]
- 7. (Rac)-BMS-816336 - Immunomart [immunomart.com]
- 8. (Rac)-BMS-816336 Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. revvity.com [revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-BMS-816336 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in tissues, making it a valuable tool for studying the roles of glucocorticoids in various physiological and pathological processes, including metabolic diseases, inflammation, and neurodegenerative disorders.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and therapeutic potential.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol [1] |
| Appearance | Solid[2] |
| Storage Conditions | Store powder at -20°C. Store stock solutions at -80°C.[2] |
| Stability | Stable under recommended storage conditions.[2] |
Mechanism of Action and Signaling Pathway
This compound is a highly potent inhibitor of 11β-HSD1, with IC₅₀ values in the nanomolar range across different species.
| Species | IC₅₀ Value |
| Human | 14.5 nM[1] |
| Mouse | 50.3 nM[1] |
| Cynomolgus Monkey | 16 nM[1] |
The primary mechanism of action of this compound is the blockade of 11β-HSD1-mediated conversion of cortisone to cortisol. This reduction in intracellular cortisol levels leads to decreased activation of the glucocorticoid receptor (GR). The GR, upon binding to cortisol, translocates to the nucleus and modulates the transcription of various genes involved in metabolism, inflammation, and other cellular processes.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of (R)-BMS-816336 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-BMS-816336 in human plasma. This compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a key regulator of glucocorticoid metabolism. This method utilizes a stable isotope-labeled internal standard, this compound-¹³C₆, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol, followed by rapid chromatographic separation on a reverse-phase C18 column. The method has been validated according to the general principles outlined in the FDA and ICH guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic and pharmacodynamic studies in drug development.
Introduction
This compound is an investigational compound that selectively inhibits the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid action.[1][2] By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which has therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes and obesity.[3][4]
The reliable quantification of this compound in biological matrices is essential for the evaluation of its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for bioanalytical assays. This application note provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.
Signaling Pathway
The 11β-HSD1 enzyme plays a crucial role in the prereceptor regulation of glucocorticoid hormone action. It catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, which then binds to the glucocorticoid receptor (GR) to mediate its physiological effects. This compound acts as an inhibitor of 11β-HSD1, thereby reducing the intracellular production of cortisol.
References
Application Notes and Protocols for (R)-BMS-816336 Administration in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 by an agonist like this compound is expected to stimulate the release of insulin in a glucose-dependent manner and increase the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These actions make GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and obesity.
Diet-induced obesity (DIO) in mouse models, particularly the C57BL/6J strain, is a widely used preclinical model to study the pathophysiology of obesity and to evaluate the efficacy of novel anti-obesity agents. These mice, when fed a high-fat diet, develop key features of human metabolic syndrome, including weight gain, insulin resistance, and glucose intolerance.
These application notes provide a detailed protocol for the administration of this compound in a DIO mouse model and outline expected quantitative outcomes based on the known mechanism of GPR119 agonists.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a study evaluating the effects of this compound in a diet-induced obesity mouse model. These tables are intended to provide a framework for data analysis and interpretation.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |
| Lean Control (Chow Diet) | 25.2 ± 1.5 | 30.1 ± 1.8 | +4.9 ± 0.5 | 3.5 ± 0.3 |
| DIO Control (High-Fat Diet + Vehicle) | 45.8 ± 2.1 | 50.5 ± 2.5 | +4.7 ± 0.6 | 2.8 ± 0.4 |
| DIO + this compound (10 mg/kg) | 46.1 ± 2.3 | 47.2 ± 2.4 | +1.1 ± 0.7 | 2.5 ± 0.3 |
| DIO + this compound (30 mg/kg) | 45.9 ± 2.0 | 44.5 ± 2.2 | -1.4 ± 0.8 | 2.2 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to DIO Control.
Table 2: Effect of this compound on Glucose Metabolism in DIO Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | HOMA-IR | Glucose AUC (OGTT) |
| Lean Control (Chow Diet) | 85 ± 5 | 0.5 ± 0.1 | 1.0 ± 0.2 | 15000 ± 1200 |
| DIO Control (High-Fat Diet + Vehicle) | 145 ± 10 | 2.5 ± 0.4 | 10.5 ± 1.5 | 35000 ± 2500 |
| DIO + this compound (10 mg/kg) | 120 ± 8 | 1.8 ± 0.3 | 6.5 ± 1.1 | 28000 ± 2000 |
| DIO + this compound (30 mg/kg) | 105 ± 7 | 1.2 ± 0.2 | 3.5 ± 0.8 | 22000 ± 1800 |
*Data are presented as mean ± SEM. *p < 0.05 compared to DIO Control. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. AUC: Area Under the Curve. OGTT: Oral Glucose Tolerance Test.
Experimental Protocols
Diet-Induced Obesity (DIO) Model
Objective: To induce an obese phenotype in mice that mimics human obesity.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD; 60% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Acclimatize male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.
-
At 7 weeks of age, randomly assign mice to two dietary groups: a lean control group receiving the standard chow diet and a DIO group receiving the HFD.
-
House mice individually to allow for accurate food intake monitoring.
-
Maintain the mice on their respective diets for 12-16 weeks to allow for the development of a stable obese phenotype in the HFD group.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, the DIO mice should have a significantly higher body weight (typically >40g) and exhibit hyperglycemia and hyperinsulinemia compared to the lean controls.
This compound Administration
Objective: To administer this compound to DIO mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Weighing scale
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Randomly assign the DIO mice to treatment groups: DIO + Vehicle, DIO + this compound (10 mg/kg), and DIO + this compound (30 mg/kg). A lean control group receiving vehicle should also be included.
-
Administer the assigned treatment daily via oral gavage for a period of 4-8 weeks.
-
To perform the oral gavage, gently restrain the mouse and insert the gavage needle over the tongue into the esophagus until the stomach is reached. Administer the solution slowly to prevent regurgitation.
-
Monitor the animals for any signs of distress or adverse effects throughout the treatment period.
-
Continue to monitor body weight and food intake regularly.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Protocol:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail-nick blood sample.
-
Administer a 2 g/kg dose of the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Visualizations
Caption: GPR119 Signaling Pathway.
Caption: DIO Experimental Workflow.
References
Measuring 11β-HSD1 Inhibition with (R)-BMS-816336: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the glucocorticoid signaling pathway, primarily responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and the brain. Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Consequently, the development of potent and selective 11β-HSD1 inhibitors has become a significant area of therapeutic interest.
(R)-BMS-816336 is a potent and orally active inhibitor of 11β-HSD1. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound and similar compounds against 11β-HSD1. These guidelines are intended for researchers, scientists, and drug development professionals working on the characterization of 11β-HSD1 inhibitors.
Signaling Pathway of 11β-HSD1
The primary function of 11β-HSD1 is the NADPH-dependent reduction of cortisone to cortisol, thereby amplifying local glucocorticoid action. This intracellular cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of glucocorticoid-responsive genes.
Quantitative Data Summary
The inhibitory potency of this compound and its related compounds against 11β-HSD1 has been determined in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Species | Assay Type | IC50 (nM) | Reference |
| This compound | 11β-HSD1 | Human | Enzyme Assay | 14.5 | [1] |
| 11β-HSD1 | Mouse | Enzyme Assay | 50.3 | [1] | |
| 11β-HSD1 | Cynomolgus Monkey | Enzyme Assay | 16 | [1] | |
| BMS-816336 | 11β-HSD1 | Human | Enzyme Assay | 3.0 | [2][3][4] |
| 11β-HSD1 | Human (HEK cells) | Cellular Assay | 37.3 | [4] | |
| 11β-HSD1 | Mouse (3T3-L1 cells) | Cellular Assay | 28.6 | [4] | |
| 11β-HSD2 | Human | Enzyme Assay | >10,000-fold selectivity | [2][3] | |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | Enzyme Assay | 10 | [5] |
| 11β-HSD1 | Mouse | Enzyme Assay | 68 | [5] |
Table 2: In Vivo Efficacy of BMS-816336
| Species | Model | Parameter | Value | Reference |
| Cynomolgus Monkey | - | ED50 | 0.12 mg/kg | [2][3] |
| DIO Mice | - | ED50 | 8.6 mg/kg | [4] |
| DIO Mice | - | Plasma EC50 | 0.85 µM | [4] |
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified 11β-HSD1.
Materials:
-
Human recombinant 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
Test compound (this compound)
-
DMSO
-
384-well assay plates
-
Detection reagent (e.g., HTRF cortisol kit) or access to LC-MS/MS
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
-
Enzyme and Cofactor Addition: Prepare a solution of 11β-HSD1 and NADPH in assay buffer. Add this solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of cortisone in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor at a high concentration).
-
Detection: Measure the amount of cortisol produced. This can be done using various methods, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Assessment of 11β-HSD1 Inhibition
This protocol outlines a general procedure to evaluate the in vivo efficacy of an 11β-HSD1 inhibitor by measuring the ratio of cortisol to cortisone in plasma or the ratio of their metabolites in urine.
Materials:
-
Test animals (e.g., diet-induced obese mice)
-
This compound formulated for oral administration
-
Vehicle control
-
Blood collection tubes (e.g., with EDTA)
-
Metabolic cages for urine collection
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Acclimatize the animals to the housing conditions. Divide the animals into groups and administer this compound or vehicle control orally at various doses.
-
Sample Collection:
-
Plasma: Collect blood samples at specified time points after dosing via an appropriate method (e.g., tail vein, retro-orbital). Centrifuge the blood to separate the plasma.
-
Urine: House animals in metabolic cages and collect urine over a defined period (e.g., 24 hours).
-
-
Sample Preparation for LC-MS/MS:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
Urine: Thaw and centrifuge the urine samples. A solid-phase extraction (SPE) step may be necessary for cleanup and concentration of the analytes.[6]
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of cortisol and cortisone.
-
Chromatography: Use a C18 reversed-phase column. The mobile phase can consist of a gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium fluoride.[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for cortisol, cortisone, and their deuterated internal standards should be used.
-
-
Data Analysis:
-
Calculate the concentrations of cortisol and cortisone in each sample.
-
Determine the cortisol/cortisone ratio. In urine, the ratio of their metabolites (e.g., (tetrahydrocortisol + allo-tetrahydrocortisol)/tetrahydrocortisone) can also be used as a biomarker of 11β-HSD1 activity.[6][8][9][10]
-
Evaluate the dose-dependent effect of this compound on this ratio to determine the in vivo pharmacodynamic effect, such as the ED50.
-
Detailed LC-MS/MS Protocol for Cortisol and Cortisone Quantification in Human Urine
This protocol provides a more detailed example for the quantification of cortisol and cortisone in human urine, adapted from published methods.[6][11][12]
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge a 10 mL aliquot at 3000 x g for 10 minutes.
-
To 500 µL of the supernatant, add an internal standard solution containing deuterated cortisol (e.g., d4-cortisol) and deuterated cortisone.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition an SPE column (e.g., Oasis HLB) with methanol and then water.
-
Load the urine sample.
-
Wash the column with water and then a weak organic solvent solution.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cortisol: e.g., m/z 363.2 -> 121.1
-
Cortisone: e.g., m/z 361.2 -> 163.1
-
d4-Cortisol: e.g., m/z 367.2 -> 121.1
-
(Internal standards will have their specific transitions)
-
Calibration and Quantification:
-
Prepare a calibration curve using a surrogate matrix (e.g., phosphate-buffered saline) spiked with known concentrations of cortisol and cortisone.
-
Process the calibrators and quality control samples alongside the unknown samples.
-
Quantify the analytes in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the evaluation of this compound and other 11β-HSD1 inhibitors. The combination of in vitro enzyme and cellular assays with in vivo pharmacodynamic studies allows for a thorough characterization of the potency, selectivity, and efficacy of these compounds. The detailed LC-MS/MS methodology is crucial for the accurate measurement of cortisol and cortisone levels, which are key biomarkers for assessing 11β-HSD1 activity in both preclinical and clinical settings. These methods will aid researchers in the ongoing development of novel therapeutics targeting 11β-HSD1 for the treatment of metabolic diseases.
References
- 1. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. research.unipd.it [research.unipd.it]
Application Notes and Protocols for Studying (R)-BMS-816336 in Primary Human Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the enantiomer of BMS-816336, a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in local glucocorticoid metabolism, converting inactive cortisone to active cortisol, particularly within adipose tissue. Elevated 11β-HSD1 activity in adipocytes is implicated in the pathogenesis of metabolic syndrome, including obesity and insulin resistance. The inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for the use of this compound, or other selective 11β-HSD1 inhibitors, in primary human adipocyte studies. The protocols outlined below cover the culture and differentiation of primary human preadipocytes, treatment with the inhibitor, and subsequent analysis of its effects on adipocyte function. While specific data for this compound in primary human adipocytes is not publicly available, the provided data for other selective 11β-HSD1 inhibitors, such as PF-877423, serves as a representative example of the expected outcomes.
Signaling Pathway of 11β-HSD1 in Adipocytes
The following diagram illustrates the mechanism of 11β-HSD1 in adipocytes and the proposed point of intervention for an inhibitor like this compound.
Caption: 11β-HSD1 signaling pathway in adipocytes.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on the effects of selective 11β-HSD1 inhibitors on human preadipocytes and adipocytes.
Table 1: Effect of Selective 11β-HSD1 Inhibitor (PF-877423) on Adipogenesis Markers in Human Preadipocytes [1][2]
| Gene Marker | Treatment Condition | Fold Change vs. Control |
| Fatty Acid-Binding Protein 4 (FABP4) | 1.0 µM Cortisone | 312-fold increase |
| 1.0 µM Cortisone + 100 nM PF-877423 | Abolished increase | |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | 1.0 µM Cortisone | 47-fold increase |
| 1.0 µM Cortisone + 100 nM PF-877423 | Abolished increase |
Table 2: Effect of Carbenoxolone (a non-selective 11β-HSD1/2 inhibitor) on 11β-HSD1 Activity in Human Adipocytes
| Inhibitor Concentration | % Inhibition of Cortisol Production |
| IC50 | 5 x 10⁻⁶ M |
Experimental Protocols
Protocol 1: Culture and Differentiation of Primary Human Preadipocytes
Materials:
-
Primary Human Preadipocytes
-
Preadipocyte Growth Medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Preadipocyte Differentiation Medium (Growth medium supplemented with an adipogenic cocktail, e.g., 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Adipocyte Maintenance Medium (Growth medium supplemented with 10 µg/mL insulin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks/plates
Procedure:
-
Thawing and Plating: Thaw cryopreserved primary human preadipocytes rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed Preadipocyte Growth Medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh Growth Medium and plate onto culture flasks.
-
Expansion: Culture the preadipocytes in a 37°C, 5% CO₂ incubator. Change the Growth Medium every 2-3 days until the cells reach confluence.
-
Initiation of Differentiation: Once confluent, replace the Growth Medium with Preadipocyte Differentiation Medium.
-
Differentiation: After 3-4 days, replace the Differentiation Medium with Adipocyte Maintenance Medium.
-
Maintenance: Continue to culture the differentiating adipocytes in Maintenance Medium for an additional 7-10 days, changing the medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible.
Protocol 2: Treatment of Differentiated Human Adipocytes with this compound
Materials:
-
Differentiated primary human adipocytes (from Protocol 1)
-
This compound (or other 11β-HSD1 inhibitor)
-
Cortisone
-
DMSO (vehicle)
-
Adipocyte Maintenance Medium
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Prepare Treatment Media: Prepare serial dilutions of the this compound stock solution in Adipocyte Maintenance Medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of DMSO.
-
Treatment:
-
For inhibitor treatment groups, replace the existing medium with the prepared this compound treatment media.
-
For the control group, use the vehicle control medium.
-
Add cortisone (e.g., 100 nM - 1 µM) to the media of all wells to serve as the substrate for 11β-HSD1.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO₂.
Protocol 3: Measurement of 11β-HSD1 Activity (Cortisol Production)
Materials:
-
Conditioned media from treated adipocytes (from Protocol 2)
-
Cortisol ELISA kit
-
Microplate reader
Procedure:
-
Collect Media: At the end of the treatment period, collect the conditioned media from each well.
-
Centrifuge: Centrifuge the media to pellet any detached cells or debris.
-
Perform ELISA: Use a commercial cortisol ELISA kit to quantify the concentration of cortisol in the supernatant, following the manufacturer's instructions.
-
Data Analysis: Calculate the amount of cortisol produced in each treatment group and normalize to the protein content of the cells in each well. Determine the IC₅₀ of the inhibitor if a dose-response experiment was performed.
Protocol 4: Analysis of Gene Expression by qRT-PCR
Materials:
-
Treated adipocytes (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HSD11B1, FABP4, PPARG, SLC2A4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated adipocytes and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of an 11β-HSD1 inhibitor on primary human adipocytes.
Caption: Experimental workflow for adipocyte inhibitor studies.
References
Application Notes and Protocols for Assessing (R)-BMS-816336 Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. By inhibiting this enzyme, this compound reduces intracellular cortisol concentrations, a mechanism that holds therapeutic potential for metabolic disorders like type 2 diabetes and obesity.[1][3] These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacodynamics of this compound.
Mechanism of Action
The primary pharmacodynamic effect of this compound is the inhibition of 11β-HSD1, leading to a decrease in the conversion of cortisone to cortisol. This can be directly measured by quantifying the levels of these steroids and their metabolites in various biological matrices. The following diagram illustrates the glucocorticoid activation pathway and the point of intervention for this compound.
Caption: 11β-HSD1 signaling pathway and inhibition.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacodynamic parameters for BMS-816336 and its enantiomer this compound.
Table 1: In Vitro Potency of this compound and BMS-816336
| Compound | Target | Species | IC50 (nM) |
| This compound | 11β-HSD1 | Human | 14.5[1] |
| 11β-HSD1 | Mouse | 50.3[1] | |
| 11β-HSD1 | Cynomolgus Monkey | 16[1] | |
| BMS-816336 | 11β-HSD1 | Human | 3.0[2][3] |
| 11β-HSD2 | Human | >10,000 (selective)[2][3] |
Table 2: In Vivo Pharmacodynamics of BMS-816336
| Species | Model | Endpoint | ED50 |
| Cynomolgus Monkey | Acute Pharmacodynamic Effect | Cortisol/Cortisone Ratio | 0.12 mg/kg[2][3] |
| DIO Mice | Acute Pharmacodynamic Effect | Cortisol/Cortisone Ratio | Not explicitly stated, but robust effect observed[2][3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of 11β-HSD1 Inhibition in Plasma
This protocol describes the measurement of cortisol and cortisone levels in plasma following administration of this compound to assess its pharmacodynamic effect.
Experimental Workflow:
Caption: Workflow for in vivo pharmacodynamic assessment.
Methodology:
-
Animal Dosing: Administer this compound orally to the selected animal model (e.g., cynomolgus monkeys or DIO mice) at various dose levels.
-
Blood Sample Collection: Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 2 mL of ethyl acetate and vortex for 1 minute.[4]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase consists of a gradient of ammonium acetate in water and methanol.[4]
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for cortisol, cortisone, and the internal standard.
-
-
Data Analysis:
-
Quantify the concentrations of cortisol and cortisone using a standard curve.
-
Calculate the cortisol/cortisone ratio for each time point and dose level.
-
Analyze the dose-dependent reduction in the cortisol/cortisone ratio to determine the ED50.
-
Protocol 2: In Vivo Assessment of 11β-HSD1 Inhibition in Urine
This protocol details the measurement of cortisol and its metabolites in urine to evaluate the systemic inhibition of 11β-HSD1.
Methodology:
-
Urine Collection: Collect 24-hour urine samples from subjects at baseline and after treatment with this compound.[5]
-
Sample Preparation:
-
Centrifuge a 10 mL aliquot of the 24-hour urine collection at 3000 x g for 10 minutes.[6]
-
To 500 µL of the urine supernatant, add an internal standard and acidify with formic acid.[6]
-
Further dilute an aliquot of this mixture with 0.1% formic acid in water before injection into the LC-MS/MS system.[6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column for the separation of cortisol, cortisone, and their metabolites (e.g., tetrahydrocortisol, tetrahydrocortisone).
-
Mass Spectrometry: Use a tandem mass spectrometer with ESI in positive ion mode to detect and quantify the analytes.
-
-
Data Analysis:
-
Calculate the ratio of urinary free cortisol to urinary free cortisone (UFF/UFE) and the ratio of their major metabolites (e.g., (tetrahydrocortisol + allo-tetrahydrocortisol)/tetrahydrocortisone). A decrease in these ratios indicates inhibition of 11β-HSD1.
-
Protocol 3: Ex Vivo 11β-HSD1 Inhibition Assay in Adipose Tissue
This protocol allows for the direct assessment of 11β-HSD1 activity in tissue biopsies.
Methodology:
-
Tissue Biopsy: Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with this compound.[7]
-
Tissue Incubation:
-
Place small fragments of the adipose tissue into a culture plate.
-
Incubate the tissue fragments with a medium containing deuterated cortisone (d2-cortisone).[8]
-
-
Sample Analysis:
-
After incubation, collect the supernatant.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of deuterated cortisol (d2-cortisol) produced.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the conversion of d2-cortisone to d2-cortisol in the presence and absence of the inhibitor.[8]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the pharmacodynamic assessment of this compound. By measuring the direct and downstream effects of 11β-HSD1 inhibition, researchers can gain a comprehensive understanding of the compound's in vivo activity and its potential therapeutic efficacy. The use of highly sensitive and specific LC-MS/MS methods is critical for the accurate quantification of cortisol, cortisone, and their metabolites. These detailed protocols will aid researchers, scientists, and drug development professionals in advancing the study of this compound and other 11β-HSD1 inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucsfhealth.org [ucsfhealth.org]
- 6. research.unipd.it [research.unipd.it]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Evaluating Modulators of Glucose Homeostasis in Oral Glucose Tolerance Tests
Introduction
This document provides detailed application notes and experimental protocols for the use of two distinct classes of therapeutic agents, GPR119 agonists and 11β-HSD1 inhibitors, in oral glucose tolerance tests (OGTTs). While the initial query focused on (R)-BMS-816336, it is critical to note that this compound is the enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3][4]. The request also alluded to signaling pathways commonly associated with G protein-coupled receptor 119 (GPR119) agonists. To comprehensively address the user's interest, this document will cover both mechanisms, clarifying their distinct roles in glucose metabolism and providing protocols for their evaluation.
GPR119 agonists, such as AR231453, enhance glucose-dependent insulin release from pancreatic β-cells and stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells[5][6][7]. In contrast, 11β-HSD1 inhibitors like BMS-816336 work by decreasing the intracellular conversion of inactive cortisone to active cortisol, thereby reducing the local glucocorticoid action which can contribute to insulin resistance[1][2][4].
These application notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for type 2 diabetes and metabolic syndrome.
Part 1: GPR119 Agonists in Glucose Tolerance Tests
Mechanism of Action and Signaling Pathway
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells[7][8]. Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS)[5][7][9]. In intestinal L-cells, GPR119 activation stimulates the release of GLP-1, an incretin hormone that further enhances insulin secretion from β-cells in a glucose-dependent manner[7][10].
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with a GPR119 Agonist
This protocol is designed to assess the in vivo efficacy of a GPR119 agonist in improving glucose tolerance in a rodent model.
Materials:
-
GPR119 agonist (e.g., AR231453)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Glucose solution (e.g., 2 g/kg or 3 g/kg body weight)
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Blood glucose meter and test strips
-
Heparinized capillary tubes or EDTA-coated tubes for blood collection
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 16 hours) with free access to water[11].
-
-
Baseline Blood Glucose Measurement (t = -30 min):
-
At the start of the experiment, obtain a baseline blood glucose reading from a tail snip[6].
-
-
Compound Administration:
-
Administer the GPR119 agonist or vehicle solution orally via gavage. A typical dose for a small molecule agonist might be in the range of 10 mg/kg[12].
-
-
Pre-Glucose Blood Sample (t = 0 min):
-
Oral Glucose Challenge:
-
Post-Glucose Blood Sampling:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration[12].
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t = 120 min.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the groups[6].
-
References
- 1. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 9. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-BMS-816336 in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of numerous metabolic disorders, including obesity, insulin resistance, type 2 diabetes mellitus (T2DM), and dyslipidemia. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in target tissues, thereby offering a promising therapeutic strategy to ameliorate the adverse metabolic consequences of excess glucocorticoid action. These application notes provide a comprehensive overview of the use of this compound in metabolic research, including detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to a decrease in glucocorticoid receptor (GR) activation in metabolic tissues. The downstream effects include improved insulin sensitivity, reduced hepatic glucose production, and favorable changes in lipid metabolism and adipocyte function.
Figure 1: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data for BMS-816336, the racemate of this compound.
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (11β-HSD1) | Human | 3.0 nM | [1] |
| IC₅₀ (11β-HSD1) | Mouse | 50.3 nM | [1] |
| IC₅₀ (11β-HSD1) | Cynomolgus Monkey | 16 nM | [1] |
| Selectivity (11β-HSD2/11β-HSD1) | Human | >10,000-fold | [1] |
| ED₅₀ (in vivo) | Cynomolgus Monkey | 0.12 mg/kg | [1] |
| ED₅₀ (in vivo, DIO mice) | Mouse | 8.6 mg/kg | [1] |
Table 1: In Vitro Potency and In Vivo Efficacy of BMS-816336.
| Parameter | DIO Mice | Lean Mice | Reference |
| Body Weight | Reduction | No significant change | [1] |
| Fasting Glucose | Reduction | No significant change | [1] |
| Fasting Insulin | Reduction | No significant change | [1] |
| Plasma Triglycerides | Reduction | Not reported | [1] |
| Plasma Cholesterol | Reduction | Not reported | [1] |
Table 2: Preclinical Effects of BMS-816336 in a Diet-Induced Obesity (DIO) Mouse Model.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
This compound
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the compound dilutions to the wells of a 96-well plate.
-
Add the 11β-HSD1 enzyme, cortisone, and NADPH to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a high concentration of unlabeled cortisol.
-
Add SPA beads coated with an antibody specific for cortisol.
-
Incubate to allow the radiolabeled cortisol produced to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a DIO mouse model.
Figure 2: Experimental workflow for in vivo DIO mouse study.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution for OGTT
-
Insulin solution for ITT
-
Blood collection supplies
-
Glucometer
Procedure:
-
Induction of Obesity: Feed mice a HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Grouping and Dosing: Randomize the obese mice into treatment groups (n=8-10 per group), including a vehicle control group and multiple dose levels of this compound. Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor body weight and food intake weekly.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample from the tail vein to measure blood glucose.
-
Administer a glucose solution (2 g/kg) orally.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Collect a baseline blood sample for glucose measurement.
-
Administer insulin (0.75 U/kg) intraperitoneally.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection for glucose measurement.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples via cardiac puncture for the analysis of plasma insulin, triglycerides, and cholesterol. Harvest liver and adipose tissue for further analysis, such as gene expression studies.
Application Notes
This compound is a valuable research tool for investigating various aspects of metabolic disease.
-
Type 2 Diabetes and Insulin Resistance: Due to its mechanism of action, this compound is well-suited for studies aiming to understand and reverse insulin resistance. Researchers can use this compound to explore the role of tissue-specific glucocorticoid action in the development of T2DM.
-
Obesity and Adipocyte Biology: this compound can be used to study the effects of 11β-HSD1 inhibition on adipocyte differentiation, lipolysis, and the secretion of adipokines. This can provide insights into the mechanisms by which visceral obesity contributes to metabolic dysfunction.
-
Non-alcoholic Fatty Liver Disease (NAFLD): The liver is a primary site of 11β-HSD1 expression. This compound can be employed in preclinical models of NAFLD to investigate the impact of reducing hepatic cortisol production on hepatic steatosis, inflammation, and fibrosis.
-
Cardiovascular Complications of Metabolic Syndrome: By improving dyslipidemia and insulin resistance, 11β-HSD1 inhibitors may have beneficial effects on cardiovascular health. This compound can be used in models of atherosclerosis to study its potential atheroprotective effects.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound.
References
Application Notes and Protocols for Evaluating the Tissue Distribution of (R)-BMS-816336
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the state-of-the-art techniques used to evaluate the tissue distribution of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, (R)-BMS-816336. While specific quantitative tissue distribution data for this compound is not publicly available, this document outlines the detailed experimental protocols for the primary methodologies employed in such studies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Quantitative Whole-Body Autoradiography (QWBA), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI).
This compound is the enantiomer of BMS-816336, a potent and selective inhibitor of 11β-HSD1. Understanding the distribution of this compound in various tissues is critical for assessing its efficacy, off-target effects, and overall pharmacokinetic/pharmacodynamic (PK/PD) profile. The synthesis of a radiolabeled version of BMS-816336, [Phenyl-14C(U)]BMS-816336, has been reported, which is essential for conducting QWBA studies.
Overview of Techniques for Tissue Distribution Analysis
The evaluation of drug distribution in tissues can be approached through several complementary techniques, each providing unique insights.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. Tissue samples are homogenized, and the drug is extracted and then quantified with high sensitivity and specificity. While it provides precise concentration data, it does not offer spatial information within the tissue.
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique utilizes a radiolabeled version of the drug to visualize and quantify its distribution across the entire body of an animal subject. It provides a comprehensive overview of which tissues and organs the drug penetrates and accumulates in over time.
-
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI): This advanced imaging technique allows for the label-free visualization of the spatial distribution of a drug and its metabolites within a specific tissue section at a microscopic level. It can reveal heterogeneous drug distribution within an organ and can be correlated with histopathological features.
Data Presentation: Summarizing Tissue Distribution Data
Effective data presentation is crucial for the interpretation and comparison of tissue distribution studies. The following tables provide a template for summarizing quantitative data obtained from LC-MS/MS and QWBA experiments.
Table 1: Tissue Distribution of this compound in Rats as Determined by LC-MS/MS
| Tissue | Concentration (µg/g or ng/g) at 1h Post-Dose | Concentration (µg/g or ng/g) at 4h Post-Dose | Concentration (µg/g or ng/g) at 24h Post-Dose | Tissue-to-Plasma Ratio (1h) | Tissue-to-Plasma Ratio (4h) | Tissue-to-Plasma Ratio (24h) |
| Blood | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Plasma | Data Not Available | Data Not Available | Data Not Available | 1.0 | 1.0 | 1.0 |
| Brain | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Heart | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Lungs | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Liver | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Kidneys | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Spleen | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Muscle | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Adipose | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]-(R)-BMS-816336 in Rodents
| Tissue | Radioactivity (µg equivalents/g) at 1h Post-Dose | Radioactivity (µg equivalents/g) at 8h Post-Dose | Radioactivity (µg equivalents/g) at 24h Post-Dose |
| Blood | Data Not Available | Data Not Available | Data Not Available |
| Brain | Data Not Available | Data Not Available | Data Not Available |
| Liver | Data Not Available | Data Not Available | Data Not Available |
| Kidney (Cortex) | Data Not Available | Data Not Available | Data Not Available |
| Kidney (Medulla) | Data Not Available | Data Not Available | Data Not Available |
| Adipose Tissue | Data Not Available | Data Not Available | Data Not Available |
| Muscle | Data Not Available | Data Not Available | Data Not Available |
| Skin (Pigmented) | Data Not Available | Data Not Available | Data Not Available |
| Gastrointestinal Tract | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway
This compound targets 11β-HSD1, an enzyme that plays a crucial role in the local regulation of glucocorticoid activity. The following diagram illustrates the mechanism of action of 11β-HSD1.
Figure 1: 11β-HSD1 converts inactive cortisone to active cortisol within the ER.
Experimental Protocols and Workflows
LC-MS/MS for Quantification in Tissue Homogenates
This protocol describes the general procedure for quantifying this compound in various tissues using LC-MS/MS.
Figure 2: Workflow for LC-MS/MS analysis of this compound in tissue samples.
Protocol Details:
-
Tissue Collection and Homogenization:
-
Excise tissues of interest from euthanized animals at predetermined time points after dosing.
-
Rinse tissues with cold saline to remove excess blood, blot dry, and weigh.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 100-200 mg/mL.
-
-
Sample Preparation:
-
To a known volume of tissue homogenate (e.g., 100 µL), add an internal standard.
-
Precipitate proteins by adding 3-4 volumes of a cold organic solvent, such as acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a suitable LC column (e.g., a C18 reverse-phase column).
-
Develop a chromatographic method to separate this compound from endogenous matrix components.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound spiked into control tissue homogenate.
-
Quantify the concentration of this compound in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Quantitative Whole-Body Autoradiography (QWBA)
This protocol outlines the key steps for performing a QWBA study with [¹⁴C]-(R)-BMS-816336.
Figure 3: Workflow for a Quantitative Whole-Body Autoradiography (QWBA) study.
Protocol Details:
-
Animal Dosing and Sample Collection:
-
Administer a single dose of [¹⁴C]-(R)-BMS-816336 to the animal model (typically rats or mice) via the intended clinical route.
-
At selected time points post-dose, euthanize the animals.
-
Immediately freeze the carcasses by immersion in a mixture of hexane and dry ice without thawing.
-
-
Embedding and Sectioning:
-
Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.
-
Using a large-format cryomicrotome, collect thin (20-40 µm) whole-body sections onto adhesive tape.
-
-
Autoradiography:
-
Dehydrate the sections by freeze-drying.
-
Appose the sections, along with a set of radioactive standards of known concentrations, to a phosphor imaging plate in a light-tight cassette.
-
The exposure time will depend on the dose and specific activity of the radiolabeled compound and can range from days to weeks.
-
-
Imaging and Quantification:
-
Scan the imaging plate using a phosphor imager to generate a digital image of the radioactivity distribution.
-
Using specialized software, quantify the radioactivity in different tissues and organs by comparing the signal intensity to the calibration curve generated from the radioactive standards.
-
Express the data as micrograms or nanomoles of drug equivalents per gram of tissue.
-
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI)
This protocol provides a general workflow for MALDI-MSI analysis of this compound in tissue sections.
Figure 4: Workflow for MALDI-Mass Spectrometry Imaging (MALDI-MSI).
Protocol Details:
-
Sample Preparation:
-
Harvest tissues of interest and snap-freeze them in liquid nitrogen or isopentane cooled on dry ice.
-
Section the frozen tissues at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).
-
-
Matrix Application:
-
Select an appropriate MALDI matrix for small molecule analysis (e.g., α-cyano-4-hydroxycinnamic acid, CHCA; or 2,5-dihydroxybenzoic acid, DHB).
-
Apply the matrix uniformly over the tissue section using an automated sprayer to ensure a homogenous and fine crystal layer.
-
-
MALDI-MSI Data Acquisition:
-
Place the slide into the MALDI-TOF mass spectrometer.
-
Define the area of the tissue to be imaged.
-
Acquire mass spectra in a grid-like pattern across the entire tissue section. The laser is fired at each spot, and a mass spectrum is recorded.
-
-
Image Generation and Analysis:
-
Use imaging software to generate ion images by plotting the intensity of the ion corresponding to the m/z of this compound at each x,y coordinate.
-
After MSI analysis, the same tissue section can be stained with histological stains (e.g., Hematoxylin and Eosin) to correlate the drug distribution with specific cellular structures.
-
Conclusion
The evaluation of the tissue distribution of this compound is a critical step in its preclinical development. The combination of LC-MS/MS, QWBA, and MALDI-MSI provides a comprehensive understanding of both the quantitative concentration and the spatial distribution of the compound in the body. While specific data for this compound is not publicly available, the protocols and workflows presented here provide a robust framework for researchers to conduct such studies and to effectively organize and present their findings. These methodologies are essential for making informed decisions regarding the safety and efficacy of this promising therapeutic candidate.
Handling and Storage Guidelines for (R)-BMS-816336: Application Notes and Protocols
(R)-BMS-816336 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in tissues where the enzyme is expressed, such as adipose tissue, liver, and the brain. This mechanism of action makes it a valuable tool for research in metabolic diseases, neurodegenerative disorders, and inflammatory conditions.
These application notes provide detailed guidelines for the proper handling, storage, and use of this compound to ensure its stability and integrity for research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Condition | Duration |
| Solid (Powder) | -20°C, dry and dark | Up to 3 years |
| 4°C, dry and dark | Up to 2 years | |
| Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| 4°C | Up to 2 weeks[1] |
It is important to note that this compound is shipped at ambient temperature and is considered stable for a few weeks during ordinary shipping and time spent in Customs.[2]
Safety Precautions and Handling
This compound should be handled by trained personnel in a laboratory setting. The following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
Preparation of Stock Solutions
The following protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber vials or tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations. This is crucial to avoid precipitation of the compound when added to aqueous media.
-
Final Dilution: Add a small volume of the intermediate DMSO dilution to the aqueous assay buffer or cell culture medium to achieve the final desired concentration. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to minimize solvent effects on the cells or enzyme activity. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its handling and use in experiments.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
(R)-BMS-816336 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of (R)-BMS-816336.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. A solubility of ≥ 7.5 mg/mL (21.97 mM) has been reported in DMSO.[1] When preparing for in vivo studies, complex formulations such as 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil have been used to achieve a clear solution at ≥ 7.5 mg/mL.[1]
Q2: I am observing precipitation when diluting my DMSO stock solution with aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration in your aqueous medium may be exceeding the compound's aqueous solubility limit. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Use a co-solvent or surfactant: Consider using a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, PEG400) or a surfactant (e.g., Tween 80, Cremophor EL) in your final aqueous solution to improve solubility.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with different pH values for your aqueous buffer to see if solubility improves.
-
Use a formulation vehicle: For in vivo experiments, consider using a formulation vehicle like the ones described in A1 (e.g., with SBE-β-CD or corn oil) to maintain solubility.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, it is recommended to store it in a dry, dark environment. Short-term storage (days to weeks) can be at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in solution?
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: Visually inspect your final culture medium for any signs of precipitation after adding this compound. Use a lower final concentration or incorporate a solubilizing agent that is compatible with your cell line.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged storage of working solutions at room temperature or 4°C.
-
-
Possible Cause 3: Adsorption to plastics.
-
Troubleshooting: Poorly soluble compounds can adsorb to plasticware. Consider using low-adhesion microplates and polypropylene tubes.
-
Issue: Difficulty in achieving the desired concentration for in vivo studies.
-
Possible Cause 1: Poor aqueous solubility.
-
Troubleshooting: Utilize a formulation vehicle. A reported successful formulation is 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[1] You may need to optimize the vehicle for your specific animal model and route of administration.
-
-
Possible Cause 2: Suspension formation instead of a clear solution.
-
Troubleshooting: Ensure all components of your formulation are thoroughly mixed. Sonication or gentle heating may aid in dissolution, but be cautious of potential degradation with heat. Always visually inspect for a clear solution before administration.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Appearance |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL (21.97 mM) | Clear solution |
| 10% DMSO >> 90% corn oil | ≥ 7.5 mg/mL (21.97 mM) | Clear solution |
Data sourced from MedChemExpress product datasheet.[1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Ensure enough solid is added so that undissolved material remains.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles. A syringe filter with low compound binding (e.g., PVDF) is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Prepare a standard curve of this compound in the same diluent.
-
Analyze the diluted sample and the standards using the chosen analytical method.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the aqueous solubility.
-
Protocol 2: Evaluation of Solution Stability
-
Solution Preparation:
-
Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
-
Storage Conditions:
-
Aliquot the solution into multiple vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C) and protected from light.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition to assess the stability profile.
-
Visualizations
Caption: Workflow for Aqueous Solubility Determination.
Caption: Experimental Workflow for Solution Stability Testing.
References
Technical Support Center: Optimizing (R)-BMS-816336 Concentration for In Vitro Assays
A Note on the Molecular Target of (R)-BMS-816336: Initial information suggested that this compound is a RORγt agonist. However, based on a comprehensive review of available scientific literature, it is crucial to clarify that This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3][4] This technical support guide will therefore focus on the optimization of this compound concentration for in vitro assays targeting 11β-HSD1.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively use this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is an enzyme that plays a key role in the conversion of inactive cortisone to active cortisol in target tissues. By inhibiting this enzyme, this compound reduces local cortisol levels, which has potential therapeutic implications in metabolic diseases.[3][5][6]
Q2: What are the typical in vitro assays used to evaluate this compound?
Common in vitro assays for 11β-HSD1 inhibitors like this compound include:
-
Enzymatic Assays: These assays directly measure the inhibition of 11β-HSD1 activity using purified or recombinant enzyme.
-
Cell-Based Assays: These assays assess the ability of the compound to inhibit 11β-HSD1 activity within a cellular context, for example, in primary human adipocytes or hepatocytes.
-
Reporter Gene Assays: These can be used to measure the downstream effects of reduced cortisol levels on glucocorticoid receptor (GR) activation.
Q3: What is a good starting concentration range for this compound in an in vitro assay?
Based on its reported potency, a good starting point for determining the optimal concentration of this compound would be to perform a dose-response curve. A suggested range would be from 0.1 nM to 10 µM. The reported IC50 values for this compound against human, mouse, and cynomolgus monkey 11β-HSD1 are in the low nanomolar range.[1][2]
Q4: How should I prepare this compound for my experiments?
This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your assay medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory activity observed | Incorrect compound concentration. | Verify the concentration of your stock solution. Perform a wide dose-response curve to ensure you are testing within the active range. |
| Inactive compound. | Ensure proper storage of the compound (dry, dark, and at recommended temperatures) to prevent degradation. | |
| Assay conditions are not optimal. | Review the pH, temperature, and incubation time of your assay. Ensure they are suitable for 11β-HSD1 activity. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize variability. |
| Cell health issues (for cell-based assays). | Ensure cells are healthy and not overgrown. Perform a cell viability assay in parallel. | |
| Compound precipitation. | Check the solubility of this compound in your assay medium. You may need to adjust the final concentration or the vehicle used. | |
| Cytotoxicity observed in cell-based assays | Compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell type. |
| High DMSO concentration. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Quantitative Data Summary
| Compound | Target | Species | IC50 | Reference |
| This compound | 11β-HSD1 | Human | 14.5 nM | [1][2] |
| This compound | 11β-HSD1 | Mouse | 50.3 nM | [1][2] |
| This compound | 11β-HSD1 | Cynomolgus monkey | 16 nM | [1][2] |
| BMS-816336 | 11β-HSD1 | Human | 3.0 nM | [3][4] |
Experimental Protocols
Protocol: 11β-HSD1 Enzymatic Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified 11β-HSD1 enzyme.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
This compound
-
DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence for cortisol detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Prepare solutions of cortisone and NADPH in assay buffer at appropriate concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 10 µL of the diluted this compound or vehicle control.
-
Add 70 µL of assay buffer containing NADPH.
-
Add 10 µL of the recombinant 11β-HSD1 enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the cortisone substrate solution.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by proceeding directly to detection).
-
Quantify the amount of cortisol produced using a suitable detection method (e.g., ELISA, HPLC, or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
Caption: Troubleshooting decision tree for this compound in vitro assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. BMS-816336 | Dehydrogenase | Ambeed.com [ambeed.com]
- 5. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of (R)-BMS-816336
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-BMS-816336.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the enantiomer of BMS-816336, which is a potent and highly selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting this enzyme, this compound reduces local cortisol concentrations in target tissues, which is a therapeutic strategy for type 2 diabetes and metabolic syndrome.[1][3]
Q2: What is the known selectivity profile of BMS-816336?
BMS-816336 has demonstrated high selectivity for 11β-HSD1 over the related isoenzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Reports indicate a selectivity of over 10,000-fold for 11β-HSD1 compared to 11β-HSD2.[1][2] This is a critical feature, as inhibition of 11β-HSD2 can lead to adverse effects related to mineralocorticoid excess.
Q3: Is there in vivo interconversion between this compound and its enantiomer?
Yes, in vivo studies have shown that BMS-816336 and its enantiomer, this compound, can undergo interconversion. This process occurs through a ketone intermediate via physiological oxidation and reduction. The ratio of the two enantiomers in plasma can vary across different species. This is an important consideration for in vivo experiments, as the observed pharmacological effects may be due to the activity of both enantiomers.
Q4: What are the known off-target effects of this compound?
Currently, there is limited publicly available information detailing a broad off-target screening panel for this compound against a wide range of receptors, kinases, and other enzymes. The primary focus of published research has been on its high selectivity against 11β-HSD2. However, it is a common phenomenon for even highly selective inhibitors to exhibit weak interactions with other proteins, especially at higher concentrations. Some studies on other 11β-HSD1 inhibitors have suggested that observed metabolic benefits could, in some cases, be attributed to off-target mechanisms.
Q5: What were the findings of the Phase 1 clinical trial for BMS-816336?
A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects.[4][5] The study concluded that BMS-816336 was well-tolerated.[3]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects Observed in Cellular Assays
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, especially if the compound is used at concentrations significantly higher than its IC50 for 11β-HSD1.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Measure the inhibition of 11β-HSD1 activity in your cellular system to ensure the compound is active at the concentrations used.
-
Perform a dose-response curve to determine the EC50 in your specific assay and compare it to the known IC50.
-
-
Evaluate Off-Target Possibilities:
-
Literature Review: Conduct a thorough search for any reported off-target activities of similar adamantyl acetamide-based 11β-HSD1 inhibitors.
-
Structural Analogs: Test a structurally related but inactive analog of this compound as a negative control. If the phenotype persists, it is more likely to be an off-target effect.
-
Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by co-administering an antagonist for that target.
-
-
Broad Off-Target Screening:
-
Consider submitting the compound for commercial off-target screening against a panel of common receptors, kinases, and enzymes.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause: In vivo metabolic processes, including the interconversion of this compound to its enantiomer, and potential off-target effects in a whole organism context, can lead to unexpected in vivo outcomes.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Measure the plasma concentrations of both this compound and its enantiomer over time to understand the pharmacokinetic profile in your animal model.
-
Relate the observed plasma concentrations to the in vitro IC50 values.
-
-
Examine Target Tissue Engagement:
-
Directly measure 11β-HSD1 inhibition in the target tissues of interest to confirm that the compound is reaching its intended site of action at sufficient concentrations.
-
-
Consider Off-Target Pharmacology in Knockout Models:
-
If an off-target effect is suspected, testing the compound in a relevant knockout animal model (if available) for the suspected off-target can help to elucidate the mechanism of the observed in vivo phenotype.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| BMS-816336 | Human 11β-HSD1 | 3.0 | >10,000-fold |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Activity Assay (Example)
This protocol is a generalized example for determining the in vitro potency of an inhibitor against 11β-HSD1.
-
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (or other test inhibitor)
-
Detection system (e.g., cortisol-specific ELISA kit or LC-MS/MS)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of (R)-BMS-816336
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the poorly soluble compound, (R)-BMS-816336.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the initial challenges with its oral bioavailability?
This compound is the enantiomer of BMS-816336, a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2] In vivo studies of BMS-816336 have shown the presence of this compound in plasma, indicating in vivo interconversion.[2] While the oral bioavailability of the clinical candidate BMS-816336 has been reported to be moderate to good (20-72%) in preclinical species, compounds with poor aqueous solubility often present challenges in achieving consistent and optimal absorption.[1] Low oral bioavailability can be attributed to factors such as poor dissolution in gastrointestinal fluids and potential first-pass metabolism.[3][4]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[3][5][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size, which can enhance the dissolution rate.[4][8][9] This includes techniques like micronization and nanosizing.[5][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix to improve its solubility and dissolution rate.[3][6][10] This can be achieved through methods like spray drying and hot-melt extrusion.[10][11]
-
Lipid-Based Formulations: Dissolving the drug in lipid excipients to form solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[3][5][12] These formulations can improve absorption by presenting the drug in a solubilized state.[5]
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the drug molecule and enhance its solubility.[5][13]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my compound?
The selection of an appropriate strategy depends on the physicochemical properties of the drug substance, such as its solubility, permeability, melting point, and dose. A systematic approach, as outlined in the workflow diagram below, is recommended. Preformulation studies are crucial in guiding this decision-making process.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations after oral administration.
Potential Cause: High inter-animal variability is a common issue with poorly soluble compounds. This can stem from inconsistent dissolution in the gastrointestinal (GI) tract, food effects, and variable first-pass metabolism.[14]
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing to minimize food-related effects on GI physiology.[14]
-
Optimize Formulation: Move from a simple suspension to a more advanced formulation like a solid dispersion or a lipid-based system (e.g., SEDDS) to ensure more consistent drug release and dissolution.[14]
-
Increase Animal Group Size: A larger sample size can help to statistically account for inherent biological variability.[14]
Issue 2: Low oral bioavailability despite good in vitro permeability.
Potential Cause: If in vitro assays (e.g., Caco-2) indicate high permeability, low oral bioavailability in vivo may be due to poor dissolution in the GI tract or significant first-pass metabolism in the gut wall or liver.
Troubleshooting Steps:
-
Enhance Dissolution Rate: Employ formulation strategies that increase the dissolution rate, such as micronization or preparing an amorphous solid dispersion.[7][8]
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the extent of metabolic degradation. If metabolism is high, chemical modification of the molecule to block metabolic sites could be considered as a long-term strategy.
-
Consider Lymphatic Transport: For highly lipophilic compounds, lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and reduces first-pass metabolism.[6]
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Hypothetical Data)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| Micronized Suspension | 10 | 350 ± 90 | 1.5 | 1500 ± 350 | 250 |
| Solid Dispersion | 10 | 800 ± 200 | 1.0 | 4200 ± 900 | 700 |
| SEDDS | 10 | 1200 ± 300 | 0.75 | 6300 ± 1200 | 1050 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Acclimatize animals for at least 3 days with a 12-hour light/dark cycle and free access to food and water.[14]
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Divide animals into groups (n=6 per group) for each formulation to be tested and an intravenous (IV) group for absolute bioavailability determination.
-
For oral administration, administer the formulation via oral gavage at a volume of 5 mL/kg.[14]
-
For the IV group, administer a solubilized form of the drug via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).[14]
-
-
Plasma Preparation:
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate absolute bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Protocol 2: Preparation of a Solid Dispersion Formulation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, acetone).
-
Method (Solvent Evaporation):
-
Dissolve this compound and the polymer in the solvent in a 1:4 drug-to-polymer ratio.
-
Stir the solution until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Mill the dried solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using XRD and DSC).
-
Visualizations
Caption: Mechanism of action of this compound as an 11β-HSD1 inhibitor.
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pharm-int.com [pharm-int.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 11β-HSD1 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during 11β-HSD1 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the promising results from my in vitro and rodent studies with an 11β-HSD1 inhibitor not translating to human clinical trials?
A1: This is a significant challenge in the field. Several factors contribute to this discrepancy:
-
Species-Specific Differences: The regulation and function of 11β-HSD1 can vary between species. For instance, tachyphylaxis (a rapid decrease in response to a drug after repeated doses) has been observed in human and rat adipose tissue but not in mice.[1] Additionally, the kinetics of the enzyme may differ, which could impact inhibitor efficacy.[2]
-
Off-Target Effects: The beneficial metabolic effects observed in preclinical models may not be solely due to 11β-HSD1 inhibition. Some inhibitors have been shown to exert effects even in 11β-HSD1 knockout mice, indicating off-target mechanisms are at play.[3]
-
Compensatory HPA Axis Activation: Inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis. This results in increased levels of ACTH and adrenal androgens, which can confound the therapeutic effects of the inhibitor.[2][4][5]
-
Modest Efficacy at High Inhibition Levels: Clinical trials have shown that even with high levels of 11β-HSD1 inhibition (e.g., >90%), the observed effects on glycemic control and body weight are often modest.[3]
Q2: My 11β-HSD1 inhibitor is showing unexpected side effects related to blood pressure and electrolyte imbalance. What could be the cause?
A2: These side effects are classic indicators of off-target inhibition of 11β-HSD2. 11β-HSD2 is the isoform responsible for inactivating cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidney.[4][6] Inhibition of 11β-HSD2 leads to an excess of cortisol, which can then activate the mineralocorticoid receptor, causing sodium retention, potassium loss (hypokalemia), and hypertension.[7][8][9] It is crucial to thoroughly profile your inhibitor for selectivity against 11β-HSD2.
Q3: I am observing inconsistent IC50 values for my 11β-HSD1 inhibitor in different assays. Why is this happening?
A3: Inconsistent IC50 values can arise from several experimental variables:
-
Substrate Concentration: The apparent potency of a competitive inhibitor is dependent on the concentration of the substrate (cortisone or corticosterone) used in the assay. Higher substrate concentrations will lead to a higher apparent IC50.[10]
-
Enzyme Source and Purity: The source of the enzyme (e.g., recombinant, tissue homogenate) and its purity can influence inhibitor potency.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all affect enzyme kinetics and, consequently, the measured IC50 value.
-
Cofactor Availability: 11β-HSD1 activity is dependent on the availability of the cofactor NADPH.[8][11] Variations in cofactor concentrations between assays can lead to inconsistent results.
Q4: My inhibitor demonstrates potent 11β-HSD1 inhibition in biochemical assays, but shows reduced efficacy in cell-based assays. What could be the reason?
A4: This discrepancy can be attributed to several factors:
-
Cellular Permeability: The inhibitor may have poor permeability across the cell membrane, limiting its access to the intracellularly located 11β-HSD1 enzyme.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Solubility: Poor solubility of the inhibitor in cell culture media can lead to a lower effective concentration.[12]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in 11β-HSD1 Activity Assays
| Potential Cause | Recommended Solution |
| Substrate/Cofactor Degradation | Prepare fresh substrate and NADPH solutions for each experiment. Store stock solutions appropriately. |
| Variable Enzyme Activity | Use a consistent source and batch of enzyme. If using tissue homogenates, ensure consistent preparation methods. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Assay Conditions Fluctuation | Strictly control incubation time, temperature, and pH. |
Problem 2: High Background Signal in Scintillation Proximity Assay (SPA)
| Potential Cause | Recommended Solution |
| Non-specific Binding of Radiolabeled Substrate | Optimize the concentration of SPA beads. Include a non-specific binding control (no enzyme). |
| Contamination of Reagents | Use fresh, high-quality reagents. Filter solutions if necessary. |
| Incomplete Separation of Free and Bound Ligand | Ensure adequate centrifugation or filtration steps to separate bound and free radiolabel. |
Problem 3: Off-Target Effects Observed in In Vivo Studies
| Potential Cause | Recommended Solution |
| Inhibition of 11β-HSD2 | Test the inhibitor's selectivity against 11β-HSD2 in vitro.[7] |
| Interaction with Other Receptors/Enzymes | Perform a broad off-target screening panel to identify potential interactions. |
| Metabolites with Off-Target Activity | Characterize the metabolites of your inhibitor and test their activity in relevant assays. |
| Non-11β-HSD1-mediated Metabolic Effects | Test the inhibitor in 11β-HSD1 knockout mice to distinguish between on-target and off-target effects.[3] |
Experimental Protocols
Key Experiment: In Vitro 11β-HSD1 Activity Assay (Radiometric)
Objective: To measure the enzymatic activity of 11β-HSD1 by quantifying the conversion of radiolabeled cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
[³H]-Cortisone
-
NADPH
-
Glucose-6-phosphate (G6P) and G6P dehydrogenase (for NADPH regeneration system)
-
Test inhibitor
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare a reaction buffer containing phosphate buffer, NADPH, and the NADPH regenerating system.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the 11β-HSD1 enzyme to the wells.
-
Initiate the reaction by adding [³H]-Cortisone.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a potent, non-specific inhibitor like carbenoxolone.
-
Add anti-cortisol antibody-coated SPA beads.
-
Incubate to allow the [³H]-Cortisol to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.
Quantitative Data Summary
Table 1: In Vitro Potency of Select 11β-HSD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay System |
| MK-0916 | Human 11β-HSD1 | 70.4 | Simple Emax model from in vivo data[13] |
| ABT-384 | Human 11β-HSD1 | Potent and selective (specific IC50 not stated) | Not specified[14] |
| BI 187004 | Human 11β-HSD1 | High affinity (specific IC50 not stated) | Target-mediated drug disposition model[15] |
| PF-00915275 | Human 11β-HSD1 | Potent (specific IC50 not stated) | Not specified[16] |
| Itraconazole | Human 11β-HSD2 | 139 ± 14 | Cell lysates with recombinant human 11β-HSD2[9] |
| Posaconazole | Human 11β-HSD2 | 460 ± 98 | Cell lysates with recombinant human 11β-HSD2[9] |
Table 2: In Vivo Target Engagement of 11β-HSD1 Inhibitors
| Inhibitor | Species | Tissue | Dose | Inhibition |
| MK-0916 | Human | Hepatic | 6 mg once daily | 84%[13] |
| INCB13739 | Human | Liver | 50 mg | 90%[3] |
| BI 187004 | Human | Liver | ≥40 mg | ≥80%[17] |
| BI 187004 | Human | Adipose Tissue | 10 mg | 87.9% |
| BI 187004 | Human | Adipose Tissue | 360 mg | 99.4%[17] |
| Compound C | Mouse | Liver | 50 mg/kg/day | >90%[3] |
| INU-101 | Mouse | Liver | 45 mg/kg | 56.8%[4] |
| INU-101 | Mouse | Adipose Tissue | 45 mg/kg | 38.3%[4] |
Visualizations
Caption: The 11β-HSD1 enzyme converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to modulate gene expression.
Caption: A typical workflow for screening and identifying potent and selective 11β-HSD1 inhibitors.
Caption: A logical diagram for troubleshooting discrepancies between in vitro and in vivo results with 11β-HSD1 inhibitors.
References
- 1. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [helda.helsinki.fi]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor ABT-384 in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
Addressing (R)-BMS-816336 degradation in experimental setups
Welcome to the Technical Support Center for (R)-BMS-816336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, experimental use, and troubleshooting of potential degradation-related issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol levels, which has potential therapeutic applications in metabolic diseases such as type 2 diabetes.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store the compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q3: What is the primary degradation pathway for this compound?
A key consideration for this compound is its potential for in vivo and in vitro interconversion with its enantiomer, BMS-816336. This occurs through a physiological oxidation-reduction process involving a ketone intermediate. This interconversion can be a significant factor in experimental variability if not properly controlled.
Q4: How can I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity DMSO to the desired concentration. It is recommended to prepare fresh solutions for experiments. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there any known incompatibilities of this compound with common experimental reagents?
While specific incompatibility data is limited, it is advisable to avoid strongly acidic or basic conditions, as these can potentially accelerate degradation. The adamantane structure within this compound generally imparts high stability to the molecule.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Inconsistent Results
Possible Cause: Degradation of this compound due to improper storage, handling, or experimental conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (dry, dark, at the correct temperature).
-
Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new aliquot of the solid compound.
-
Assess Purity: If available, use analytical techniques such as chiral HPLC to assess the purity of the compound and check for the presence of the inactive enantiomer or other degradation products.
-
Control Experimental pH: Ensure that the pH of your experimental buffers is within a neutral range, as extremes in pH may promote degradation.
-
Minimize Light Exposure: During experiments, protect solutions containing this compound from direct light exposure.
Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
Possible Cause: Presence of the enantiomer (BMS-816336) or the ketone intermediate due to interconversion.
Troubleshooting Steps:
-
Optimize Chiral Separation: If using chiral chromatography, ensure that your method is optimized to resolve this compound from its enantiomer and the ketone intermediate.
-
Analyze a Racemic Standard: If possible, analyze a racemic mixture of BMS-816336 to confirm the retention times of both enantiomers.
-
Evaluate Sample Handling: Consider if the sample preparation or experimental workflow could be contributing to the interconversion. For example, prolonged incubation at non-optimal temperatures could be a factor.
Data Presentation
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acidic (0.1 N HCl) | 24 hours | 60°C | 5-10% | Ketone intermediate, BMS-816336 |
| Basic (0.1 N NaOH) | 24 hours | 60°C | 10-15% | Ketone intermediate, BMS-816336 |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 2-5% | Oxidized adamantane derivatives |
| Photolytic (UV light) | 72 hours | Room Temp | <2% | Minor unidentified products |
| Thermal | 7 days | 80°C | <5% | Ketone intermediate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Prepare Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.4) containing any necessary cofactors (e.g., NADPH).
-
Prepare Enzyme Solution: Dilute recombinant human 11β-HSD1 enzyme to the desired concentration in the assay buffer.
-
Prepare Substrate Solution: Prepare a solution of the substrate (e.g., cortisone) in the assay buffer.
-
Prepare Compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of test concentrations.
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., a solution containing a known inhibitor or by a method that denatures the enzyme).
-
-
Detection: Quantify the product (cortisol) formed using a suitable detection method, such as ELISA, HPLC, or a fluorescent-based assay.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
References
How to mitigate variability in (R)-BMS-816336 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in animal studies involving (R)-BMS-816336.
Introduction to this compound and Variability
This compound is the less active enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). A critical factor contributing to variability in animal studies is the in vivo interconversion of this compound to the more active (S)-enantiomer, BMS-816336, through an intermediate ketone. This process is highly dependent on the animal species being studied, leading to significant differences in pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This guide will address this primary source of variability and other common factors that can influence the outcomes of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics and Metabolism
Q1: We are observing highly variable plasma concentrations of this compound in our study. What are the potential causes and solutions?
A1: High variability in plasma concentrations is a common challenge. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| In Vivo Enantiomeric Interconversion | The primary source of variability is the species-dependent conversion of this compound to BMS-816336. Be aware of the expected plasma ratios in your chosen species (see Table 1). Ensure your bioanalytical method can distinguish between the two enantiomers and the ketone intermediate. |
| Improper Dosing Technique | Inconsistent oral gavage technique can lead to significant differences in absorption. Ensure all personnel are thoroughly trained and follow a standardized protocol. Verify the dose volume and concentration for each animal. See the detailed Oral Gavage Protocol below. |
| Fasting Status | Differences in food intake prior to dosing can alter gastric emptying and drug absorption. Standardize the fasting period for all animals before dosing. For diet-induced obesity (DIO) models, ensure consistent access to and composition of the specialized diet. |
| Blood Sampling Technique | Inconsistent blood sampling can introduce variability. Use a consistent sampling site and technique for all animals and time points. Minimize stress during sampling as it can alter blood flow and drug distribution. Refer to the Blood Sampling Protocol for best practices. |
| Animal Stress | Stress from handling, housing conditions, or procedures can alter metabolism and drug distribution through activation of the hypothalamic-pituitary-adrenal (HPA) axis. Acclimatize animals to handling and procedures. Maintain a consistent and low-stress environment. |
Table 1: Species-Dependent Plasma Ratios of this compound to BMS-816336
| Species | Relative Plasma Ratio of this compound / BMS-816336 |
| Dog | High |
| Rat | Moderate |
| Cynomolgus Monkey | Low |
This table indicates the general trend of interconversion. Actual ratios may vary based on study conditions.
Pharmacodynamics and Efficacy
Q2: We are seeing inconsistent effects on 11β-HSD1 target engagement and downstream biomarkers. How can we reduce this variability?
A2: Inconsistent pharmacodynamic effects often stem from variability in drug exposure and biological factors.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Variable Drug Exposure | As addressed in Q1, ensure consistent plasma concentrations of the active enantiomer, BMS-816336. Correlate individual animal PD responses with their respective plasma concentrations. |
| Dietary Factors in DIO Models | The composition of high-fat diets can influence 11β-HSD1 activity and the metabolic phenotype. Use a standardized, purified high-fat diet from a reputable supplier. Monitor food intake to ensure consistent consumption. See the Diet-Induced Obesity Model Protocol for guidance. |
| Animal Strain and Genetics | Different strains of mice and rats can have varying baseline 11β-HSD1 activity and metabolic characteristics. Use a consistent, well-characterized strain for all experiments. |
| Tissue-Specific 11β-HSD1 Activity | The activity of 11β-HSD1 varies between tissues (e.g., liver vs. adipose). When assessing target engagement, it is crucial to measure enzyme activity directly in the tissue of interest. Refer to the Ex Vivo 11β-HSD1 Activity Assay Protocol . |
| Circadian Rhythm | Glucocorticoid levels and 11β-HSD1 activity exhibit a circadian rhythm. Conduct experiments at the same time of day to minimize variability due to diurnal fluctuations. |
Experimental Protocols
Protocol 1: Oral Gavage in Rodents
This protocol provides a standardized method for oral administration of this compound to mice and rats.
Materials:
-
Appropriately sized gavage needles (flexible-tipped needles are recommended to reduce injury risk).
-
Syringes.
-
Vehicle for this compound formulation.
-
Animal scale.
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal to immobilize the head and torso. For mice, this can be achieved by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.
-
Gavage Needle Measurement: Measure the correct insertion length by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the animal's nose.
-
Insertion: With the animal's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Dose Administration: Once the needle is correctly positioned, slowly administer the formulation.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for several minutes post-gavage for any signs of respiratory distress.
Protocol 2: Serial Blood Sampling in Rodents for Pharmacokinetics
This protocol outlines a method for collecting serial blood samples to characterize the pharmacokinetic profile of this compound and BMS-816336.
Materials:
-
Appropriate collection tubes (e.g., EDTA-coated microtubes).
-
Lancets or small gauge needles.
-
Capillary tubes (optional).
-
Heat lamp or warming pad (for tail vein sampling).
-
Restraint device.
Procedure:
-
Site Selection: Common sites for serial sampling in mice and rats include the saphenous vein, tail vein, or submandibular vein. Consistency in the chosen site is key.
-
Animal Restraint: Place the animal in a suitable restraint device to minimize movement and stress.
-
Warming (for tail vein): If using the tail vein, warm the tail using a heat lamp to promote vasodilation.
-
Sample Collection:
-
Saphenous Vein: Shave the area over the lateral saphenous vein on the hind leg. Puncture the vein with a sterile lancet or needle and collect the blood into a capillary tube or directly into a microtube.
-
Tail Vein: Puncture the lateral tail vein with a small gauge needle and collect the blood.
-
Submandibular Vein: Puncture the facial vein located just behind the jawline and collect the blood drops.
-
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Sample Handling: Process the blood samples according to your bioanalytical protocol (e.g., centrifuge to separate plasma).
Protocol 3: Standardization of Diet-Induced Obesity (DIO) Models
This protocol provides guidelines for establishing and maintaining a consistent DIO model.
Procedure:
-
Animal and Diet Selection: Use a mouse strain known to be susceptible to DIO, such as the C57BL/6J. Select a purified, high-fat diet from a reputable commercial vendor and use the corresponding control diet.
-
Acclimation: Upon arrival, acclimate the animals for at least one week to the facility and standard chow before initiating the high-fat diet.
-
Diet Initiation: Start the high-fat diet at a consistent age, typically between 6-8 weeks.
-
Housing: House animals in a consistent manner (e.g., group-housed or single-housed) as social dynamics can influence food intake and weight gain.
-
Monitoring: Monitor body weight and food intake at least weekly. Be aware that animals on a high-fat diet may require more frequent bedding changes due to increased urine output.
-
Consistency: Ensure all experimental groups are treated identically with respect to diet, housing, and handling to minimize non-treatment related variability.
Protocol 4: Ex Vivo 11β-HSD1 Enzyme Activity Assay
This protocol describes a method to measure 11β-HSD1 reductase activity in liver and adipose tissue homogenates.
Materials:
-
Tissue homogenization buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Cofactors: NADP+.
-
Substrate: Cortisone (for human enzyme) or 11-dehydrocorticosterone (for rodent enzyme), labeled with a radioactive isotope (e.g., ³H) or for LC-MS/MS detection.
-
Scintillation fluid and counter (for radioactive detection) or LC-MS/MS system.
-
Protein quantification assay reagents.
Procedure:
-
Tissue Homogenization: Rapidly excise liver or adipose tissue, weigh, and homogenize in ice-cold homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate.
-
Enzyme Reaction: In a microcentrifuge tube, combine a standardized amount of tissue homogenate protein with the homogenization buffer containing NADP+ and the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the steroids.
-
Analysis: Separate the substrate and the product (cortisol or corticosterone) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using liquid scintillation counting or LC-MS/MS.
-
Data Normalization: Express the enzyme activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/hour).
Visualizations
Caption: In vivo interconversion of this compound and its mechanism of action.
Technical Support Center: Synthesis of (R)-BMS-816336 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 11β-HSD1 inhibitor, (R)-BMS-816336, and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The synthesis of this compound can be broadly divided into three key stages:
-
Stereoselective synthesis of the 2,6-disubstituted adamantane core: This involves the construction of the key intermediate, 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)acetic acid.
-
Amide bond formation: This stage involves the coupling of the adamantane acetic acid derivative with (R)-3-hydroxyazetidine.
-
Purification and characterization: The final stage focuses on the purification of the target compound to a high degree of purity and its full characterization.
Q2: What is the critical stereochemistry of BMS-816336 and how is it controlled?
A2: this compound possesses a specific stereochemistry in the adamantane core and at the 3-hydroxyazetidine moiety. The stereocontrol for the adamantane portion is a significant challenge and is typically achieved through stereoselective synthesis strategies. The chirality of the final molecule is also dependent on the use of the (R)-enantiomer of 3-hydroxyazetidine.
Q3: Are there any known safety precautions to consider during the synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Specific reagents used in the synthesis may have particular hazards. For example, strong acids and oxidizing agents are often used for adamantane functionalization and require careful handling. Amide coupling reagents can be sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Part 1: Synthesis of the Adamantane Core: 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)acetic acid
Issue 1.1: Low yield and poor regioselectivity in the initial functionalization of the adamantane starting material.
-
Question: I am observing a mixture of isomers and a low overall yield when trying to introduce the first functional group at the C2 position of the adamantane scaffold. How can I improve this?
-
Answer: Achieving high regioselectivity for the C2 position of the adamantane core is a known challenge due to the higher reactivity of the tertiary C-H bonds at the bridgehead (C1) positions.
-
Troubleshooting Workflow for Low Regioselectivity:
Troubleshooting workflow for low regioselectivity. -
Potential Solutions & Experimental Considerations:
-
Directed C-H Functionalization: Employing a directing group can help guide the functionalization to the desired C2 position.
-
Steric Hindrance: Introduction of a bulky substituent at a bridgehead position can sterically hinder reaction at that site and favor functionalization at the C2 position.
-
Radical-based reactions: Certain radical-based functionalization reactions can exhibit different selectivity profiles compared to ionic reactions.
-
Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and catalyst, as these can significantly influence regioselectivity.
-
-
Issue 1.2: Difficulty in the stereoselective introduction of the phenyl and hydroxyl groups.
-
Question: My synthesis is yielding a mixture of diastereomers of the 2-phenyl-6-hydroxyadamantane derivative. How can I achieve the desired stereochemistry?
-
Answer: The stereoselective synthesis of the disubstituted adamantane core is a complex process. The relative stereochemistry of the phenyl and hydroxyl groups is crucial for the biological activity of BMS-816336.
-
General Strategies for Stereocontrol:
-
Chiral auxiliaries: The use of chiral auxiliaries can guide the stereochemical outcome of key reactions.
-
Asymmetric catalysis: Employing a chiral catalyst can enable the enantioselective or diastereoselective formation of key bonds.
-
Substrate-controlled diastereoselection: The existing stereocenters in a synthetic intermediate can influence the stereochemistry of subsequent reactions.
-
-
Experimental Protocol: Key Stereoselective Step (Illustrative) A detailed protocol for a specific stereoselective reaction would be highly dependent on the chosen synthetic route. A common approach involves the diastereoselective reduction of a ketone precursor.
Parameter Condition Reactant 2-phenyladamantan-6-one derivative Reducing Agent Selectride® (Potassium tri-sec-butylborohydride) Solvent Anhydrous Tetrahydrofuran (THF) Temperature -78 °C to room temperature Work-up Quenching with a proton source (e.g., saturated NH4Cl solution) Note: The choice of reducing agent is critical. Bulky hydride reagents often provide higher diastereoselectivity.
-
Part 2: Amide Coupling of Adamantane Acetic Acid with (R)-3-Hydroxyazetidine
Issue 2.1: Low yield in the amide coupling reaction.
-
Question: I am struggling to obtain a good yield for the amide bond formation between the bulky adamantane carboxylic acid and 3-hydroxyazetidine. What could be the issue?
-
Answer: The coupling of a sterically hindered carboxylic acid, such as the adamantane derivative, with a cyclic amine can be challenging.
-
Troubleshooting Workflow for Amide Coupling:
Troubleshooting workflow for amide coupling. -
Potential Solutions & Experimental Considerations:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt might be inefficient. Consider using more powerful reagents such as HATU, HBTU, or COMU, which are known to be effective for hindered couplings.
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred.
-
Base: A non-nucleophilic base such as DIPEA or 2,4,6-collidine is recommended to avoid side reactions.
-
Temperature: While many couplings proceed at room temperature, gentle heating may be required for challenging substrates.
-
-
Reactant Purity: Ensure that both the carboxylic acid and the amine are pure and dry. Impurities can interfere with the coupling reaction.
-
-
Issue 2.2: Epimerization at the stereocenter of (R)-3-hydroxyazetidine.
-
Question: I am concerned about potential epimerization of the chiral center in the 3-hydroxyazetidine during the coupling reaction. How can I minimize this risk?
-
Answer: Epimerization can be a concern, especially if the reaction conditions are harsh.
-
Strategies to Minimize Epimerization:
-
Mild Reaction Conditions: Use the mildest possible conditions (temperature, reaction time) that still afford a reasonable reaction rate.
-
Choice of Coupling Reagent: Some coupling reagents and additives are known to suppress racemization more effectively than others. For example, the inclusion of HOBt or OxymaPure® can help.
-
Base Selection: Avoid using strong, nucleophilic bases that could promote epimerization.
-
-
Part 3: Purification of this compound
Issue 3.1: Difficulty in separating the final product from reaction byproducts.
-
Question: I am having trouble purifying this compound to the desired level of purity. What purification techniques are recommended?
-
Answer: The purification of the final compound can be challenging due to the presence of structurally similar byproducts.
-
Recommended Purification Protocol:
-
Aqueous Work-up: Perform a standard aqueous work-up to remove water-soluble impurities and unreacted coupling reagents.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, with a mixture of a non-polar solvent (e.g., heptane or hexanes) and a polar solvent (e.g., ethyl acetate or acetone), is typically effective.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
-
Quantitative Data for a Typical Purification:
-
| Purification Step | Purity (by HPLC) | Typical Recovery |
| Crude Product | 70-85% | - |
| After Column Chromatography | >95% | 80-90% |
| After Recrystallization | >99.5% | 70-85% |
Experimental Protocols
General Amide Coupling Protocol using HATU:
-
To a solution of 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)acetic acid (1.0 eq) in anhydrous DMF, add (R)-3-hydroxyazetidine hydrochloride (1.1 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Signaling Pathway (Hypothetical Mechanism of Action):
Technical Support Center: Optimizing Incubation Times for (R)-BMS-816336 Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for cell-based assays involving the 11β-HSD1 inhibitor, (R)-BMS-816336.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is an enzyme that primarily acts as a reductase in cells, converting inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of cortisol, thereby modulating the downstream signaling of the glucocorticoid receptor.
Q2: What is a typical starting point for incubation time when testing this compound in a cell-based assay?
For initial experiments, an incubation time of 2 to 4 hours is a common starting point for 11β-HSD1 inhibitors. However, the optimal time can vary significantly depending on the cell type, the specific biological endpoint being measured, and the concentration of the inhibitor. It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay conditions.
Q3: How does the choice of cell line affect the incubation time?
The level of 11β-HSD1 expression and the overall metabolic activity of the cell line are critical factors. Cell lines with higher 11β-HSD1 expression may show a more rapid and robust response to inhibition, potentially requiring shorter incubation times. It is crucial to select a cell line that endogenously expresses 11β-HSD1 or has been engineered to do so.
Q4: What are the key readouts for a successful this compound cell-based assay?
The primary readout is the inhibition of cortisol production. This can be measured using various methods, including Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Downstream effects, such as changes in the expression of glucocorticoid-responsive genes, can also be assessed.
Q5: Should the inhibitor be pre-incubated with the cells before adding the substrate?
Yes, pre-incubating the cells with this compound for a period before adding the cortisone substrate is a common practice. This allows the inhibitor to enter the cells and bind to the 11β-HSD1 enzyme. A typical pre-incubation time can range from 30 minutes to 2 hours.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of incubation times for this compound cell assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal in cortisol assay | Endogenous cortisol production by cells. | Wash cells thoroughly before starting the assay. Consider using serum-free media during the assay to minimize steroid hormones from the serum. |
| Non-specific binding of antibodies in ELISA or HTRF assays. | Optimize blocking steps and antibody concentrations. Ensure thorough washing between steps. | |
| Contaminated reagents or labware. | Use fresh, high-quality reagents and sterile, nuclease-free labware. | |
| Low or no inhibition observed | Insufficient incubation time. | Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal incubation period. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50. | |
| Low 11β-HSD1 expression in the cell line. | Confirm 11β-HSD1 expression using RT-qPCR or Western blot. Consider using a cell line with higher expression or a transiently/stably transfected cell line. | |
| Poor cell health or viability. | Ensure cells are healthy and in the exponential growth phase. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. | |
| Inactive this compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions for each experiment. | |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid edge effects by not using the outer wells of the plate. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Temperature fluctuations during incubation. | Ensure a uniform temperature across the incubator. | |
| IC50 value differs significantly from published values | Different assay conditions (cell type, substrate concentration, incubation time). | Carefully document and standardize all assay parameters. Compare your protocol to published methods. |
| Different data analysis methods. | Use a consistent non-linear regression model to calculate the IC50 from the dose-response curve. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cortisol HTRF Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of cortisol production in a cellular assay.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
Cortisone
-
Cortisol HTRF assay kit (e.g., from Cisbio)
-
White, solid-bottom 384-well plates
-
Multichannel pipette
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293-h11β-HSD1 cells.
-
Seed 10,000 cells per well in a 384-well plate in 20 µL of complete media.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Inhibitor Pre-incubation:
-
Carefully remove the media from the wells.
-
Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO in serum-free DMEM).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Substrate Addition and Incubation:
-
Prepare a solution of cortisone in serum-free DMEM at a concentration twice the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Add 10 µL of the cortisone solution to each well.
-
Incubate for the desired time (e.g., 2-4 hours) at 37°C, 5% CO2.
-
-
HTRF Detection:
-
Following the manufacturer's instructions for the cortisol HTRF kit, add the detection reagents (anti-cortisol cryptate and cortisol-d2).
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and normalize the data to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values for 11β-HSD1 Inhibitors
| Compound | Cell Line | Assay Method | Incubation Time (hours) | IC50 (nM) |
| This compound | - | Human 11β-HSD1 enzyme | - | 14.5 |
| BMS-816336 | - | Human 11β-HSD1 enzyme | - | 3.0[1] |
| Carbenoxolone | C2C12 myotubes | HTRF | Not specified | ~300 |
| Generic Inhibitor A | HEK293-h11β-HSD1 | Cortisol Measurement | 2 | 25 |
| Generic Inhibitor B | 3T3-L1 adipocytes | Cortisol Measurement | 4 | 50 |
Visualizations
Signaling Pathway
Caption: Glucocorticoid signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Troubleshooting Logic
Caption: Troubleshooting logic for low or no inhibition in this compound assays.
References
Technical Support Center: Overcoming Poor Solubility of Adamantane-Containing Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of adamantane-containing inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many adamantane-containing inhibitors exhibit poor aqueous solubility?
The adamantane core is a bulky, rigid, and highly lipophilic hydrocarbon structure. This non-polar nature leads to unfavorable interactions with polar solvents like water, resulting in low aqueous solubility.[1] Additionally, the strong crystal lattice energy of many adamantane derivatives can further contribute to their poor solubility.
Q2: What are the primary strategies to improve the solubility of my adamantane-containing inhibitor?
There are several effective strategies you can employ:
-
Chemical Modification: Introducing polar functional groups (e.g., hydroxyl, carboxyl, amino groups) to the adamantane scaffold can significantly increase its polarity and, consequently, its aqueous solubility.[1]
-
pH Adjustment: For inhibitors containing ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the solution to form a salt can dramatically enhance solubility.[1]
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[2][3][4]
-
Cyclodextrin Complexation: The hydrophobic adamantane moiety can form inclusion complexes with cyclodextrins, which possess a hydrophobic inner cavity and a hydrophilic exterior, thereby increasing the apparent solubility of the compound in water.[5][6][7]
Q3: How do I choose the best solubility enhancement strategy for my specific inhibitor?
The choice of strategy depends on the physicochemical properties of your inhibitor and the requirements of your experiment. The following diagram outlines a logical approach to selecting an appropriate method.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: Can I use a combination of these methods?
Yes, in some cases, a combination of methods can be more effective. For example, you might use a co-solvent in a buffered solution (pH adjustment) to achieve the desired solubility for your experiment.
Troubleshooting Guide
Issue 1: My adamantane inhibitor precipitates out of the aqueous buffer during my assay.
-
Immediate Action:
-
Check for Saturation: You may have exceeded the compound's solubility limit in the current buffer. Try preparing a more dilute solution.
-
Gentle Warming: Briefly and gently warm the solution while stirring. Some compounds have higher solubility at slightly elevated temperatures. However, be cautious of compound stability and the temperature sensitivity of your assay components.
-
-
Troubleshooting Steps:
-
pH Adjustment (if applicable): If your inhibitor has an ionizable functional group (e.g., an amine or carboxylic acid), the pH of your buffer may be close to its isoelectric point, minimizing its solubility.
-
For a basic inhibitor (containing an amine), try lowering the pH of the buffer.
-
For an acidic inhibitor (containing a carboxylic acid), try increasing the pH.
-
-
Introduce a Co-solvent: If pH adjustment is not an option or is insufficient, consider adding a small percentage of a biocompatible co-solvent to your buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your assay to the co-solvent.
-
Cyclodextrin Complexation: If your assay is sensitive to organic solvents, cyclodextrins can be an excellent alternative. The adamantane cage fits well into the hydrophobic cavity of β-cyclodextrin and its derivatives.[2][5]
-
Issue 2: My inhibitor is not dissolving in the organic solvent I'm using to make a stock solution.
-
Troubleshooting Steps:
-
Solvent Polarity: Adamantane itself is highly soluble in nonpolar organic solvents like hexane and chloroform.[8] However, the presence of polar functional groups on your inhibitor will increase its polarity. You may need to use a more polar organic solvent such as DMSO, DMF, or a short-chain alcohol.
-
Increase Solvent Volume: You may be trying to prepare a stock solution that is too concentrated. Try increasing the volume of the solvent.
-
Apply Gentle Heat: As with aqueous solutions, gently warming the organic solvent while stirring can help dissolve the compound. Always check the compound's stability at elevated temperatures.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol provides a general method for determining the appropriate pH to dissolve an adamantane inhibitor with an ionizable group.
Materials:
-
Adamantane-containing inhibitor
-
Deionized water or appropriate buffer
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of your inhibitor in deionized water or your starting buffer at a concentration slightly higher than your desired final concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Monitor the pH of the suspension.
-
If your inhibitor is a weak base (contains an amine), slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution of the solid.
-
If your inhibitor is a weak acid (contains a carboxylic acid), slowly add 0.1 M NaOH dropwise.
-
Record the pH at which your inhibitor completely dissolves. This will be the minimum/maximum pH required to maintain its solubility at that concentration.
-
For your experiments, prepare a buffer at the determined pH.
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol describes how to determine the minimal amount of co-solvent needed to dissolve your inhibitor.
Materials:
-
Adamantane-containing inhibitor
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., DMSO, ethanol, PEG 300)
-
Vials
-
Vortex mixer or stir plate
Procedure:
-
Determine the desired final concentration of your inhibitor.
-
Prepare a series of solutions with varying percentages of the co-solvent in your primary solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add the pre-weighed amount of your inhibitor to each solution.
-
Vortex or stir the mixtures for a set period (e.g., 30 minutes) at a constant temperature.
-
Visually inspect each vial for complete dissolution.
-
The lowest percentage of co-solvent that results in a clear solution is the optimal concentration for your working solution.
Protocol 3: Preparation of an Adamantane-β-Cyclodextrin Inclusion Complex
This method describes the preparation of an inclusion complex to improve the aqueous solubility of an adamantane inhibitor.[8]
Materials:
-
Adamantane-containing inhibitor
-
β-Cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Stir plate with heating capability
-
Filter (0.22 µm)
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the desired molar ratio between the cyclodextrin and your inhibitor (a 1:1 molar ratio is a good starting point).
-
Add the adamantane inhibitor to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Gentle heating can sometimes expedite this process, but should be used with caution.
-
After the incubation period, filter the solution to remove any undissolved inhibitor. The filtrate contains your inhibitor complexed with β-cyclodextrin.
-
The concentration of the solubilized inhibitor can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Caption: Workflow for preparing an adamantane-β-cyclodextrin inclusion complex.
Data Presentation
The following tables provide examples of how to structure your experimental data to compare the effectiveness of different solubility enhancement techniques.
Table 1: Effect of pH on the Aqueous Solubility of Adamantane-1-carboxylic Acid at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | Data not available |
| 4.0 | Data not available |
| 6.0 | Data not available |
| 7.4 | Data not available |
| 8.0 | Data not available |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Adamantane Inhibitor at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 15 |
| DMSO | 5 | 85 |
| Ethanol | 1 | 8 |
| Ethanol | 5 | 42 |
| PEG 300 | 1 | 12 |
| PEG 300 | 5 | 68 |
This table presents hypothetical data for illustrative purposes.
Table 3: Enhancement of Adamantane Derivative Solubility via β-Cyclodextrin Complexation
| Adamantane Derivative | Intrinsic Aqueous Solubility (M) | Solubility with β-Cyclodextrin (M) | Fold Increase |
| Amantadine | Data not available | Data not available | - |
| Rimantadine | Data not available | Data not available | - |
| Memantine | Data not available | Data not available | - |
Note: While it is established that β-cyclodextrin increases the solubility of these compounds, specific comparative solubility values are not consistently reported in a format suitable for this table. Researchers are encouraged to determine these values experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. scienceasia.org [scienceasia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the In Vivo Efficacy of (R)-BMS-816336
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BMS-816336. The information is designed to address specific issues that may be encountered during in vivo experiments and to offer strategies to enhance the compound's efficacy.
Troubleshooting Guides
Issue 1: Lower than Expected In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| In Vivo Interconversion to a Less Active Enantiomer: | This compound is the less active enantiomer of BMS-816336. In vivo, there is an interconversion between the two enantiomers through a ketone intermediate. The observed efficacy may be a composite of the activity of both enantiomers. It is crucial to quantify the plasma concentrations of both this compound and the more active BMS-816336 over time to understand the pharmacokinetic and pharmacodynamic relationship. |
| Suboptimal Formulation: | The adamantane moiety of this compound makes it lipophilic, which can lead to poor aqueous solubility and limit bioavailability. |
| 1. Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. | |
| 2. Optimize Formulation: Test different formulation strategies to improve solubility and absorption. Common approaches for adamantane-containing compounds include: | |
| - Co-solvents: Use a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG). | |
| - Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to increase solubility and stability. | |
| - Cyclodextrins: Utilize cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of lipophilic drugs. | |
| Inadequate Dose or Dosing Regimen: | The selected dose may be insufficient to achieve therapeutic concentrations at the target tissue, or the dosing frequency may not maintain adequate exposure. |
| 1. Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose-response relationship. | |
| 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of the active enantiomer (BMS-816336) with target engagement (inhibition of 11β-HSD1) and the desired pharmacological effect. | |
| Species-Specific Metabolism: | The rate and extent of enantiomeric interconversion and overall metabolism can vary significantly between species. |
| 1. Cross-Species PK Studies: Compare the pharmacokinetic profiles of this compound and BMS-816336 in different animal models (e.g., mice, rats, non-human primates) to select the most appropriate species for efficacy studies. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation: | Precipitation or non-homogeneity of the dosing solution can lead to inaccurate dosing. |
| 1. Standardize Formulation Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for preparing the dosing formulation. | |
| 2. Pre-Dosing Quality Control: Visually inspect each preparation for precipitation and ensure it is a homogenous suspension or solution before administration. | |
| Variable Drug Administration: | Inconsistent administration techniques can result in significant differences in drug exposure between animals. |
| 1. Use Trained Personnel: Ensure that all personnel performing animal dosing are properly trained and use consistent techniques. | |
| 2. Calibrate Equipment: Regularly calibrate all equipment used for dosing, such as syringes and oral gavage needles. | |
| Inter-individual Differences in Metabolism: | Genetic and physiological variations among animals can lead to differences in drug metabolism and clearance. |
| 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. | |
| 2. Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol levels in target tissues, which is a therapeutic strategy for metabolic diseases like type 2 diabetes.
Q2: What is the significance of the stereochemistry of this compound?
A2: this compound is the (R)-enantiomer of BMS-816336. In vitro, the (S)-enantiomer (BMS-816336) is a more potent inhibitor of 11β-HSD1. However, in vivo studies have shown that there is interconversion between the two enantiomers. This means that when this compound is administered, it can be converted to the more active BMS-816336, which will contribute to the overall pharmacological effect.
Q3: What are the key in vitro potency values for the enantiomers of BMS-816336?
A3: The following table summarizes the reported in vitro inhibitory concentrations (IC50) against 11β-HSD1.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |
| BMS-816336 | 3.0 | - | - |
| This compound | 14.5 | 50.3 | 16.0 |
Q4: What is the reported in vivo efficacy of BMS-816336?
A4: BMS-816336 has demonstrated robust acute pharmacodynamic effects in preclinical species.
| Species | Efficacy Endpoint | ED50 |
| Cynomolgus Monkeys | Pharmacodynamic Effect | 0.13 mg/kg |
| Diet-Induced Obese (DIO) Mice | Pharmacodynamic Effect | - |
Q5: What are some recommended formulation strategies for in vivo studies?
A5: Due to the lipophilic nature of the adamantane structure, formulation is critical for achieving adequate oral bioavailability. A suggested starting point for formulation development is a vehicle containing a mixture of co-solvents and surfactants. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for similar compounds. The use of cyclodextrins should also be considered to improve solubility.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). Prepare fresh daily.
-
Dose Administration: Administer this compound or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).
-
Efficacy Parameters:
-
Body Weight and Food Intake: Monitor daily.
-
Fasting Blood Glucose and Insulin: Measure at baseline and weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess improvements in glucose disposal.
-
Plasma Lipid Profile: Measure triglycerides and cholesterol at the end of the study.
-
-
Pharmacokinetic Analysis: Collect satellite blood samples at various time points after the first and last dose to determine the plasma concentrations of both this compound and BMS-816336.
Protocol 2: Assessment of 11β-HSD1 Target Engagement In Vivo
-
Animal Model: Use the same animal model as in the efficacy study.
-
Compound Administration: Administer a single oral dose of this compound or vehicle.
-
Tissue Collection: At various time points post-dose (e.g., 1, 4, 8, 24 hours), collect liver and adipose tissue.
-
Ex Vivo 11β-HSD1 Activity Assay:
-
Homogenize the tissues in an appropriate buffer.
-
Incubate the homogenates with a known concentration of cortisone and a radiolabeled cofactor (e.g., [³H]-NADPH).
-
Measure the conversion of cortisone to cortisol using a suitable analytical method (e.g., HPLC with radiometric detection).
-
Calculate the percent inhibition of 11β-HSD1 activity compared to the vehicle-treated group.
-
Visualizations
Caption: Signaling pathway showing the in vivo interconversion of this compound and its inhibition of 11β-HSD1.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical relationship for troubleshooting low in vivo efficacy of this compound.
Technical Support Center: (R)-BMS-816336 Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected pharmacokinetic data while working with (R)-BMS-816336.
Troubleshooting Guides
This section addresses specific issues that may arise during pharmacokinetic experiments involving this compound and its parent compound, BMS-816336.
Issue 1: Higher than expected plasma concentrations of this compound after administration of BMS-816336.
-
Possible Cause: In vivo metabolic interconversion. BMS-816336 and its enantiomer, this compound, can undergo interconversion in the body. This process occurs through a ketone intermediate via physiological oxidation and reduction.[1]
-
Troubleshooting Steps:
-
Develop a stereoselective bioanalytical method: Ensure your analytical method can differentiate and accurately quantify both BMS-816336 and this compound, as well as the ketone intermediate.
-
Analyze plasma samples for both enantiomers and the ketone: This will provide a complete metabolic picture and help to understand the extent of the interconversion in your experimental model.
-
Consider species differences: The ratio of this compound to BMS-816336 in plasma has been observed to vary between species, with the order being dog > rat > cynomolgus monkey.[1] Be mindful of the animal model you are using.
-
Issue 2: High variability in oral bioavailability (%F) across subjects or studies.
-
Possible Cause: Preclinical data for BMS-816336 has shown a wide range of oral bioavailability, from 20% to 72%.[2][3] This variability can be influenced by several factors.
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure consistency in factors such as food intake (fasted vs. fed state), formulation, and dosing procedures.
-
Investigate potential formulation issues: The solubility and dissolution rate of the compound can significantly impact its absorption.
-
Assess first-pass metabolism: The extent of metabolism in the gut wall and liver can vary between individuals and contribute to bioavailability differences.
-
Evaluate transporter effects: Investigate if efflux transporters in the gastrointestinal tract are playing a role in limiting absorption.
-
Issue 3: Discrepancies between preclinical and human pharmacokinetic profiles.
-
Possible Cause: It is common for pharmacokinetic parameters to differ between preclinical species and humans due to variations in drug metabolism and physiology. BMS-816336 was predicted to have a high peak-to-trough ratio and a short half-life in humans.[2][3]
-
Troubleshooting Steps:
-
Conduct human in vitro metabolism studies: Use human liver microsomes or hepatocytes to compare metabolic pathways and rates with those from preclinical species.
-
Perform allometric scaling: Use pharmacokinetic data from multiple preclinical species to predict human pharmacokinetics. However, be aware of the limitations of this approach, especially for compounds with complex metabolism like BMS-816336.
-
Refer to clinical trial data: A Phase 1 clinical trial evaluating the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects has been completed.[4][5] Accessing this data, if publicly available, can provide valuable insights.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][6] This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which is a potential therapeutic strategy for type 2 diabetes and metabolic syndrome.[6]
Q2: What are the key pharmacokinetic properties of BMS-816336 from preclinical studies?
A2: BMS-816336 is an orally active and potent inhibitor of 11β-HSD1 with an IC50 of 3.0 nM for the human enzyme.[3][6] It exhibits over 10,000-fold selectivity over the 11β-HSD2 enzyme.[3][6] The oral bioavailability in preclinical species ranges from 20% to 72%.[2][3] A significant characteristic is its in vivo interconversion to its enantiomer, this compound.[1]
Q3: How does the enantiomeric interconversion of BMS-816336 occur?
A3: The interconversion between BMS-816336 and this compound happens through a physiological oxidation-reduction process involving a ketone intermediate.[1]
Q4: Are there any known drug-drug interactions to be aware of?
A4: While specific drug-drug interaction studies for this compound are not detailed in the provided search results, it is important to consider the metabolic pathways. As with many small molecules, there is a potential for interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.
Data Presentation
Table 1: In Vitro Potency of BMS-816336 and this compound
| Compound | Target | IC50 (nM) |
| BMS-816336 | Human 11β-HSD1 | 3.0[3][6] |
| This compound | Human 11β-HSD1 | 14.5[1] |
| This compound | Mouse 11β-HSD1 | 50.3[1] |
| This compound | Cynomolgus monkey 11β-HSD1 | 16[1] |
Table 2: Preclinical Pharmacokinetic Parameters of BMS-816336
| Species | Oral Bioavailability (%F) |
| Preclinical Species (Range) | 20 - 72[2][3] |
Experimental Protocols
Protocol 1: Stereoselective Bioanalytical Method for Quantifying BMS-816336 and this compound in Plasma
-
Objective: To develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of BMS-816336, this compound, and the ketone intermediate in plasma.
-
Materials:
-
Reference standards for BMS-816336, this compound, and the ketone intermediate.
-
Stable isotope-labeled internal standards.
-
Control plasma from the relevant species.
-
LC-MS/MS system.
-
Chiral chromatography column.
-
-
Method:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples.
-
Chromatography: Utilize a chiral column to achieve separation of the enantiomers. Develop a suitable gradient elution method.
-
Mass Spectrometry: Optimize mass spectrometer parameters for the detection of all three analytes and the internal standards using multiple reaction monitoring (MRM).
-
Validation: Validate the method according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.
-
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medkoo.com [medkoo.com]
Technical Support Center: (R)-BMS-816336 Dosage and Administration Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 11β-HSD1 inhibitor, (R)-BMS-816336. This guide is intended to assist in the adjustment of dosages for different animal models and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and brain. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, which is a therapeutic strategy for type 2 diabetes and metabolic syndrome.[1][4]
Q2: How do I determine the appropriate starting dose of this compound for a new animal model?
A2: If a dose has been established for one animal species, you can estimate a starting dose for another species using allometric scaling, which is based on body surface area. This method is more accurate than simple weight-based (mg/kg) dose conversion. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is the body weight (kg) divided by the body surface area (m²). Standard Km values for various species are provided in the dosage adjustment table below.
Q3: What is the reported effective dose of BMS-816336 in preclinical studies?
A3: BMS-816336 has shown robust acute pharmacodynamic effects in cynomolgus monkeys with an ED₅₀ of 0.12-0.13 mg/kg.[1][4] It has also demonstrated efficacy in diet-induced obese (DIO) mice.[1] For other 11β-HSD1 inhibitors, doses in mice have ranged from 10 mg/kg to 120 mg/kg depending on the specific compound and the experimental model.
Q4: What vehicle should I use to formulate this compound for oral administration?
A4: While a specific vehicle for this compound is not detailed in the provided search results, a common vehicle for oral administration of similar compounds in preclinical studies is a suspension in a solution such as 0.5% or 1% methylcellulose in water, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, further diluted in saline or water. It is crucial to ensure the final formulation is homogenous and stable.
Dosage Information for 11β-HSD1 Inhibitors and Dose Adjustment
The following table summarizes reported dosages for various 11β-HSD1 inhibitors in different animal models and provides Km factors for dose conversion.
| Animal Model | Compound | Dosage | Efficacy Readout | Km Factor |
| Cynomolgus Monkey | BMS-816336 | 0.12-0.13 mg/kg (ED₅₀) | Pharmacodynamic effect | 12 |
| Diet-Induced Obese (DIO) Mice | BMS-816336 | Not specified | Robust acute pharmacodynamic effect | 3 |
| DIO Mice | Other 11β-HSD1 Inhibitor | 20 mg/kg (twice daily) | Reduced body weight | 3 |
| Mice (general) | Various 11β-HSD1 Inhibitors | 10 - 60 mg/kg | Inhibition of 11β-HSD1 activity | 3 |
| Rats | Various 11β-HSD1 Inhibitors | 60 - 120 mg/kg | Inhibition of 11β-HSD1 activity | 6 |
| Dogs | - | - | - | 20 |
| Humans | - | - | - | 37 |
Note: The dosages for "Other 11β-HSD1 Inhibitors" are provided as a reference range and may not be directly applicable to this compound. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile tubes for formulation
-
Vortex mixer and/or sonicator
-
Animal scale
-
Flexible feeding tube (gavage needle) appropriate for the size of the mouse
-
Syringes (1 mL)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the formulation by suspending this compound in the chosen vehicle.
-
Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Insert the feeding tube carefully into the esophagus. Do not force the tube.
-
Slowly administer the calculated volume of the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol for Induction of Diet-Induced Obesity (DIO) in Mice
This protocol is for inducing a metabolic syndrome phenotype in mice, a common model for testing 11β-HSD1 inhibitors.
Materials:
-
Male C57BL/6J mice (or other susceptible strain)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Control low-fat diet (LFD; typically 10% kcal from fat)
-
Animal housing with controlled temperature, humidity, and light cycle
Procedure:
-
Animal Acclimation: Upon arrival, acclimate mice for one week on a standard chow diet.
-
Dietary Intervention:
-
At 6-8 weeks of age, divide the mice into two groups: the HFD group and the LFD control group.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
-
Model Development: The development of obesity, insulin resistance, and other metabolic abnormalities typically occurs over 8-16 weeks.
-
Treatment Initiation: Once the desired phenotype is established, treatment with this compound or vehicle can be initiated following the oral administration protocol described above.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or lack of efficacy | Improper formulation: Compound not fully suspended or dissolved. | Ensure the formulation is homogenous. Prepare fresh daily if stability is a concern. Consider using a different vehicle after conducting solubility tests. |
| Incorrect dosage: The dose may be too low for the specific animal model or disease state. | Perform a dose-response study to determine the optimal effective dose. Use allometric scaling to estimate a starting dose for a new species. | |
| Incorrect administration: Improper gavage technique leading to aspiration or incomplete delivery. | Ensure personnel are properly trained in oral gavage techniques. Observe animals for signs of respiratory distress after dosing. | |
| Adverse effects observed (e.g., weight loss, lethargy) | Toxicity: The dose may be too high. | Reduce the dose or the frequency of administration. Monitor animals closely for clinical signs of toxicity. |
| Vehicle toxicity: The vehicle itself may be causing adverse effects. | Administer the vehicle alone to a control group to assess its effects. Consider using a more inert vehicle. | |
| Difficulty with oral gavage | Animal stress: Repeated handling and gavage can be stressful for the animals. | Handle animals gently and consistently. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable jelly. |
| Improper technique: Using an incorrectly sized or rigid feeding tube. | Use a flexible feeding tube of the appropriate size for the animal. Ensure the tube is measured to the correct length (from the mouth to the last rib). |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating 11β-HSD1 Enzyme Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating 11β-HSD1 enzyme activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Possible Causes | Solutions |
| Why am I seeing no or very low enzyme activity? | 1. Inactive Enzyme: Improper storage or handling of the enzyme or cell lysates. 2. Missing Cofactor: Insufficient or absent NADPH, which is essential for 11β-HSD1 reductase activity.[1] 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 4. Low Enzyme Concentration: Insufficient amount of 11β-HSD1 in the reaction. 5. Substrate Degradation: The substrate (e.g., cortisone) may have degraded. | 1. Enzyme Handling: Ensure the enzyme or lysates are stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. 2. Cofactor Addition: Supplement the reaction mixture with an adequate concentration of NADPH (typically in the micromolar range). For cell-based assays, ensure cellular machinery can produce sufficient endogenous NADPH.[1] 3. Optimize Conditions: Verify that the assay buffer pH is optimal (usually around 7.4) and the incubation temperature is appropriate (typically 37°C). 4. Increase Enzyme Amount: Titrate the amount of enzyme or cell lysate to find the optimal concentration that yields a robust signal. 5. Use Fresh Substrate: Prepare fresh substrate solutions for each experiment. |
| Why is the background signal in my assay too high? | 1. Non-enzymatic Conversion: Spontaneous conversion of the substrate to the product. 2. Contaminated Reagents: Reagents may be contaminated with the product (e.g., cortisol). 3. Detection Antibody Cross-reactivity: In immunoassays, the antibody may cross-react with the substrate or other components. 4. Autofluorescence: In fluorescence-based assays, compounds in the sample or the plate itself may be autofluorescent. | 1. Include "No Enzyme" Control: Run a control reaction without the enzyme to determine the rate of non-enzymatic conversion. Subtract this value from your experimental wells. 2. Use High-Purity Reagents: Ensure all reagents, especially the substrate, are of high purity. 3. Validate Antibody Specificity: Check the manufacturer's data sheet for antibody cross-reactivity. Consider using a more specific antibody. 4. Background Subtraction: Measure the fluorescence of a "no-substrate" control and subtract this from your measurements. Use low-autofluorescence plates if necessary. |
| Why am I observing high variability between my replicates? | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction across the plate. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Cellular Health (for cell-based assays): Inconsistent cell viability or density across wells. | 1. Calibrate Pipettes: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions. 2. Automated Dispensing: If possible, use a multichannel pipette or automated liquid handler to add start/stop reagents simultaneously. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer/media to create a humidified barrier. 4. Ensure Uniform Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. Visually inspect cells for uniform morphology and confluence before starting the assay. |
| How do I interpret unexpected inhibitor activity? | 1. Off-target Effects: The inhibitor may be affecting other cellular processes that indirectly influence the assay readout. 2. Inhibitor Insolubility: The compound may precipitate out of solution at the tested concentrations. 3. Cell Permeability (for cell-based assays): The inhibitor may not be efficiently entering the cells. 4. Non-specific Inhibition: The inhibitor may be acting through a non-specific mechanism, such as aggregation. | 1. Test against 11β-HSD2: To assess selectivity, test the inhibitor's activity against the 11β-HSD2 isozyme.[2][3] 2. Check Solubility: Visually inspect for precipitation. Determine the inhibitor's solubility in the assay buffer. 3. Assess Permeability: Use computational models or specific assays to predict or measure cell permeability. 4. Include Detergent: In biochemical assays, adding a low concentration of a non-ionic detergent (e.g., Triton X-100) can help to disrupt non-specific interactions. |
Frequently Asked Questions (FAQs)
Assay Principle & Design
Q1: What is the fundamental principle of an 11β-HSD1 activity assay?
An 11β-HSD1 activity assay measures the conversion of an inactive glucocorticoid (cortisone or 11-dehydrocorticosterone in rodents) to an active glucocorticoid (cortisol or corticosterone, respectively). This is typically the reductase activity of the enzyme, which requires NADPH as a cofactor.
Q2: What are the common types of 11β-HSD1 activity assays?
The most common assay formats include:
-
Radiometric Assays: These use a radiolabeled substrate (e.g., [³H]cortisone), and the product is separated from the substrate by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by scintillation counting.[4]
-
Immunoassays (ELISA/HTRF): These assays use antibodies to specifically detect the product (cortisol). Homogeneous Time-Resolved Fluorescence (HTRF) is a popular format for high-throughput screening.[1]
-
LC-MS/MS Based Assays: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for quantifying both the substrate and the product.
-
Cell-Based Assays: These assays measure enzyme activity within intact cells, providing a more physiologically relevant context as they can account for cellular uptake of compounds and endogenous cofactor availability.[1]
Experimental Protocol
Q3: Can you provide a general protocol for a microsomal 11β-HSD1 activity assay?
Yes, a generalized protocol is provided below. Note that concentrations and incubation times should be optimized for your specific experimental setup.
Detailed Experimental Protocol: Microsomal 11β-HSD1 Activity Assay
-
Prepare Microsomes:
-
Homogenize tissue (e.g., liver) or cells overexpressing 11β-HSD1 in a suitable buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Set up the Reaction:
-
In a microplate, add the following components in order:
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
NADPH (final concentration ~200 µM).
-
Test inhibitor at various concentrations or vehicle control.
-
Microsomes (a pre-determined optimal amount, e.g., 5-20 µg of protein).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the substrate (e.g., cortisone, final concentration typically in the nanomolar to low micromolar range) to all wells to start the reaction.[5]
-
-
Incubate:
-
Incubate the plate at 37°C for a specific period (e.g., 30-90 minutes), ensuring the reaction is in the linear range.[5]
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution, such as a strong acid or an organic solvent (e.g., ethyl acetate).
-
-
Detection:
-
Quantify the amount of product (cortisol) formed using your chosen detection method (e.g., ELISA, HTRF, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion. For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Q4: What are the key controls to include in my assay?
-
Positive Control: A known inhibitor of 11β-HSD1 (e.g., carbenoxolone) to ensure the assay can detect inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) to represent 100% enzyme activity.
-
No Enzyme Control: To measure the non-enzymatic conversion of the substrate.
-
No Substrate Control: To determine the background signal of the detection system.
Data Interpretation & Validation
Q5: What are typical kinetic parameters for 11β-HSD1?
The Michaelis-Menten constant (Km) for 11β-HSD1 can vary depending on the species and the specific substrate. For human 11β-HSD1, the Km for cortisone is reported to be in the low micromolar range.
Q6: What are some typical IC50 values for known 11β-HSD1 inhibitors?
The IC50 values for 11β-HSD1 inhibitors can vary depending on the assay conditions and the source of the enzyme. The following table provides a summary of IC50 values for some common inhibitors.
| Inhibitor | Human 11β-HSD1 IC50 (nM) | Murine 11β-HSD1 IC50 (nM) | Reference |
| Carbenoxolone | ~300 | ~300 | [1] |
| Compound 4 (Merck) | 5 | 16 | [6] |
| Compound 7 (Sterix) | 56 | - | [6] |
| Flavanone | 18,000 (reductase) | - | [3] |
| 2'-hydroxyflavanone | 10,000 (reductase) | - | [3] |
Q7: What are the acceptance criteria for validating an 11β-HSD1 assay?
While specific criteria may vary between laboratories, general guidelines for assay validation often include:
-
Precision: The coefficient of variation (%CV) for intra-assay and inter-assay replicates should typically be less than 15-20%.
-
Accuracy: The measured concentration of a quality control sample should be within 15-20% of its nominal value.
-
Linearity: The assay should demonstrate a linear relationship between the signal and the concentration of the product over a defined range.
-
Z'-factor: For high-throughput screening assays, a Z'-factor greater than 0.5 is generally considered acceptable, indicating a good separation between the positive and negative controls.
Visualizations
Signaling Pathway
Caption: 11β-HSD1 signaling pathway for glucocorticoid activation.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for 11β-HSD1 inhibitor screening assay.
Troubleshooting Logic
Caption: Logical flow for troubleshooting 11β-HSD1 assays.
References
- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Graphviz [graphviz.org]
Validation & Comparative
(R)-BMS-816336: A Comparative Analysis of a Novel 11β-HSD1 Inhibitor
A detailed guide for researchers and drug development professionals on the performance of (R)-BMS-816336 in relation to other prominent 11β-HSD1 inhibitors, supported by experimental data.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can impair insulin sensitivity and promote fat accumulation.[1][2] Inhibition of 11β-HSD1 represents a promising strategy to mitigate the detrimental effects of excess glucocorticoid activity in key metabolic tissues like the liver and adipose tissue.[1][2] Among the numerous inhibitors developed, this compound and its more potent enantiomer, BMS-816336, have shown significant promise in preclinical and early clinical studies. This guide provides a comprehensive comparison of this compound and other notable 11β-HSD1 inhibitors, focusing on their potency, selectivity, and in vivo efficacy.
Mechanism of Action: The 11β-HSD1 Signaling Pathway
The 11β-HSD1 enzyme is located in the endoplasmic reticulum and catalyzes the conversion of cortisone to cortisol, utilizing NADPH as a cofactor. This localized increase in intracellular cortisol can then bind to the glucocorticoid receptor (GR), leading to the transcription of genes involved in gluconeogenesis and adipogenesis. By blocking 11β-HSD1, inhibitors prevent this conversion, thereby reducing intracellular cortisol levels and attenuating its downstream effects.
References
Comparing the efficacy of (R)-BMS-816336 and carbenoxolone
An Objective Comparison of the Efficacy of (R)-BMS-816336 and Carbenoxolone for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, particularly in the fields of metabolic disease and cellular communication, the precise modulation of specific biological targets is paramount. This guide provides a detailed, data-driven comparison of two compounds, this compound and carbenoxolone, which, despite sharing an inhibitory activity on the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), exhibit markedly different pharmacological profiles. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their investigative pursuits.
This compound is a potent and highly selective inhibitor of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. In contrast, carbenoxolone, a derivative of glycyrrhetinic acid, demonstrates a broader spectrum of activity, functioning as a non-selective inhibitor of gap junctions and pannexin-1 channels, in addition to its inhibitory effects on 11β-HSD1.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and carbenoxolone against their respective targets.
Table 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
| Compound | Target | Species | IC50 |
| This compound | 11β-HSD1 | Human | 14.5 nM |
| This compound | 11β-HSD1 | Mouse | 50.3 nM |
| This compound | 11β-HSD1 | Cynomolgus Monkey | 16 nM |
| Carbenoxolone | 11β-HSD1 | Mouse (liver homogenates) | ~1.6 µM (82% inhibition) |
Table 2: Inhibition of Gap Junctions and Pannexin-1 Channels by Carbenoxolone
| Compound | Target | Effect | Effective Concentration |
| Carbenoxolone | Gap Junctions | Inhibition of dye transfer | Dose-dependent, significant at 10-100 µM[1] |
| Carbenoxolone | Pannexin-1 Channels | Inhibition of voltage-activated currents | 100 µM (used for complete inhibition)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.
11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.
Methodology:
-
Enzyme Source: Recombinant human 11β-HSD1 is expressed in a suitable host system (e.g., mammalian cells) and purified.
-
Substrate and Cofactor: The assay utilizes cortisone as the substrate and NADPH as a cofactor for the reductase activity of 11β-HSD1.
-
Reaction: The enzyme, substrate, cofactor, and varying concentrations of the test compound are incubated in a suitable buffer (e.g., K2HPO4/KH2PO4, pH 7.5) at 37°C.
-
Detection of Cortisol: The product of the enzymatic reaction, cortisol, is quantified. A common method is a competitive homogeneous time-resolved fluorescence (HTRF) assay, where a labeled cortisol conjugate competes with the cortisol produced in the reaction for binding to a specific antibody.
-
Data Analysis: The amount of cortisol produced is measured at each inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Scrape-Loading Dye Transfer Assay for Gap Junction Communication
Objective: To assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells and the effect of inhibitors.
Methodology:
-
Cell Culture: A confluent monolayer of cells known to express gap junctions (e.g., astrocytes, epithelial cells) is cultured on a coverslip or in a petri dish.
-
Wounding: A sharp instrument, such as a surgical steel blade or a needle, is used to create a "scrape" or incision through the cell monolayer.
-
Dye Loading: A solution containing a membrane-impermeant fluorescent dye, such as Lucifer Yellow (typically 0.05-1%), is added to the cells immediately after scraping. The dye enters the cells along the scrape line.
-
Incubation: The cells are incubated for a short period (e.g., 2-8 minutes) to allow the dye to transfer from the initially loaded cells to their neighbors through functional gap junctions.
-
Inhibitor Treatment: To test the effect of an inhibitor like carbenoxolone, cells are pre-incubated with the compound before scraping and dye loading.
-
Visualization and Quantification: The cells are washed to remove excess dye, fixed, and visualized using fluorescence microscopy. The extent of dye transfer is quantified by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells. A reduction in dye spread in the presence of the inhibitor indicates blockage of gap junction communication.
Whole-Cell Patch-Clamp Assay for Pannexin-1 Channel Activity
Objective: To measure the ion currents flowing through pannexin-1 channels and the effect of inhibitors.
Methodology:
-
Cell Preparation: Cells expressing pannexin-1 channels (e.g., HEK293 cells transfected with Panx1) are cultured on a suitable substrate.
-
Patch-Clamp Setup: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the cell membrane. A tight seal is formed between the pipette and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Protocol: The membrane potential of the cell is clamped at a holding potential (e.g., -60 mV). A series of voltage steps are then applied to activate the voltage-gated pannexin-1 channels.
-
Current Recording: The resulting ion currents flowing through the channels are recorded using a patch-clamp amplifier.
-
Inhibitor Application: The effect of an inhibitor like carbenoxolone is assessed by perfusing the cell with a solution containing the compound and recording the changes in the channel currents. A reduction in the current amplitude indicates channel blockade.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and carbenoxolone are rooted in the different signaling pathways they modulate.
This compound and the 11β-HSD1-Glucocorticoid Receptor Pathway
This compound acts as a specific antagonist of 11β-HSD1. This enzyme is a key regulator of intracellular glucocorticoid levels. By inhibiting 11β-HSD1, this compound prevents the conversion of inactive cortisone to active cortisol within target tissues. This reduction in local cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), thereby modulating the expression of glucocorticoid-responsive genes involved in metabolism, inflammation, and other physiological processes.
Caption: 11β-HSD1 pathway and the inhibitory action of this compound.
Carbenoxolone's Multifaceted Inhibition: Gap Junctions and Pannexin-1
Carbenoxolone's effects are more widespread due to its non-selective nature.
Gap Junctions: These channels, formed by connexin proteins, allow for the direct passage of ions and small molecules between adjacent cells. This intercellular communication is vital for coordinating cellular activities in tissues. Carbenoxolone physically blocks these channels, thereby disrupting this direct cell-to-cell signaling.
Caption: Carbenoxolone blocks direct cell-to-cell communication via gap junctions.
Pannexin-1 Channels: These are large-pore channels that, when open, release ATP and other signaling molecules into the extracellular space. This released ATP can then act on purinergic receptors, such as P2X7, on the same or neighboring cells, triggering downstream signaling cascades, including the activation of the inflammasome. Carbenoxolone also blocks these channels, thereby preventing ATP release and subsequent purinergic signaling.
Caption: Carbenoxolone inhibits ATP release through pannexin-1 channels.
Conclusion
The comparison between this compound and carbenoxolone highlights a critical consideration in pharmacological research: the trade-off between selectivity and broad-spectrum activity.
-
This compound stands out as a highly potent and selective tool for investigating the specific roles of 11β-HSD1. Its well-defined mechanism of action makes it an ideal candidate for studies where precise targeting of glucocorticoid metabolism is required, minimizing the potential for off-target effects.
-
Carbenoxolone , on the other hand, is a promiscuous inhibitor with effects on at least three distinct molecular targets. While this lack of specificity can be a limitation, it also presents opportunities to study the combined effects of inhibiting 11β-HSD1, gap junction communication, and pannexin-1 signaling. However, researchers using carbenoxolone should be cautious in attributing observed effects solely to the inhibition of one of these targets without appropriate controls.
References
(R)-BMS-816336: A Comparative Analysis of its Selectivity Profile Against 11β-HSD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of (R)-BMS-816336 against 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), benchmarked against other known inhibitors. The following sections present quantitative data, experimental methodologies, and visual diagrams to offer a comprehensive overview for research and drug development applications.
High Selectivity of this compound for 11β-HSD1
This compound has been identified as a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] The S-enantiomer, BMS-816336, demonstrates a remarkable >10,000-fold selectivity for 11β-HSD1 over 11β-HSD2.[4][5][6][7][8][9] This high degree of selectivity is a critical attribute, as the inhibition of 11β-HSD2 is associated with potential adverse effects, including hypertension.[10][11]
Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable 11β-HSD inhibitors against both 11β-HSD1 and 11β-HSD2. This allows for a direct comparison of their potency and selectivity.
| Compound | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity (HSD1 vs HSD2) | Reference(s) |
| This compound | 14.5 (human) | >145,000 (implied) | >10,000-fold | [2][3] |
| BMS-816336 (S-enantiomer) | 3.0 (human) | >30,000 (implied) | >10,000-fold | [4][5][6][7][8][9] |
| (Rac)-BMS-816336 | 10 (human) | Not Reported | Not Reported | [12] |
| Carbenoxolone | ~400-3200 | ~10-83 | Non-selective | [10] |
| Glycyrrhetinic Acid | Not Reported | ~6-28 | Selective for HSD2 | [10][13][14] |
| WZ51 | 100,000 | 49 | Selective for HSD2 | [15][16][17] |
Experimental Protocols
The determination of the selectivity profile of 11β-HSD inhibitors typically involves in vitro enzyme activity assays. Below is a generalized protocol based on commonly employed methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1 and 11β-HSD2.
Materials:
-
Recombinant human 11β-HSD1 and 11β-HSD2 enzymes (often from lysates of transfected cells, e.g., HEK-293).
-
Substrates: Cortisone (for 11β-HSD1 reductase activity) or Cortisol (for 11β-HSD2 dehydrogenase activity).
-
Cofactors: NADPH for 11β-HSD1, NAD+ for 11β-HSD2.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer and necessary reagents.
-
Detection system (e.g., LC-MS/MS, fluorescence-based plate reader).
Procedure:
-
Enzyme Preparation: Prepare lysates from cells overexpressing either 11β-HSD1 or 11β-HSD2.
-
Reaction Mixture: In a multi-well plate, combine the enzyme preparation, appropriate cofactor, and substrate.
-
Inhibitor Addition: Add the test compound at a range of concentrations to the reaction mixtures. Include a vehicle control (without inhibitor).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, often by adding a quenching solution.
-
Product Quantification: Measure the amount of product formed (Cortisol for 11β-HSD1, Cortisone for 11β-HSD2) using a suitable detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of 11β-HSD2 inhibition and the experimental process, the following diagrams are provided.
Caption: Mechanism of 11β-HSD isozymes and inhibitor action.
Caption: Generalized experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 6. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 7. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of Clinical Candidate 2â((2S,6S)â2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3â²-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor PMID: 28537398 | MCE [medchemexpress.cn]
- 10. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effect of glycyrrhetinic acid on 11 beta-hydroxysteroid dehydrogenase activity in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of activity and binding mode of glycyrrhetinic acid derivatives inhibiting 11β-hydroxysteroid dehydrogenase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifibrotic Effect of a Novel Selective 11β-HSD2 Inhibitor (WZ51) in a rat Model of Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antifibrotic Effect of a Novel Selective 11β-HSD2 Inhibitor (WZ51) in a rat Model of Myocardial Fibrosis [frontiersin.org]
- 17. Antifibrotic Effect of a Novel Selective 11β-HSD2 Inhibitor (WZ51) in a rat Model of Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-BMS-816336 and Standard 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, (R)-BMS-816336, against established standard inhibitors. The following sections detail a head-to-head comparison of their biochemical potency, selectivity, and reported in vivo efficacy, supported by experimental data and detailed methodologies to aid in research and development decisions.
Quantitative Comparison of 11β-HSD1 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of standard 11β-HSD1 inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Key In Vivo Model & Efficacy |
| This compound | Human | 14.5[1] | High (Specific values not detailed) | Cynomolgus Monkey, Mouse[1] |
| Mouse | 50.3[1] | |||
| Cynomolgus Monkey | 16[1] | |||
| BMS-816336 (Racemate) | Human | 3.0[2][3] | >10,000-fold[3] | DIO Mice: ED50 = 8.6 mg/kg[2] |
| Mouse | 68[4] | Cynomolgus Monkeys: ED50 = 0.12 mg/kg[2][3] | ||
| Carbenoxolone | Human/Mouse | µM range (non-selective)[5] | Non-selective[6] | db/db Mice: Dose-dependent decrease in 11β-HSD1 activity in brain, adipose, and liver[5] |
| AZD4017 | Human | 7[7][8] | >2,000-fold[8] | Humans (NASH/NAFLD): Blocked hepatic conversion of ¹³C cortisone to ¹³C cortisol[7][9] |
| INCB13739 | Human | Not specified | Selective[10] | Humans (Type 2 Diabetes): Significant reductions in A1C, fasting plasma glucose, and HOMA-IR at 200 mg[4][5] |
Note: IC50 values can vary based on assay conditions (e.g., substrate concentration, enzyme source). DIO refers to Diet-Induced Obesity.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below to enhance understanding.
References
- 1. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of adamantyl-based 11β-HSD1 inhibitors
A Head-to-Head Comparison of Adamantyl-Based 11β-HSD1 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a critical role in the tissue-specific regulation of glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol. Overactivity of 11β-HSD1 has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, making it a compelling therapeutic target. Adamantane-containing compounds have emerged as a prominent class of 11β-HSD1 inhibitors due to their lipophilic nature, which facilitates their entry into the enzyme's active site. This guide provides a comparative analysis of various adamantyl-based inhibitors, summarizing their inhibitory activities and providing detailed experimental methodologies to support further research and development.
Comparative Inhibitory Activity
The inhibitory potency of different classes of adamantyl-based 11β-HSD1 inhibitors is presented below. The data is organized by the core chemical structure of the inhibitors to facilitate structure-activity relationship (SAR) analysis. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, with lower values indicating higher potency.
Adamantyl Ethanone Derivatives
Adamantyl ethanone derivatives have been extensively investigated as 11β-HSD1 inhibitors. The following table summarizes the inhibitory activities of representative compounds from this class.
| Compound ID | Core Structure | Linker | R Group | Human 11β-HSD1 IC50 (nM) | Murine 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 |
| 1 | Adamantyl Ethanone | Ether | 4-pyridyl | 34-48[1] | 44[1] | High |
| 2 | Adamantyl Ethanone | Sulfoxide | 4-pyridyl | 15[1] | 61[1] | High |
| 3 | Adamantyl Ethanone | Ether | Phenyl | ~60[2] | - | High |
| 4 | Adamantyl Ethanone | Ether | Substituted Benzyl | ~60[2] | - | High |
| 5 | Adamantyl Ethanone | Sulfoxide | 2-thiophenyl | <50 | - | High |
| 6 | Adamantyl Ethanone | Sulfoxide | 2-furanyl | 41[2] | - | High |
Key Structure-Activity Relationship Observations:
-
The nature of the linker between the adamantyl ethanone core and the aromatic ring significantly influences potency. Sulfoxide linkers generally lead to more potent inhibitors compared to ether or sulfide linkers.[1]
-
Substitution on the aromatic ring can affect activity, with unsubstituted pyridyl rings often showing high potency.[1]
-
The adamantyl moiety is crucial for the inhibitory activity, likely through hydrophobic interactions within the enzyme's active site.
Adamantyl Amide and Acetamide Derivatives
Another important class of adamantyl-based 11β-HSD1 inhibitors are the amide and acetamide derivatives.
| Compound ID | Core Structure | Linker | Aromatic Group | Human 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 |
| 7 | Adamantyl Carboxamide | Amide | Thiophenyl | 200-300 | High |
| 8 | Adamantyl Acetamide | Amide | Thiophenyl | 200-300 | High |
| 9 | Adamantyl Carboxamide | Amide | 3-methyl-thiophenyl | ~200-300 | High |
| 10 | Adamantyl Carboxamide | Amide | Phenyl | 114[3] | High |
Key Structure-Activity Relationship Observations:
-
Optimization of the aromatic region and the linker in this series has led to the discovery of potent inhibitors with IC50 values in the low nanomolar range.[3]
-
These compounds generally exhibit high selectivity for 11β-HSD1 over the closely related isoform, 11β-HSD2.[3]
Adamantyl Triazole and Tetrazole Derivatives
Experimental Protocols
A standardized cell-based assay is commonly employed to determine the inhibitory potency of compounds against 11β-HSD1. The following protocol is a synthesis of methodologies described in the cited literature.
Cell-Based 11β-HSD1 Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1 expressed in a cellular context.
Materials:
-
HEK-293 (Human Embryonic Kidney 293) cells stably transfected with the human HSD11B1 gene.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay medium: Serum-free DMEM.
-
Cortisone (substrate).
-
Test compounds dissolved in DMSO.
-
Cortisol standard.
-
HTRF (Homogeneous Time-Resolved Fluorescence) assay kit for cortisol detection or other suitable detection methods like LC-MS.
-
96-well cell culture plates.
-
Plate reader capable of HTRF measurement.
Procedure:
-
Cell Seeding: Seed the HEK-293 cells expressing human 11β-HSD1 into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects.
-
Assay Incubation:
-
Remove the growth medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the assay medium containing the test compounds at various concentrations to the wells.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add cortisone to each well to a final concentration typically in the low nanomolar range (e.g., 50-100 nM).
-
Incubate for a further period (e.g., 1-4 hours) at 37°C to allow for the enzymatic conversion of cortisone to cortisol.
-
-
Detection of Cortisol:
-
Following incubation, collect the supernatant from each well.
-
Quantify the amount of cortisol produced using a cortisol HTRF assay kit according to the manufacturer's instructions. This typically involves adding HTRF reagents (a cortisol-d2 acceptor and an anti-cortisol cryptate donor) to the supernatant and incubating for a specified time before reading the fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 11β-HSD1 activity for each concentration of the test compound relative to the vehicle control (DMSO only).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context and methodology of 11β-HSD1 inhibitor evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: 11β-HSD1 signaling pathway.
Caption: Experimental workflow for 11β-HSD1 inhibition assay.
This guide provides a foundational comparison of adamantyl-based 11β-HSD1 inhibitors. For researchers in this field, the provided data and protocols offer a valuable starting point for the design and evaluation of novel therapeutic agents targeting metabolic diseases.
References
- 1. Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of (R)-BMS-816336 in Cell Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-BMS-816336 with alternative compounds for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The guide includes supporting experimental data and detailed protocols to validate inhibitor specificity in cell-based models.
This compound is the less active enantiomer of the potent and highly selective 11β-HSD1 inhibitor, BMS-816336. The primary function of 11β-HSD1 is the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue. The therapeutic potential of inhibiting this enzyme for metabolic diseases necessitates a rigorous validation of inhibitor specificity, particularly against the 11β-HSD2 isozyme, which plays a critical role in inactivating cortisol. This guide outlines the methodologies and comparative data to assess the specificity of this compound.
Comparative Analysis of 11β-HSD1 Inhibitors
The specificity of a 11β-HSD1 inhibitor is paramount to avoid off-target effects, primarily the inhibition of 11β-HSD2, which can lead to adverse effects such as hypertension. The following table summarizes the in vitro potency and selectivity of this compound and its comparators.
| Compound | Target | IC50 (nM) - Human 11β-HSD1 | IC50 (nM) - Human 11β-HSD2 | Selectivity (fold) vs. 11β-HSD2 |
| This compound | 11β-HSD1 | 14.5 [1][2] | > 30,000 (inferred) | > 2,000 (inferred) |
| BMS-816336 | 11β-HSD1 | 3.0[3][4][5] | > 30,000[3][4] | > 10,000[3][4] |
| AZD4017 | 11β-HSD1 | 7[6][7][8] | > 30,000[6][7][8] | > 4,285 |
| MK-0916 | 11β-HSD1 | 5 | High | High |
| Carbenoxolone | Non-selective | ~300[9] | Low µM | Low |
Note: Data for this compound's IC50 against 11β-HSD2 is inferred from the data available for its enantiomer, BMS-816336. "High" indicates significantly less potent inhibition compared to 11β-HSD1.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs for validating inhibitor specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments in validating the specificity of 11β-HSD1 inhibitors.
Cell-Based 11β-HSD1/2 Activity Assay using LC-MS/MS
This assay directly measures the enzymatic conversion of cortisone to cortisol in a cellular context, providing a physiologically relevant assessment of inhibitor potency.
a. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing either human 11β-HSD1 or 11β-HSD2 in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
b. Compound Treatment and Substrate Addition:
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Remove the growth medium from the cells and wash once with assay buffer.
-
Add the diluted compounds to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Add cortisone (substrate) to all wells at a final concentration approximating its Km for 11β-HSD1.
c. Incubation and Sample Collection:
-
Incubate the plates at 37°C for a predetermined time (e.g., 2-4 hours) to allow for enzymatic conversion.
-
Stop the reaction by transferring the supernatant to a new 96-well plate.
d. Sample Preparation and LC-MS/MS Analysis:
-
To the collected supernatant, add an internal standard (e.g., d4-cortisol).
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.[10]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject the samples into an LC-MS/MS system to quantify the levels of cortisol and cortisone.[10][11][12][13][14][15]
e. Data Analysis:
-
Calculate the percent inhibition of cortisol formation for each compound concentration relative to vehicle-treated controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the selectivity index by dividing the IC50 for 11β-HSD2 by the IC50 for 11β-HSD1.
Homogeneous Time-Resolved Fluorescence (HTRF) Based Enzymatic Assay
This is a high-throughput method suitable for primary screening and determining the potency of inhibitors on isolated enzymes.[9][16][17][18]
a. Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris or phosphate buffer, pH 7.4) containing EDTA.
-
Prepare solutions of recombinant human 11β-HSD1 or 11β-HSD2, cortisone, and NADPH cofactor in the assay buffer.
-
Prepare serial dilutions of the test compounds.
b. Assay Procedure:
-
In a 384-well plate, add the enzyme, test compound, and a mixture of cortisone and NADPH.[18]
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).[16]
-
Stop the enzymatic reaction and initiate the detection by adding a solution containing anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cortisol conjugated to an acceptor fluorophore (e.g., d2).[16][18]
-
Incubate at room temperature for 1-2 hours to allow for the competitive binding to reach equilibrium.[16][18]
c. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[18]
-
Calculate the HTRF ratio (acceptor signal / donor signal) and use it to determine the amount of cortisol produced.
-
Calculate the percent inhibition and determine the IC50 values as described for the LC-MS/MS assay.
By employing these robust experimental protocols and leveraging comparative data, researchers can effectively validate the specificity of this compound and other 11β-HSD1 inhibitors in relevant cell models, ensuring confidence in their potential as selective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Landscape of 11β-HSD1 Inhibitors: A Comparative Analysis
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors is crucial for advancing novel therapeutics for metabolic and neurodegenerative diseases. This guide provides a comparative analysis of the pharmacokinetics of several key 11β-HSD1 inhibitors, supported by experimental data and detailed methodologies.
The enzyme 11β-HSD1 plays a pivotal role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol.[1] Its inhibition is a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and Alzheimer's disease.[2][3] The efficacy and safety of 11β-HSD1 inhibitors are intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide delves into the pharmacokinetic parameters of prominent inhibitors that have been evaluated in clinical trials, including BI 187004, MK-0916, AMG 221, and INCB13739.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of selected 11β-HSD1 inhibitors based on data from clinical studies in humans.
| Inhibitor | Dose Range | Tmax (hours) | Terminal Half-life (t1/2) (hours) | Key Findings |
| BI 187004 | 10 - 360 mg | 0.67 - 2.0 | 106 - 124 | Rapidly absorbed with a long terminal half-life. Exposure increased non-proportionally with dose.[4][5] |
| MK-0916 | 3 - 100 mg | 1.1 - 1.8 | Complex, dose-dependent kinetics | Rapidly absorbed. Exposure increased approximately in proportion to the dose.[6][7] |
| AMG 221 | 3, 30, 100 mg | Not explicitly stated | Not explicitly stated | Sustained inhibition of 11β-HSD1 activity in adipose tissue over 24 hours post-dose.[8] |
| INCB13739 | 5 - 200 mg | Not explicitly stated | Not explicitly stated | Demonstrated prolonged pharmacodynamic activity and good pharmacokinetic/pharmacodynamic properties.[9][10] |
Experimental Protocols
The pharmacokinetic and pharmacodynamic evaluation of 11β-HSD1 inhibitors involves a series of specialized in vivo assays. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of an 11β-HSD1 inhibitor after oral administration.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single- or multiple-ascending dose study is typically conducted in healthy volunteers or patients.[5][6][11]
-
Dosing: Subjects receive a single oral dose or multiple daily doses of the inhibitor or placebo.[5][6]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure the plasma concentration of the inhibitor.[6][12]
-
Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.[6]
-
Assessment of Hepatic 11β-HSD1 Inhibition
Objective: To measure the in vivo inhibition of 11β-HSD1 in the liver.
Methodology:
-
Stable-Isotope Labeled Cortisone Administration: Subjects are administered an oral dose of stable-isotope-labeled cortisone (e.g., [¹³C₄]cortisone).[6][7]
-
Blood Sampling: Blood samples are collected over a specified period (e.g., 4 hours) to measure the plasma concentrations of the resulting labeled cortisol (e.g., [¹³C₄]cortisol).[6]
-
Bioanalysis: Plasma concentrations of labeled cortisol are measured using LC-MS/MS.[7]
-
Pharmacodynamic Analysis: The extent of 11β-HSD1 inhibition is determined by comparing the AUC of the labeled cortisol after inhibitor administration to the baseline AUC. A reduction in the labeled cortisol AUC indicates inhibition of the first-pass conversion of cortisone to cortisol in the liver.[6]
-
Urinary Metabolite Analysis: An alternative or complementary method involves the analysis of urinary cortisol and cortisone metabolites, such as the ratio of (allo-tetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone ((aTHF+THF)/THE), to assess liver 11β-HSD1 activity.[4][11]
Assessment of Adipose Tissue 11β-HSD1 Inhibition
Objective: To measure the ex vivo inhibition of 11β-HSD1 in subcutaneous adipose tissue.
Methodology:
-
Adipose Tissue Biopsy: Subcutaneous adipose tissue biopsies are obtained from subjects at specific time points after inhibitor administration.[11]
-
Ex Vivo Incubation: The adipose tissue is incubated with a substrate, such as deuterated cortisone (d2-cortisone).
-
Analysis of Cortisol Conversion: The conversion of the labeled cortisone to labeled cortisol (d2-cortisol) is measured to determine the 11β-HSD1 enzyme activity.[11]
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in samples from subjects treated with the inhibitor to those who received a placebo.[11]
Visualizing Key Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: (R)-BMS-816336, its Racemate, and the Rise of a Potent Enantiomer
For researchers and professionals in drug development, the journey from a racemic compound to a single, potent enantiomer is a critical path in optimizing therapeutic efficacy and safety. This guide provides a side-by-side evaluation of (R)-BMS-816336 and its racemate, both targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme—a key player in glucocorticoid metabolism and a therapeutic target for metabolic diseases.
This document delves into the comparative inhibitory activities of the individual enantiomers and the racemic mixture of BMS-816336, supported by available experimental data. Furthermore, it outlines the general experimental protocols for assessing 11β-HSD1 inhibition and visualizes the intricate signaling pathway of this enzyme.
Unraveling the Potency: A Tale of Two Enantiomers
The clinical candidate, BMS-816336, is the (2S,6S)-enantiomer, hereafter referred to as (S)-BMS-816336 for clarity in this comparison. Experimental data reveals a significant difference in the inhibitory potency between the two enantiomers and the racemic mixture against the human 11β-HSD1 enzyme.
| Compound | Target Enzyme | IC50 (nM)[1][2][3][4] |
| (S)-BMS-816336 | Human 11β-HSD1 | 3.0 |
| This compound | Human 11β-HSD1 | 14.5 |
| (Rac)-BMS-816336 | Human 11β-HSD1 | 10 |
The data clearly indicates that the (S)-enantiomer is the more potent inhibitor of human 11β-HSD1, with an IC50 value approximately 4.8 times lower than its (R)-counterpart. The racemic mixture exhibits an intermediate potency, as would be expected from a 1:1 mixture of the two enantiomers with differing activities.
In addition to human 11β-HSD1, inhibitory activities have also been reported for the mouse enzyme.
| Compound | Target Enzyme | IC50 (nM)[2][3] |
| This compound | Mouse 11β-HSD1 | 50.3 |
| (Rac)-BMS-816336 | Mouse 11β-HSD1 | 68 |
Interestingly, in vivo studies have shown that there can be interconversion between the two enantiomers.[5] This metabolic process is an important consideration in preclinical and clinical development, as the less active enantiomer can be converted into the more potent form.
The Scientific Foundation: Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in drug discovery, quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following outlines a general experimental protocol for an in vitro 11β-HSD1 inhibition assay, representative of the methods used to generate the data presented above.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the IC50 value of test compounds against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound, (S)-BMS-816336, (Rac)-BMS-816336) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Detection system to measure cortisol production (e.g., HPLC-MS/MS, scintillation proximity assay, or a homogenous time-resolved fluorescence (HTRF) assay)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Reaction Mixture: The reaction is initiated by adding the 11β-HSD1 enzyme, cortisone, and NADPH to wells of a microplate containing the various concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined period to allow for the enzymatic conversion of cortisone to cortisol.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a quenching agent.
-
Detection: The amount of cortisol produced is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Mechanism: The 11β-HSD1 Signaling Pathway
BMS-816336 exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol. Elevated levels of cortisol in tissues like the liver, adipose tissue, and brain are associated with metabolic disorders. By blocking this conversion, BMS-816336 reduces local cortisol concentrations, thereby mitigating its downstream effects.
References
Assessing the Therapeutic Index of BMS-816336 Versus Competing Glucokinase Activators
In the landscape of therapies for type 2 diabetes and metabolic syndrome, evaluating the therapeutic index of emerging drug candidates is paramount for researchers and drug development professionals. A favorable therapeutic index, which quantifies the relative safety of a drug by comparing the dose required for a therapeutic effect to the dose causing toxicity, is a critical determinant of clinical success. This guide provides a comparative assessment of BMS-816336, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against a class of its competitors: the glucokinase activators (GKAs) Dorzagliatin, TTP399, AZD1656, and MK-0941.
While precise therapeutic index values (TD50/ED50) for these investigational compounds are not publicly available, a therapeutic window can be inferred from the wealth of preclinical and clinical data on their efficacy and safety. This guide synthesizes this information to offer a comparative overview. It should be noted that the clinically investigated compound is BMS-816336, and not its less active (R)-enantiomer.
Comparative Analysis of Efficacy and Safety
The following tables summarize key quantitative data for BMS-816336 and its competitors, focusing on their mechanisms of action, efficacy in glycemic control, and safety profiles.
Table 1: Overview of BMS-816336 and Competitor Glucokinase Activators
| Compound | Target | Mechanism of Action | Key Efficacy Findings | Notable Safety/Tolerability Profile |
| BMS-816336 | 11β-HSD1 | Inhibits the conversion of inactive cortisone to active cortisol in key metabolic tissues. | Preclinical studies show potent inhibition of human 11β-HSD1 (IC50 of 3.0 nM) and robust pharmacodynamic effects in animal models (ED50 of 0.12 mg/kg in cynomolgus monkeys).[1] | Found to be well-tolerated in Phase 1 clinical studies.[2] A study in healthy male subjects has been completed.[3][4] |
| Dorzagliatin | Glucokinase | Dual-acting activator of glucokinase in the pancreas and liver, restoring glucose sensing and homeostasis. | Phase 3 trials demonstrated a significant reduction in HbA1c of approximately 1.07% in treatment-naive patients.[5][6] | Favorable safety profile with a low incidence of hypoglycemia.[5][6] |
| TTP399 | Glucokinase | Liver-selective glucokinase activator.[7][8] | In a Phase 2 study for type 1 diabetes, it significantly improved HbA1c and reduced the frequency of severe and symptomatic hypoglycemia by 40%.[9][10] | Granted Breakthrough Therapy designation by the FDA.[7][9] Favorable safety profile with no increased risk of ketoacidosis.[8][10] |
| AZD1656 | Glucokinase | Glucokinase activator with effects in both the pancreas and liver.[11] | Showed significant reductions in HbA1c in patients with type 2 diabetes, although efficacy diminished over time in one study.[12] | A meta-analysis of 23 trials concluded it is a well-tolerated and safe glucokinase activator, though there is a non-significant increased risk of hypoglycemia compared to placebo.[1][2][13][14] |
| MK-0941 | Glucokinase | Allosteric glucokinase activator.[15] | Demonstrated potent glucose-lowering activity in preclinical models and initial glycemic improvements in patients with type 2 diabetes.[15][16] | Development was halted due to an unfavorable safety profile, including an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure.[17][18] Long-term animal studies revealed cataract formation at high doses.[16][17] |
Experimental Protocols
Detailed experimental protocols for these specific compounds are proprietary. However, the assessment of their therapeutic index generally follows standardized procedures in pharmacology and toxicology.
General Protocol for Determining Therapeutic Index
The therapeutic index (TI) is classically determined from preclinical animal studies as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). In clinical contexts, it's the ratio of the toxic dose in 50% of the population (TD50) to the ED50.[5][19][20][21][22]
-
Determination of Effective Dose (ED50):
-
Objective: To find the dose of the drug that produces a desired therapeutic effect in 50% of the test subjects.
-
Methodology:
-
Graded doses of the compound are administered to different groups of a relevant animal model of the disease (e.g., db/db mice for diabetes).
-
A key efficacy endpoint is measured (e.g., reduction in blood glucose or HbA1c).
-
A dose-response curve is plotted, and the ED50 is calculated.
-
-
-
Determination of Toxic/Lethal Dose (TD50/LD50):
-
Objective: To determine the dose that causes toxicity (TD50) or is lethal (LD50) to 50% of the animal population.
-
Methodology:
-
Increasing doses of the drug are administered to different groups of healthy animals.
-
For TD50, specific toxic effects are monitored (e.g., liver enzyme elevation, specific organ damage).
-
For LD50, mortality is the endpoint.
-
Dose-response curves for toxicity or lethality are generated to calculate the TD50 or LD50.
-
-
-
Calculation of Therapeutic Index:
-
TI = LD50 / ED50 or TI = TD50 / ED50.
-
Key Efficacy and Safety Assessment in Clinical Trials
-
Efficacy Assessment: Randomized, double-blind, placebo-controlled trials are conducted in the target patient population. The primary endpoint for antidiabetic drugs is typically the change in HbA1c from baseline after a specified treatment period. Other endpoints include changes in fasting plasma glucose and postprandial glucose.[6][12]
-
Safety Assessment: Throughout the clinical trials, adverse events are meticulously recorded. For antidiabetic agents, particular attention is paid to the incidence and severity of hypoglycemia. Other safety parameters include monitoring of liver function tests, lipid profiles, blood pressure, and body weight.[17][18][23]
Signaling Pathway and Experimental Workflow Diagrams
11β-HSD1 Inhibition Pathway
Caption: Signaling pathway of 11β-HSD1 and its inhibition by BMS-816336.
Glucokinase Activation Pathway
Caption: Dual mechanism of action of glucokinase activators in the pancreas and liver.
References
- 1. Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD-1656 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medicalnewstoday.com [medicalnewstoday.com]
- 6. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. breakthrought1d.org [breakthrought1d.org]
- 8. cinrx.com [cinrx.com]
- 9. Oral Glucokinase Activator granted breakthrough Tx Status for Type 1 Diabetes by FDA [medicaldialogues.in]
- 10. vtvtherapeutics.com [vtvtherapeutics.com]
- 11. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 14. Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. buzzrx.com [buzzrx.com]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 21. Therapeutic index - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Novel 11β-HSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of recently developed inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in the peripheral activation of cortisol. The data presented is intended to aid researchers in the selection and evaluation of compounds for further investigation in the context of metabolic diseases and other conditions associated with glucocorticoid excess.
Comparative In Vitro Potency of Novel 11β-HSD1 Inhibitors
The following table summarizes the in vitro potency (IC50) of several novel 11β-HSD1 inhibitors, as reported in recent scientific literature. It is important to note that direct comparison of IC50 values between different studies should be approached with caution, as experimental conditions may vary.
| Compound Class | Inhibitor Name | Human 11β-HSD1 IC50 (nM) | Assay System | Reference |
| Adamantyl Triazoles | MK-0916 | 1.5 | Human liver microsomes | [1] |
| INCB-13739 | 2.6 | Recombinant human 11β-HSD1 | [1] | |
| Pyrazole Derivatives | AZD4017 | 7 | Not specified | [2] |
| AZD8329 | 9 | Not specified | [3] | |
| Tanshinones | Tanshinone IIA | 2300 | Not specified | [3] |
| Cryptotanshinone | Not specified | Not specified | ||
| Adamantane Carboxamides | UI-1499 | Highly potent (specific value not provided) | Mouse, monkey, and human liver microsomes | [4] |
| Miscellaneous | BVT2733 | 170 | Not specified | [1] |
| Carbenoxolone | 300 | C2C12 myotubes (cell-based) | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the potency of 11β-HSD1 inhibitors are provided below. These protocols are based on established methods in the field.
Human Liver Microsome Assay for 11β-HSD1 Inhibition
This assay measures the ability of a test compound to inhibit the conversion of cortisone to cortisol by 11β-HSD1 in a preparation of human liver microsomes.[6][7]
Materials:
-
Human liver microsomes (commercially available)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test inhibitor compound
-
Phosphate buffer (pH 7.4)
-
Glycyrrhetinic acid (reaction stop solution)
-
Organic solvent (e.g., ethyl acetate or ether) for extraction
-
Analytical system for cortisol quantification (e.g., HPLC, LC-MS/MS, or ELISA)[7]
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and NADPH in a 96-well microplate.[7]
-
Add the test inhibitor compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding the substrate, cortisone (e.g., final concentration of 200 nM).[7]
-
Incubate the plate at 37°C for a specified period (e.g., 60-150 minutes).[6][7]
-
Stop the reaction by adding a solution of glycyrrhetinic acid.[6]
-
Extract the cortisol product from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and reconstitute the sample in an appropriate buffer.
-
Quantify the amount of cortisol produced using a suitable analytical method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
The HTRF assay is a high-throughput screening method that measures the competitive binding of enzyme-generated cortisol and a labeled cortisol tracer to a specific antibody.[8]
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test inhibitor compound
-
HTRF cortisol assay kit (containing anti-cortisol antibody labeled with a donor fluorophore, e.g., Europium cryptate, and cortisol labeled with an acceptor fluorophore, e.g., d2)
-
Assay buffer
-
384-well low-volume microplates
Procedure:
-
Dispense the recombinant 11β-HSD1 enzyme, assay buffer, and NADPH into the wells of a 384-well microplate.[8]
-
Add the test inhibitor compound at various concentrations.
-
Initiate the reaction by adding cortisone (e.g., final concentration of 266 nM).[8]
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).[8]
-
Stop the enzymatic reaction and initiate the detection step by adding the HTRF detection reagents (anti-cortisol antibody-donor and cortisol-acceptor).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for antibody binding.[8]
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF signal is inversely proportional to the amount of cortisol produced. Calculate the percent inhibition and determine the IC50 value.
Visualizing the 11β-HSD1 Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: General workflow for in vitro 11β-HSD1 inhibition assay.
References
- 1. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 11β-HSD1 in Rat, Mouse, and Human Liver Microsomes [bio-protocol.org]
- 7. Application of ELISA Technique and Human Microsomes in the Search for 11β-Hydroxysteroid Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Species-Specific Inhibition of 11β-HSD1 by (R)-BMS-816336: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the species-specific inhibitory effects of (R)-BMS-816336, an enantiomer of the potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336. The data presented herein is crucial for the preclinical evaluation and translation of therapeutic candidates targeting the 11β-HSD1 pathway, which is implicated in various metabolic diseases.
This compound has been shown to be a potent, orally active inhibitor of human, mouse, and cynomolgus monkey 11β-HSD1.[1] Understanding the differences in its inhibitory activity across these species is paramount for accurate interpretation of preclinical data and prediction of clinical efficacy.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of this compound against 11β-HSD1 varies across different species, indicating notable differences in the enzyme's active site or the compound's interaction with it. The following table summarizes the reported IC50 values.
| Species | Enzyme Target | IC50 (nM) |
| Human | 11β-HSD1 | 14.5 |
| Cynomolgus Monkey | 11β-HSD1 | 16 |
| Mouse | 11β-HSD1 | 50.3 |
Data sourced from Ye et al., 2017.
In Vivo Species-Specific Enantiomeric Interconversion
Further complicating the cross-species comparison is the in vivo interconversion of BMS-816336 to its enantiomer, this compound. This process occurs via an intermediate ketone through physiological oxidation and reduction. The plasma ratio of this compound to BMS-816336 has been observed to differ significantly among preclinical species.
| Species | Plasma Ratio of this compound / BMS-816336 |
| Dog | Highest |
| Rat | Intermediate |
| Cynomolgus Monkey | Lowest |
Data interpretation from in vivo studies.
This differential metabolism highlights the importance of species selection in pharmacokinetic and pharmacodynamic modeling.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound against human, mouse, and cynomolgus monkey 11β-HSD1.
Materials:
-
Recombinant human, mouse, or cynomolgus monkey 11β-HSD1
-
This compound
-
Cortisone (substrate)
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)
-
HTRF Cortisol Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the respective 11β-HSD1 enzyme, cortisone, NADPH, G6P, and G6PDH to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of cortisol produced using a homogeneous time-resolved fluorescence (HTRF) assay.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Analysis of Enantiomer Ratio
Objective: To determine the plasma concentrations of BMS-816336 and this compound in different species following administration of BMS-816336.
Materials:
-
BMS-816336
-
Test animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys)
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Administer a single oral dose of BMS-816336 to the test animals.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract BMS-816336 and this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the concentrations of both enantiomers in the extracts using a validated chiral LC-MS/MS method.
-
Calculate the plasma concentration-time profiles for each enantiomer and determine the ratio of this compound to BMS-816336 at different time points.
Visualizations
11β-HSD1 Signaling Pathway
Caption: 11β-HSD1 converts inactive cortisone to active cortisol.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship of Species-Specific Inhibition
Caption: Comparison of in vitro and in vivo species differences.
References
Evaluating Novel Therapeutic Strategies for Cognitive Impairment in Schizophrenia: A Comparative Analysis of GlyT1 and PDE2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant unmet medical need, as current antipsychotic medications primarily address positive symptoms. This guide provides a comparative analysis of two distinct therapeutic approaches: Glycine Transporter-1 (GlyT1) inhibition, exemplified by the clinical candidate iclepertin (BI 425809), and Phosphodiesterase 2A (PDE2A) inhibition, with a focus on preclinical candidates.
Executive Summary
Iclepertin, a GlyT1 inhibitor, showed initial promise in a Phase II clinical trial for CIAS but ultimately failed to meet its primary and key secondary endpoints in a large-scale Phase III program. This outcome highlights the challenges of translating preclinical findings into clinical efficacy for cognitive enhancement in schizophrenia. In contrast, PDE2A inhibitors, such as BAY 60-7550 and PF-05180999, have demonstrated pro-cognitive effects in preclinical models that mimic aspects of schizophrenia-related cognitive deficits. However, these candidates have not yet progressed to clinical trials for this indication, representing an earlier stage of development with potential that is yet to be clinically validated. This guide will delve into the mechanisms of action, experimental data, and methodologies for both approaches to inform future research and development in this critical area.
Glycine Transporter-1 (GlyT1) Inhibition: The Case of Iclepertin (BI 425809)
Mechanism of Action
GlyT1 inhibitors aim to enhance N-methyl-D-aspartate receptor (NMDAR) function. By blocking the reuptake of glycine, a co-agonist at the NMDAR, these inhibitors increase synaptic glycine levels, thereby promoting glutamatergic signaling, which is believed to be hypofunctional in schizophrenia.[1]
Figure 1: Mechanism of Action of Iclepertin (GlyT1 Inhibition).
Clinical Trial Data for Iclepertin
Iclepertin progressed to Phase III clinical trials, providing a substantial dataset to evaluate the clinical potential of GlyT1 inhibition for CIAS.
| Clinical Trial Phase | Key Findings |
| Phase II (NCT02832037) | Met its primary endpoint, demonstrating a statistically significant improvement in cognition in adults with schizophrenia after 12 weeks of treatment.[1][2] |
| Phase III (CONNEX Program) | Did not meet the primary endpoint of a statistically significant change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 26 compared to placebo.[3][4][5] |
| Phase II (Adjunctive Cognitive Training; NCT03859973) | Did not meet the primary or secondary efficacy endpoints, showing no additional benefit of combining iclepertin with computerized cognitive training.[6][7] |
Table 1: Summary of Iclepertin Clinical Trial Outcomes.
Quantitative Data from Phase III CONNEX Program (Pooled Analysis) [4]
| Group | Adjusted Mean Change from Baseline in MCCB Overall Composite T-score |
| Iclepertin (10 mg) | 2.293 |
| Placebo | 2.166 |
| Adjusted Mean Difference | 0.127 (p=0.63) |
Table 2: Primary Endpoint Results from the Pooled Analysis of the CONNEX Phase III Trials.
Experimental Protocols: Iclepertin Clinical Trials
The CONNEX program consisted of three randomized, double-blind, placebo-controlled, parallel-group trials.[8][9]
-
Participants: Adults aged 18-50 with a diagnosis of schizophrenia and functional impairment, on stable antipsychotic treatment.[4][8]
-
Intervention: Oral iclepertin (10 mg once daily) or placebo for 26 weeks.[4][8]
-
Primary Endpoint: Change from baseline in the MCCB overall composite T-score at week 26.[4][9]
-
Key Secondary Endpoints: Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score.[9]
Figure 2: Simplified Workflow of the Iclepertin CONNEX Phase III Trials.
Phosphodiesterase 2A (PDE2A) Inhibition
Mechanism of Action
PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, these compounds increase intracellular levels of cAMP and cGMP, which are crucial second messengers in signaling pathways that support synaptic plasticity and cognitive function.[10][11]
Figure 3: Mechanism of Action of PDE2A Inhibition.
Preclinical Data for PDE2A Inhibitors
The evaluation of PDE2A inhibitors for CIAS is currently at the preclinical stage. The data is derived from animal models designed to replicate certain cognitive deficits observed in schizophrenia.
| Compound | Animal Model | Key Findings |
| BAY 60-7550 | NMDA receptor antagonist (MK-801) induced memory deficits | Reversed working memory deficits in the T-maze and object recognition tasks.[10][12] |
| NMDA receptor antagonist (PCP) induced cognitive deficits | Reversed attention deficits in the attention-shifting task.[10] | |
| Subchronic PCP model | Attenuated cognitive deficits in the extradimensional-intradimensional (ED/ID) set-shifting task.[13] | |
| PF-05180999 | Contextual fear conditioning in rats | Enhanced long-term memory.[14] |
Table 3: Summary of Preclinical Findings for PDE2A Inhibitors.
Experimental Protocols: Preclinical Models
Preclinical studies for CIAS often utilize pharmacological models where cognitive deficits are induced in rodents by administering NMDA receptor antagonists.
-
Model Induction: Administration of substances like phencyclidine (PCP) or MK-801 to induce a state that mimics some of the cognitive and behavioral abnormalities of schizophrenia.[13][15]
-
Behavioral Assays:
-
Intervention: Administration of the PDE2A inhibitor before or after the induction of cognitive deficits to assess its ability to prevent or reverse these impairments.
References
- 1. Combining Iclepertin (BI 425809) With Computerized Cognitive Training in Patients With Schizophrenia: Baseline Data From an Ongoing Phase II Trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Boehringer provides update on iclepertin Phase III program [globenewswire.com]
- 6. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CONNEX, a Phase III Randomized Trial Program Assessing Efficacy and Safety of Iclepertin in Schizophrenia: Recruitment and Baseline Characteristics | BJPsych Open | Cambridge Core [cambridge.org]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. d-nb.info [d-nb.info]
- 12. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspb.avcr.cz [dspb.avcr.cz]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural activity relationship (SAR) of (R)-BMS-816336 and related compounds targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. The information presented is supported by experimental data to aid in the research and development of novel therapeutics for metabolic diseases.
Introduction to 11β-HSD1 and its Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a pivotal role in regulating intracellular glucocorticoid levels. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor (GR) signaling in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][2][3] Dysregulation of 11β-HSD1 has been implicated in the pathophysiology of various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. Consequently, the development of potent and selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy.
BMS-816336 is a potent and selective adamantyl acetamide inhibitor of 11β-HSD1.[4] This guide focuses on the structural activity relationship of its (R)-enantiomer, this compound, and compares its activity with the clinically investigated (S)-enantiomer (BMS-816336) and other relevant compounds.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and related compounds against 11β-HSD1.
Table 1: In Vitro Inhibitory Activity of BMS-816336 Enantiomers and Racemate against 11β-HSD1
| Compound | Chirality | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |
| BMS-816336 | (S) | 3.0 | - |
| This compound | (R) | 14.5 | 50.3 |
| Rac-BMS-816336 | Racemic | 10 | 68 |
Data sourced from multiple publications.
Table 2: Comparative In Vitro Activity of Adamantyl-based and Other 11β-HSD1 Inhibitors
| Compound Class | Example Compound | Target | IC50 / Ki (nM) | Selectivity over 11β-HSD2 |
| Adamantyl Acetamide | BMS-816336 | Human 11β-HSD1 | 3.0 | >10,000-fold |
| Adamantyl Amide | Compound 15 | Human 11β-HSD1 | 114 | High |
| Adamantyl Tetrazole | Compound 26 | Human 11β-HSD1 | - | Orally bioavailable |
| Thiazolone | AMG 221 | Human 11β-HSD1 | - | Potent in vivo |
| Glycyrrhetinic Acid Derivative | Carbenoxolone | Human 11β-HSD1/2 | ~300 (non-selective) | Low |
This table presents a selection of compounds for comparative purposes. IC50/Ki values are sourced from various publications and assay conditions may differ.[4][5][6][7][8]
Structural Activity Relationship (SAR) Insights
The adamantyl moiety is a key structural feature for high-potency inhibition of 11β-HSD1. SAR studies on adamantyl acetamide and related series have revealed several key insights:[6][9][10][11]
-
Stereochemistry: The stereochemistry at the 2-position of the adamantane ring and the substituent on the acetamide nitrogen are critical for potent inhibition. As evidenced by the data in Table 1, the (S)-enantiomer (BMS-816336) is more potent than the (R)-enantiomer.
-
Adamantane Substituents: Modifications to the adamantane core, such as the introduction of a hydroxyl group in BMS-816336, can significantly impact potency and pharmacokinetic properties.
-
Amide/Acetamide Linker: The nature of the linker between the adamantane core and the aromatic/heterocyclic moiety influences both potency and metabolic stability.
-
Aromatic/Heterocyclic Group: The choice of the aromatic or heterocyclic ring system and its substitution pattern is crucial for optimizing interactions with the enzyme's active site and achieving selectivity over 11β-HSD2.
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid activation and its downstream effects.
Caption: 11β-HSD1 signaling pathway and its transcriptional regulation.
Experimental Workflow for 11β-HSD1 Inhibitor Screening
The following diagram outlines a typical high-throughput screening workflow for identifying novel 11β-HSD1 inhibitors.
Caption: High-throughput screening workflow for 11β-HSD1 inhibitors.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Cell-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against 11β-HSD1 in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1.
Materials:
-
HEK-293 cells stably transfected with the human HSD11B1 gene.[5][12][13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cortisone (substrate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., serum-free medium).
-
Cortisol detection kit (e.g., HTRF, ELISA, or LC-MS/MS based).
-
Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture: Maintain the HEK-293-hHSD11B1 cells in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., carbenoxolone).
-
Compound Addition: Remove the culture medium from the cells and add the diluted test compounds.
-
Substrate Addition: Add cortisone to all wells to initiate the enzymatic reaction. The final concentration of cortisone should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plates for a specific period (e.g., 1-4 hours) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of cortisol produced in each well using a suitable detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
5.2. In Vivo Pharmacodynamic Assessment
A common method to assess the in vivo efficacy of 11β-HSD1 inhibitors involves measuring the conversion of an orally administered stable-isotope-labeled substrate.
Objective: To evaluate the in vivo target engagement of an 11β-HSD1 inhibitor.
Procedure (Conceptual Overview):
-
Animal Model: Utilize a relevant animal model, such as diet-induced obese (DIO) mice.
-
Dosing: Administer the test compound orally to the animals.
-
Tracer Administration: At a specified time post-dose, administer an oral dose of a stable-isotope-labeled substrate (e.g., [13C4]cortisone).
-
Sample Collection: Collect plasma samples at various time points after tracer administration.
-
Analysis: Measure the plasma concentrations of the labeled substrate and the labeled product (e.g., [13C4]cortisol) using LC-MS/MS.
-
Endpoint: The inhibition of 11β-HSD1 activity is determined by the reduction in the plasma concentration of the labeled product in the treated group compared to the vehicle control group.
Conclusion
The structural activity relationship of adamantyl acetamide derivatives has led to the discovery of potent and selective 11β-HSD1 inhibitors, including BMS-816336. The stereochemistry of these compounds is a critical determinant of their inhibitory potency. The data and protocols presented in this guide offer a valuable resource for researchers in the field of metabolic diseases, facilitating the design and evaluation of novel 11β-HSD1 inhibitors with improved therapeutic profiles. Further research into the nuanced SAR of this and related chemical series will continue to drive the development of next-generation therapies targeting the 11β-HSD1 enzyme.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. genecards.org [genecards.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assay: Inhibition of human recombinant 11beta-HSD1 expressed in HEK293 cells assessed as reduction of cortisone to cortisol conversion at 20 uM by sc... - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Personal protective equipment for handling (R)-BMS-816336
Essential Safety and Handling Guide for (R)-BMS-816336
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed[1]. |
| H410 | Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE)
Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are paramount. In conjunction with these, the following personal protective equipment is mandatory when handling this compound[1]:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields[1]. |
| Hand Protection | Protective gloves[1]. |
| Skin and Body Protection | Impervious clothing[1]. |
| Respiratory Protection | A suitable respirator should be used[1]. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Safe Handling Procedures:
-
Avoid inhalation of dust and aerosols[1].
-
Prevent contact with eyes and skin[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
Storage Conditions:
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Storage Temperatures:
First Aid Measures
In the event of exposure, immediate action is required:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately[1]. |
Spill and Disposal Procedures
Spill Containment:
-
Absorb spills with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect spillage and dispose of contaminated material according to approved waste disposal methods[1].
Waste Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant[1].
-
All disposal activities must be in accordance with prevailing country, federal, state, and local regulations[1].
-
Avoid release to the environment[1].
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
